1-Benzyl-5-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPVIGEVNTHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431871 | |
| Record name | 1-Benzyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-95-1 | |
| Record name | 1-Benzyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 1-benzyl-5-nitro-1H-indole, a key intermediate in various pharmaceutical and materials science applications. As a senior application scientist, this document is structured to deliver not just a procedural outline, but a thorough understanding of the reaction mechanism, critical experimental parameters, and comprehensive characterization of the target molecule.
Introduction and Significance
This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a benzyl group at the N-1 position and a nitro group at the C-5 position functionalizes the core indole structure, opening avenues for further chemical modifications and influencing the molecule's overall electronic and steric properties. This makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Strategic Approach to Synthesis: N-Alkylation of 5-Nitroindole
The most direct and widely employed synthetic route to this compound is the N-alkylation of the 5-nitroindole precursor. This strategy is predicated on the nucleophilicity of the indole nitrogen and its reaction with a suitable electrophile, in this case, benzyl bromide.
Mechanistic Considerations
The N-alkylation of indole proceeds via a two-step mechanism:
-
Deprotonation: The N-H proton of the indole ring is acidic and can be removed by a suitable base to form a resonance-stabilized indolide anion. The negative charge is delocalized over the pyrrole ring, enhancing its nucleophilicity.
-
Nucleophilic Substitution (SN2): The resulting indolide anion acts as a potent nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, leading to the formation of the N-C bond and displacement of the bromide leaving group.
The presence of the electron-withdrawing nitro group at the 5-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation. However, it also deactivates the indole ring, potentially slowing down the subsequent nucleophilic attack. Therefore, the choice of base and reaction conditions is critical for achieving a high yield.[1]
Experimental Protocol: N-Benzylation of 5-Nitroindole
This section details a robust and reproducible protocol for the synthesis of this compound, adapted from established procedures for the N-alkylation of 5-nitroindoles.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Anhydrous, ≥85% | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole (2.00 g, 12.3 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the 5-nitroindole is completely dissolved. To this solution, add anhydrous potassium hydroxide (KOH, 0.69 g, 12.3 mmol) in one portion.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the complete deprotonation of the indole nitrogen. The color of the solution may change, indicating the formation of the indolide anion.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.47 mL, 12.3 mmol) dropwise to the reaction mixture using a syringe.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and n-hexane as the eluent.
-
Workup: Upon completion of the reaction, remove the DMF under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford this compound as a solid.
Figure 1: A schematic workflow for the synthesis of this compound.
Characterization of this compound
Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Expected to be a yellow solid |
| CAS Number | 65795-95-1[2] |
Spectroscopic Data (Predicted and Analogous)
1H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Indole Ring): Signals corresponding to the protons on the 5-nitroindole core are expected in the aromatic region (δ 7.0-8.5 ppm). The presence of the nitro group will cause a downfield shift of the adjacent protons.
-
Aromatic Protons (Benzyl Ring): Signals for the five protons of the benzyl group are expected in the aromatic region (δ 7.2-7.4 ppm).
-
Benzylic Protons (-CH2-): A characteristic singlet for the two benzylic protons is anticipated around δ 5.3-5.5 ppm.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Indole Carbons: Resonances for the eight carbons of the indole ring are expected in the aromatic region, with the carbon bearing the nitro group (C-5) being significantly deshielded.
-
Benzyl Carbons: Signals for the six carbons of the benzyl ring will appear in the aromatic region, with the benzylic carbon appearing further upfield.
-
Benzylic Carbon (-CH2-): The signal for the benzylic carbon is expected around δ 50-55 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak at m/z = 252.
-
Fragmentation Pattern: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91 is expected due to the facile cleavage of the benzylic C-N bond.
Infrared (IR) Spectroscopy:
-
N-O Stretching (Nitro Group): Strong absorption bands characteristic of the nitro group are expected around 1520 cm-1 (asymmetric) and 1340 cm-1 (symmetric).
-
C-H Stretching (Aromatic): Absorptions for the aromatic C-H bonds will be observed above 3000 cm-1.
-
C=C Stretching (Aromatic): Bands corresponding to the aromatic C=C stretching vibrations are expected in the 1600-1450 cm-1 region.
Safety Considerations
-
5-Nitroindole: Handle with care as it is a nitroaromatic compound.
-
Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.
-
Benzyl Bromide: Lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.
Conclusion
The N-alkylation of 5-nitroindole with benzyl bromide provides a reliable and efficient pathway for the synthesis of this compound. The protocol outlined in this guide, along with the mechanistic insights and characterization data, serves as a comprehensive resource for researchers in the field. Careful control of reaction conditions, particularly the choice of a suitable base and anhydrous conditions, is paramount for achieving high yields and purity.
References
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. [Link]
-
Khan, I., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 11(53), 33629-33644. [Link]
-
Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(16), 1503-1513. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10826725, 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96913, 1-Benzylindole. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-5-nitro-indoline-2,3-dione. Retrieved from [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Walter de Gruyter GmbH. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 65795-95-1. Retrieved from [Link]
Sources
physicochemical properties of 1-Benzyl-5-nitro-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-nitro-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The derivative, this compound, combines this key heterocyclic system with a benzyl group at the N-1 position and an electron-withdrawing nitro group at the C-5 position. This particular arrangement of functional groups makes it a molecule of interest for researchers in drug discovery. Related 5-nitroindole compounds have been investigated for their potential as anticancer agents, specifically as binders of the c-Myc G-quadruplex.[1][2] Furthermore, various 1-benzyl-indole derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[3][4]
A comprehensive understanding of the is paramount for any scientific investigation. These properties—including solubility, melting point, lipophilicity, and spectral characteristics—govern the compound's behavior in experimental assays, its pharmacokinetic profile, and its potential for development as a therapeutic agent. This guide provides a detailed examination of these core properties, offering both established data and validated experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis
The foundational step in characterizing any compound is confirming its identity and purity through synthesis and structural elucidation.
1.1. Synthetic Pathway: N-Benzylation of 5-Nitroindole
The synthesis of this compound is most directly achieved through the N-alkylation of the 5-nitroindole precursor. The use of a strong base in an appropriate solvent facilitates the deprotonation of the indole nitrogen, which then acts as a nucleophile, attacking the electrophilic benzyl bromide. Dimethyl sulfoxide (DMSO) is an effective solvent for this type of reaction.[5]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Setup: To a flask equipped with a magnetic stirrer, add 5-nitro-1H-indole (1.0 eq) and crushed potassium hydroxide (2.0 eq) to dimethyl sulfoxide (DMSO).
-
Deprotonation: Stir the mixture at room temperature for approximately 45 minutes to allow for the formation of the indole anion.
-
Alkylation: Add benzyl bromide (1.2-2.0 eq) to the mixture. The reaction is typically exothermic. Continue stirring for an additional 45-60 minutes.
-
Workup: Dilute the reaction mixture with water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography or distillation to yield the final product.[5]
1.2. Structural Elucidation
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods.
| Property | Value / Expected Characteristics | Source/Reference |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [6] |
| Molecular Weight | 252.27 g/mol | |
| CAS Number | 65795-95-1 | [6] |
| ¹H NMR | Expected shifts: Aromatic protons (indole & benzyl rings), a characteristic singlet for the benzylic CH₂ protons (~5.4 ppm), with downfield shifts for protons on the nitro-substituted ring. | [7][8] |
| ¹³C NMR | Expected shifts: Signals corresponding to all 15 carbon atoms, including the benzylic CH₂ and distinct aromatic carbons. | [9] |
| IR Spectroscopy | Expected peaks: Strong characteristic absorptions for asymmetric and symmetric NO₂ stretching, C-H aromatic stretching, and C=C aromatic ring stretching. | [10] |
| Mass Spectrometry | Expected M/Z: A molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at ~253.09). | [9] |
Core Physicochemical Properties
These properties are critical for predicting a compound's behavior in biological systems and for designing appropriate experimental conditions.
2.1. Solubility Profile
Solubility is a key determinant of a compound's utility in biological assays and its potential for oral bioavailability. The structure of this compound—containing a large, non-polar benzyl group and indole core, along with a polar nitro group—suggests poor aqueous solubility but good solubility in polar aprotic organic solvents. The parent 5-nitroindole is known to be soluble in DMSO and ethanol but poorly soluble in water.[11] The addition of the lipophilic benzyl group is expected to further decrease its solubility in aqueous media.
Experimental Protocol: Qualitative Solubility Test [12]
-
Preparation: Add approximately 5-10 mg of this compound to five separate small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent:
-
Water
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Hexane
-
-
Observation: Vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or is insoluble. For drug discovery applications, solubility in DMSO (for stock solutions) and PBS (for biological assays) is particularly important.
Causality Insight: The poor aqueous solubility is a direct result of the molecule's predominantly hydrophobic character. The large surface area of the fused aromatic rings and the benzyl group requires significant energy to disrupt the hydrogen-bonding network of water. Conversely, it dissolves readily in DMSO, a polar aprotic solvent capable of solvating both the polar nitro group and the non-polar regions of the molecule.
2.2. Melting Point
A compound's melting point is a fundamental physical constant that serves as an indicator of purity. A sharp, well-defined melting point range typically signifies a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.
Experimental Protocol: Melting Point Determination [13]
-
Sample Preparation: Finely crush a small, dry sample of purified this compound.
-
Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting point range.
2.3. Lipophilicity (LogP)
The partition coefficient (P), or its logarithmic form (LogP), measures the differential solubility of a compound in a biphasic system of a lipid-like solvent (n-octanol) and an aqueous solvent (water). It is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Workflow for LogP determination via the shake-flask method.
Experimental Protocol: Shake-Flask Method for LogP [14]
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.
-
Sample Addition: Dissolve a precisely weighed amount of this compound in the n-octanol phase.
-
Partitioning: Add a known volume of the saturated water phase to the n-octanol solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient using the formula: P = [Concentration in n-octanol] / [Concentration in water]. The LogP is the base-10 logarithm of this value.
Stability and Toxicological Insights
While a full stability and toxicology profile is beyond the scope of this guide, preliminary insights can be drawn from related structures. The nitro group in this compound is generally a stable functional group. This is in contrast to related 5-aminoindole derivatives, which can be susceptible to air oxidation.[1]
From a toxicological perspective, it is important to note that the parent compound, 5-nitroindole, has been shown to exhibit cytotoxic effects in rat hepatocytes by disrupting mitochondrial electron transfer and energy transduction.[15] This suggests that any research involving this compound should proceed with appropriate safety precautions and consider potential mitochondrial toxicity as a possible biological effect.
Conclusion and Implications for Research
This compound is a synthetic heterocyclic compound with a structural framework relevant to modern drug discovery. This guide has detailed its core physicochemical properties and provided validated protocols for their experimental determination.
Key Takeaways for the Researcher:
-
Synthesis is straightforward via N-alkylation, allowing for accessible production in a laboratory setting.
-
The compound is expected to have very low aqueous solubility but good solubility in organic solvents like DMSO, which must be accounted for in the design of biological assays.
-
Its lipophilic character , which will be quantified by its LogP value, suggests it may readily cross cell membranes, a desirable property for targeting intracellular components.
-
The established cytotoxicity of the 5-nitroindole core warrants careful handling and consideration of potential off-target effects in biological studies.
By understanding and experimentally verifying these fundamental properties, researchers can effectively utilize this compound in their studies, interpret experimental results with greater confidence, and make informed decisions regarding its potential for further development.
References
-
PubChem. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Available from: [Link]
-
Lama, D., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available from: [Link]
-
The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Available from: [Link]
-
Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Available from: [Link]
-
Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available from: [Link]
-
Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available from: [Link]
-
Ternopil National Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available from: [Link]
-
Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
-
Li, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available from: [Link]
-
Lignell, J. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available from: [Link]
-
Lama, D., et al. (2017). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]
-
El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Available from: [Link]
-
Supporting Information for Indole Synthesis. (2023). Available from: [Link]
-
BIOFOUNT. 1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Available from: [Link]
-
Matrix Fine Chemicals. This compound | CAS 65795-95-1. Available from: [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Available from: [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses. Available from: [Link]
-
Solubility of Things. 5-Nitroindole. Available from: [Link]
-
PubChem. 1-Benzylindole. National Center for Biotechnology Information. Available from: [Link]
-
Ali, B., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available from: [Link]
-
El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
-
Goeptar, A. R., et al. (1993). Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes. Biochemical Pharmacology. Available from: [Link]
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Benzyl-5-nitro-1H-indole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals. The strategic introduction of specific functional groups to the indole ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a particularly intriguing derivative, 1-Benzyl-5-nitro-1H-indole , a molecule of significant interest in contemporary drug discovery. The presence of a nitro group at the 5-position and a benzyl group at the 1-position (the indole nitrogen) creates a unique electronic and steric profile, suggesting potential applications in oncology and other therapeutic areas. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential as a therapeutic agent, grounded in the broader context of nitroindole pharmacology.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65795-95-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| SMILES | O=--INVALID-LINK--c1ccc2c(c1)ccn2Cc1ccccc1 | [2] |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 5-nitroindole with benzyl bromide. This reaction is a nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile. The following protocol is a robust and reproducible method adapted from established procedures for the N-alkylation of indoles.[5][6][7]
Experimental Protocol: N-Benzylation of 5-Nitroindole
Materials:
-
5-Nitroindole
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitroindole (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: To the stirred solution at room temperature, add a strong base such as potassium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise. The use of a strong base is crucial for the deprotonation of the indole nitrogen, forming the highly nucleophilic indolate anion.
-
Alkylation: After stirring for 30-60 minutes at room temperature to ensure complete deprotonation, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-nitroindole) is consumed.
-
Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined and washed with water and then brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Therapeutic Applications and Mechanism of Action
While specific studies on this compound are limited, the broader class of 5-nitroindoles has garnered significant attention for its therapeutic potential, particularly in oncology. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic properties of the indole ring, making these compounds promising candidates for various biological activities.
Anticancer Activity: Targeting G-Quadruplex DNA
A growing body of evidence suggests that 5-nitroindole derivatives can act as potent anticancer agents by targeting and stabilizing G-quadruplex (G4) DNA structures.[2][4] These are non-canonical secondary structures formed in guanine-rich regions of DNA, often found in the promoter regions of oncogenes like c-Myc.
Mechanism of Action:
-
G-Quadruplex Binding: The planar aromatic system of the this compound can intercalate into or stack on top of the G-tetrads of the G-quadruplex structure.
-
Stabilization: This binding stabilizes the G-quadruplex, effectively acting as a "roadblock" for the transcriptional machinery.
-
Downregulation of Oncogenes: By preventing the unwinding of the DNA, the transcription of the associated oncogene (e.g., c-Myc) is inhibited.
-
Induction of Apoptosis: The downregulation of key oncogenes can lead to cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells.[4]
Signaling Pathway Diagram
Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its synthesis is straightforward, relying on well-established N-alkylation chemistry. The presence of the 5-nitro group suggests a likely mechanism of action involving the stabilization of G-quadruplex DNA structures, leading to the downregulation of key oncogenes. Further research into the specific biological activities and pharmacological profile of this compound is warranted and holds the promise of yielding new therapeutic leads.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 1-Benzyl-5-nitro-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-benzyl-5-nitro-1H-indole, a key intermediate in synthetic organic chemistry and drug discovery. A deep understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating effective drug delivery systems. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a self-validating framework for solubility determination and prediction. Through a detailed examination of the molecule's structural attributes and the physicochemical properties of common organic solvents, this guide aims to empower researchers to make informed decisions in their experimental designs.
Introduction: The Significance of Solubility in the Chemical Sciences
Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental physicochemical property that governs a multitude of processes in chemical research and development.[1] For a compound like this compound, its solubility profile dictates crucial experimental parameters, including the choice of solvent for synthesis, extraction, chromatography, and crystallization.[2] In the context of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.
This guide will delve into the specific solubility attributes of this compound, exploring the interplay between its molecular structure and the properties of various organic solvents. We will present a logical framework for predicting solubility based on the "like dissolves like" principle and provide a detailed, step-by-step protocol for the experimental determination of its solubility.[2]
Molecular Structure and Physicochemical Properties of this compound
A thorough understanding of the molecular structure of this compound is the cornerstone for predicting its solubility. The molecule, with the chemical formula C₁₅H₁₂N₂O₂, possesses distinct structural features that influence its polarity and intermolecular interactions.[3]
-
Indole Core: The bicyclic indole ring system is a relatively nonpolar, aromatic scaffold.
-
Benzyl Group: The benzyl substituent (C₆H₅CH₂-) attached to the indole nitrogen further contributes to the nonpolar character of the molecule.
-
Nitro Group: The nitro group (-NO₂) at the 5-position of the indole ring is a strong electron-withdrawing group, introducing significant polarity and the capacity for dipole-dipole interactions and weak hydrogen bonding.
The interplay of these functional groups results in a molecule with a moderate overall polarity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[4] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as a powerful predictive tool for estimating the solubility of a compound in a given solvent.[2] This principle is rooted in the thermodynamics of dissolution, which is governed by the change in Gibbs free energy (ΔG). A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy change (ΔH, exothermic) and a positive entropy change (ΔS, increased disorder).[5]
In the context of this compound, we can anticipate the following solubility trends:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): These solvents are expected to be effective at dissolving this compound. The dipole-dipole interactions between the solvent and the polar nitro group of the solute will facilitate dissolution.[6][7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is predicted in these solvents. The hydroxyl group of the solvent can engage in hydrogen bonding with the oxygen atoms of the nitro group, promoting solvation.[6][7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitro group, this compound is expected to have limited solubility in nonpolar solvents. The energy required to overcome the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.[8]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents, with their moderate polarity, are likely to be good solvents for this compound, effectively solvating both the polar and nonpolar regions of the molecule.[9]
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for obtaining accurate quantitative data. The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound.[10]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). The temperature must be precisely controlled as solubility is temperature-dependent.[1]
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.[11]
-
-
Sampling and Preparation for Analysis:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the diluted sample from the saturated solution under the same HPLC conditions.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
The trustworthiness of this protocol is ensured by several key features:
-
Use of Excess Solute: This guarantees that the solution reaches saturation.
-
Constant Temperature Equilibration: This accounts for the temperature dependence of solubility.[12][13]
-
Filtration: This removes undissolved particles, preventing artificially high results.
-
HPLC Quantification with Calibration Curve: This provides a highly accurate and reproducible method for concentration determination.
Expected Solubility Data (Hypothetical)
Based on the theoretical principles discussed, the following table presents a hypothetical summary of the expected solubility of this compound in various organic solvents at 25 °C.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions.[6] |
| Acetone | Polar Aprotic | High | Good dipole-dipole interactions.[7] |
| Acetonitrile | Polar Aprotic | Moderate to High | Effective solvation of the polar nitro group.[9] |
| Methanol | Polar Protic | Moderate | Hydrogen bonding with the nitro group.[7] |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar.[7] |
| Dichloromethane (DCM) | Chlorinated | Moderate to High | Balances polarity to solvate the entire molecule.[9] |
| Toluene | Nonpolar Aromatic | Low | Insufficient polarity to effectively solvate the nitro group. |
| Hexane | Nonpolar Aliphatic | Very Low | Mismatch in polarity leads to poor solvation.[7] |
Conclusion
The solubility of this compound is a critical parameter that influences its application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently and accurately assess the solubility of this important compound. The methodologies outlined herein are designed to be adaptable and to provide a high degree of scientific integrity, empowering scientists to optimize their experimental designs and accelerate their research endeavors.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Wikipedia. (2024). Solubility. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
Purdue University. (n.d.). Solubility. Retrieved from [Link]
-
JoVE. (2020). Solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]
-
Organic Syntheses. (1974). 1-benzylindole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
Middle East Technical University. (2022). THE ENANTIOSELECTIVE SYNTHESIS OF 2-INDOLYL-1-NITRO DERIVATIVES AND BODIPY DYES IN THE PRESENCE OF CHIRAL BIFUNCTIONAL SQUARAMIDE. Retrieved from [Link]
Sources
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. chem.ws [chem.ws]
- 3. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Video: Solubility - Concept [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. youtube.com [youtube.com]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Solubility [chem.fsu.edu]
The Therapeutic Potential of 1-Benzyl-5-nitro-1H-indole Derivatives: A Technical Guide to Unveiling Novel Drug Targets
Introduction: The Privileged Scaffold of 1-Benzyl-5-nitro-1H-indole
The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] Its unique electronic and steric properties allow for interactions with a wide array of biological receptors and enzymes.[1][2] The strategic addition of a benzyl group at the N-1 position and a nitro group at the C-5 position of the indole core creates the this compound scaffold, a platform from which a multitude of potent and selective therapeutic agents have been developed. This technical guide delves into the key therapeutic targets of these derivatives, offering insights into their mechanisms of action and providing a framework for future drug discovery and development. Our exploration will focus on three primary therapeutic areas where these compounds have shown significant promise: oncology, infectious diseases, and inflammatory disorders.
Part 1: Oncological Targets - A Multi-pronged Attack on Cancer
This compound derivatives have emerged as potent anticancer agents, exhibiting activity against a range of cancer cell lines.[3] Their efficacy stems from their ability to interact with multiple, crucial cellular targets involved in cancer progression.
Targeting DNA Secondary Structures: The c-Myc G-Quadruplex
A novel and promising anticancer strategy involves the targeting of non-canonical DNA structures, such as G-quadruplexes (G4s). The promoter region of the c-Myc oncogene contains a G-rich sequence that can fold into a G4 structure, and stabilization of this structure can lead to the downregulation of c-Myc expression.[4]
Certain pyrrolidine-substituted 5-nitroindole derivatives have been identified as potent binders and stabilizers of the c-Myc G-quadruplex.[4][5] This interaction has been shown to downregulate c-Myc expression at both the transcriptional and translational levels, leading to cell cycle arrest and inhibition of cancer cell proliferation.[4][5]
Experimental Workflow: G-Quadruplex Binding Affinity Assessment
Caption: Workflow for assessing G-quadruplex binding affinity.
Protocol: FRET-Based G-Quadruplex Melting Assay
-
Preparation of G-Quadruplex DNA: A synthetic oligonucleotide corresponding to the c-Myc promoter sequence is labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.
-
Annealing: The labeled oligonucleotide is annealed in a potassium-containing buffer to facilitate the formation of the G-quadruplex structure.
-
Incubation: The annealed G-quadruplex DNA is incubated with varying concentrations of the this compound derivative.
-
Thermal Melting: The temperature of the solution is gradually increased, causing the G-quadruplex to unfold.
-
Fluorescence Measurement: The fluorescence intensity is monitored as a function of temperature. In the folded state, the quencher is in close proximity to the donor, resulting in low fluorescence. Upon unfolding, the donor and quencher are separated, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical mediators of cell proliferation, survival, and angiogenesis.[6] Their dysregulation is a hallmark of many cancers.
Novel indole-6-carboxylate ester derivatives have been designed to target EGFR and VEGFR-2.[6] Docking studies have elucidated the binding patterns of these compounds within the ATP-binding pockets of these kinases, and in vitro assays have confirmed their ability to inhibit kinase activity.[6] This inhibition leads to the arrest of cancer cells in the G2/M phase of the cell cycle and the induction of apoptosis.[6]
Signaling Pathway: RTK Inhibition by Indole Derivatives
Caption: Inhibition of RTK signaling by indole derivatives.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[7] Indole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, including PI3K, Akt, and mTOR.[7] This inhibition effectively suppresses cancer cell growth.
Part 2: Antimicrobial Targets - Combating Drug Resistance
The rise of multidrug-resistant pathogens poses a significant threat to global health. This compound derivatives have demonstrated broad-spectrum antimicrobial activity, offering a potential avenue for the development of new anti-infective agents.[8][3][9][10]
Efflux Pump Inhibition in Staphylococcus aureus
One of the primary mechanisms of antibiotic resistance in Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively transport antibiotics out of the bacterial cell.[11] 5-nitro-2-phenylindole has been identified as a promising inhibitor of the NorA efflux pump, leading to a significant increase in the susceptibility of S. aureus to antibiotics like ciprofloxacin.[9][11] This suggests that this compound derivatives could act as adjuvants in combination with existing antibiotics to overcome resistance.
Experimental Workflow: Efflux Pump Inhibition Assay
Caption: Workflow for assessing efflux pump inhibition.
Part 3: Anti-inflammatory Targets - Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1-Benzyl-indole derivatives have been identified as potent inhibitors of a key enzyme in the inflammatory pathway.[12]
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is the enzyme responsible for releasing arachidonic acid from cell membranes.[12] Arachidonic acid is then converted into pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2α represents an attractive therapeutic strategy for the treatment of inflammatory diseases.
Systematic structural variations of 1-benzylindole derivatives have led to the development of potent and selective inhibitors of cPLA2α with submicromolar activity.[13] These compounds offer a promising starting point for the development of novel anti-inflammatory drugs.
Conclusion and Future Directions
The this compound scaffold is a rich source of compounds with diverse and potent biological activities. The therapeutic targets identified to date span a wide range of cellular processes, from DNA replication and cell signaling to bacterial resistance and inflammation. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of next-generation therapeutics. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their preclinical promise into clinical reality.
References
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. Available at: [Link][14]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Available at: [Link][2]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available at: [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed. Available at: [Link][6]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link][1]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link][8]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link][4]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. De Gruyter. Available at: [Link][3]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Dove Press. Available at: [Link][9]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link][5]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. OUCI. Available at: [Link][10]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. Available at: [Link][11]
-
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. NIH. Available at: [Link]
-
Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link][15]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link][16]
-
1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. NIH. Available at: [Link][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Benzyl-5-nitro-1H-indole
Foreword: The Imperative of Spectroscopic Validation
In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock upon which all subsequent research is built. For a compound such as 1-Benzyl-5-nitro-1H-indole (C₁₅H₁₂N₂O₂, M.W.: 252.27 g/mol ), a derivative of the privileged indole scaffold, a thorough spectroscopic analysis is not merely a procedural step but a fundamental requirement for ensuring scientific validity. The introduction of the benzyl group at the N1 position and a nitro group at the C5 position creates a unique electronic and steric environment, which will be reflected in its spectral signatures.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the acquisition and interpretation of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental data for this specific compound is not widely published, this document serves as both a predictive guide and a methodological blueprint. It combines theoretical principles with practical, field-proven protocols to empower researchers to confidently characterize this molecule in their own laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is a self-validating system designed for reproducibility.[1][2]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-25 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity
-
Internal Standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)
-
High-quality 5 mm NMR tube
-
Vortex mixer and Pasteur pipette
Procedure:
-
Sample Weighing & Dissolution: Accurately weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but if solubility is an issue, DMSO-d₆ is an excellent alternative.[2]
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Filtration & Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Acquisition: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Utilize standard acquisition parameters for a 400 or 500 MHz spectrometer. For ¹H NMR, a 30° pulse angle with 16-32 scans and a relaxation delay of 1-2 seconds is typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Caption: A standardized workflow for acquiring and processing NMR data.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ will show distinct signals corresponding to the three main parts of the molecule. The electron-withdrawing nitro group at C5 will significantly deshield nearby protons (H4 and H6), shifting them downfield.[3]
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H4 | ~8.50 | d | ~2.2 | Strongly deshielded by the adjacent nitro group. |
| H6 | ~8.15 | dd | ~9.0, 2.2 | Deshielded by nitro group and coupled to H7 and H4. |
| H7 | ~7.50 | d | ~9.0 | Coupled to H6. |
| H2 | ~7.35 | d | ~3.2 | Typical chemical shift for the C2-H of an N-substituted indole. |
| Benzyl (ortho-H) | ~7.30 | m | - | Part of the multiplet for the benzyl phenyl protons. |
| Benzyl (meta/para-H) | ~7.25 | m | - | Part of the multiplet for the benzyl phenyl protons. |
| H3 | ~6.70 | d | ~3.2 | Typical chemical shift for the C3-H of an N-substituted indole. |
| CH₂ | ~5.40 | s | - | Benzylic protons adjacent to the indole nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbon atoms attached to or near the electronegative nitrogen and oxygen atoms will be shifted downfield. Online prediction tools can provide a good estimate of these shifts.[4][5][6]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C5 | ~142.0 | Carbon directly attached to the nitro group. |
| C7a | ~138.0 | Indole bridgehead carbon. |
| Benzyl (ipso-C) | ~136.0 | Carbon of the benzyl group attached to the CH₂. |
| C3a | ~130.0 | Indole bridgehead carbon. |
| C2 | ~129.0 | C2 of the indole ring. |
| Benzyl (ortho/meta-C) | ~128.8 - 127.5 | Aromatic carbons of the benzyl group. |
| Benzyl (para-C) | ~127.0 | Aromatic carbon of the benzyl group. |
| C4 | ~118.0 | Deshielded by the adjacent nitro group. |
| C6 | ~117.5 | Influenced by the nitro group. |
| C7 | ~110.0 | C7 of the indole ring. |
| C3 | ~103.0 | C3 of the indole ring. |
| CH₂ | ~51.0 | Benzylic carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule. The most informative signals for this compound will be the strong absorptions from the nitro group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Modern FTIR spectrometers are often equipped with an ATR accessory, which allows for the analysis of solid samples with virtually no preparation.[7][8][9]
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[9] Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[8]
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
Caption: A simple workflow for solid sample analysis using ATR-FTIR.
Predicted IR Absorption Bands
The IR spectrum will be dominated by characteristic absorptions from the aromatic rings and the nitro group.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Indole & Benzyl) |
| 2950 - 2850 | Weak | C-H Stretch | Aliphatic (CH₂) |
| ~1610, ~1495 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1550 - 1475 | Very Strong | N-O Asymmetric Stretch | Aromatic Nitro |
| 1360 - 1290 | Very Strong | N-O Symmetric Stretch | Aromatic Nitro |
| ~740 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |
The two most diagnostic peaks will be the very strong N-O stretches, which are characteristic of aromatic nitro compounds and serve as a definitive fingerprint for this functionality.[10][11]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique ideal for polar organic molecules, providing a clear molecular ion peak with minimal in-source fragmentation.[12][13]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[14] A trace amount of formic acid can be added to promote protonation for positive ion mode.[15]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan Acquisition: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS/MS): To gain structural information, perform a product ion scan. Isolate the [M+H]⁺ ion (m/z 253.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₅H₁₂N₂O₂ has an odd number of nitrogen atoms, so according to the Nitrogen Rule, its nominal molecular weight (252) is an even number.[16] The ESI-MS spectrum in positive mode will show the protonated molecule.
-
Expected Molecular Ion: [M+H]⁺ = 253.1 m/z
The most likely fragmentation pathway involves the cleavage of the weakest bond, which is the benzylic C-N bond. This cleavage is highly favored as it produces the very stable benzyl cation.[17]
Table 4: Predicted Major Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 253.1 | [M+H]⁺ | [C₁₅H₁₃N₂O₂]⁺ |
| 91.1 | Benzyl Cation | [C₇H₇]⁺ |
| 161.0 | [M - C₇H₇]⁺ | [C₈H₅N₂O₂]⁺ |
Caption: Predicted fragmentation of this compound in MS/MS.
Conclusion: A Triad of Spectroscopic Certainty
The structural elucidation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. NMR defines the precise connectivity of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the critical nitro functional group. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. By following the detailed protocols and utilizing the predictive data outlined in this guide, researchers can achieve an unambiguous and robust characterization of this important indole derivative, ensuring the integrity and reliability of their scientific endeavors.
References
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
-
20230818 Indole Synthesis SI. (2023). [Supporting Information]. Retrieved from [Link]
-
Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Cohen, L. A., et al. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society. Retrieved from [Link]
-
The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]
-
Chan, M. K., & Van den Ouweland, J. M. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved from [Link]
-
All In One Basics. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. Retrieved from [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. edinst.com [edinst.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. uab.edu [uab.edu]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Biological Activity of 1-Benzyl-5-nitro-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The strategic substitution on the indole nucleus can modulate its pharmacological profile, leading to the development of potent therapeutic agents. This technical guide focuses on 1-Benzyl-5-nitro-1H-indole, a synthetic indole derivative with significant therapeutic potential. While direct and extensive biological evaluations of this specific molecule are not widely published, this guide will explore its anticipated biological activities by drawing parallels from closely related structural analogs. We will delve into its synthesis, potential anticancer and antimicrobial properties, and the mechanistic pathways that likely underscore these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this and similar indole-based compounds.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. The biological versatility of the indole nucleus stems from its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. In the case of This compound , two key substitutions are of particular interest:
-
The N-benzyl group: The introduction of a benzyl group at the N1 position of the indole ring often enhances the lipophilicity of the molecule, which can improve its cell permeability and bioavailability. Furthermore, the benzyl moiety can engage in additional binding interactions with target proteins, potentially increasing potency and selectivity[2].
-
The 5-nitro group: The nitro group at the C5 position is a strong electron-withdrawing group that can significantly alter the electronic properties of the indole ring. This modification has been associated with potent anticancer and antimicrobial activities in various heterocyclic compounds[3][4].
Given the established biological significance of these structural features, this compound represents a promising scaffold for the development of novel therapeutic agents. This guide will provide a comprehensive overview of its synthesis and explore its potential biological activities based on the current scientific literature on analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-alkylation of 5-nitroindole with benzyl bromide. A common and efficient method involves the use of a strong base in a polar aprotic solvent.
Experimental Protocol: N-Benzylation of 5-Nitroindole
Materials:
-
5-Nitroindole
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water, deionized
-
Diethyl ether
-
Calcium chloride (CaCl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of anhydrous dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of freshly crushed potassium hydroxide (KOH) pellets.
-
Stir the mixture at room temperature for 5 minutes to ensure the dissolution of KOH.
-
Add 11.7 g (0.100 mole) of 5-nitroindole to the mixture. The solution will likely turn a deep color.
-
Continue stirring for 45 minutes at room temperature to allow for the complete deprotonation of the indole nitrogen.
-
Carefully add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with three 100-mL portions of diethyl ether.
-
Combine the organic layers and wash them with three 50-mL portions of water to remove any remaining DMSO and salts.
-
Dry the combined ether layers over anhydrous calcium chloride (CaCl₂).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The excess benzyl bromide can be removed by distillation at approximately 15 mm Hg.
-
The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Anticancer Activity
While specific anticancer studies on this compound are limited, the structural motifs present in the molecule strongly suggest potential antiproliferative properties. The 5-nitroindole scaffold, in particular, has been identified in compounds with significant anticancer activity.
Mechanism of Action: Insights from Analogs
A plausible mechanism of action for this compound can be inferred from studies on related 5-nitroindole derivatives. Research has shown that certain substituted 5-nitroindoles can act as c-Myc G-quadruplex binders [3].
The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to a downstream anti-proliferative effect.
It is hypothesized that the planar aromatic system of the 5-nitroindole core can interact with the G-quartets of the G-quadruplex through π-π stacking, while the substituents at the N1 and other positions can provide additional binding interactions and modulate the binding affinity and selectivity.
Anticipated Downstream Effects
By stabilizing the c-Myc G-quadruplex and downregulating c-Myc expression, this compound could potentially trigger a cascade of events leading to cancer cell death, including:
-
Cell Cycle Arrest: A decrease in c-Myc levels can lead to the upregulation of cell cycle inhibitors, causing the cell to arrest in the G1 phase and preventing it from entering the synthesis (S) phase of the cell cycle[3].
-
Induction of Apoptosis: c-Myc is also involved in the regulation of apoptosis. Its downregulation can sensitize cancer cells to apoptotic stimuli.
-
Increase in Reactive Oxygen Species (ROS): Some studies on 5-nitroindole derivatives have shown an increase in intracellular ROS levels, which can induce oxidative stress and contribute to cell death[3].
Potential Signaling Pathway
Caption: Plausible anticancer signaling pathway of this compound.
Antiproliferative Activity of Structurally Related Indole Derivatives
The following table summarizes the in vitro anticancer activity of several 1-benzyl-indole and 5-nitroindole analogs against various human cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analog (3d) | OVCAR-5 (Ovarian) | 20 nM | [2] |
| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analog (3d) | MDA-MB-468 (Breast) | 40 nM | [2] |
| Pyrrolidine-substituted 5-nitroindole derivative (5) | HeLa (Cervical) | 5.08 µM | [3] |
| Pyrrolidine-substituted 5-nitroindole derivative (7) | HeLa (Cervical) | 5.89 µM | [3] |
| 1-(5-Nitro-1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one | HCT-116 (Colorectal) | 10.70 µM | [1] |
Potential Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The presence of both a 5-nitro group and an N-benzyl substitution in this compound suggests a strong potential for antimicrobial activity.
Insights from Analog Studies
-
5-Nitroindoles: The 5-nitro substitution is a well-known pharmacophore in antimicrobial drug discovery. For instance, 5-nitro-2-phenylindole has been identified as a promising lead structure that can increase the susceptibility of Staphylococcus aureus to ciprofloxacin, suggesting a potential role as an efflux pump inhibitor[4].
-
N-Benzyl Indoles: Various N-benzyl indole derivatives have demonstrated significant antibacterial activity. For example, certain N-benzyl tricyclic indolines have been identified as a novel class of anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents[5].
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound could be mediated by several mechanisms, including:
-
Inhibition of Bacterial Cell Wall Synthesis: Some indole derivatives have been shown to interfere with the synthesis of the bacterial cell wall.
-
Disruption of Bacterial Membranes: The lipophilic nature of the N-benzyl group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.
-
Inhibition of Key Bacterial Enzymes: The indole scaffold can act as a mimic of natural substrates for various bacterial enzymes, leading to their inhibition.
-
Efflux Pump Inhibition: As seen with other 5-nitroindoles, this compound could potentially inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major mechanism of antibiotic resistance.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for MIC determination.
Materials:
-
This compound
-
Bacterial or fungal strains of interest (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Activity of Structurally Related Indole Derivatives
The following table summarizes the in vitro antimicrobial activity of several indole derivatives against various pathogenic microorganisms.
| Compound/Analog | Microorganism | Activity (MIC) | Reference |
| Indole-triazole derivative (3d) | C. krusei | 3.125 µg/mL | [4] |
| Indole-thiadiazole derivative (2c) | MRSA | 3.125 µg/mL | [4] |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | E. coli | 0.35 µg/mL | [6] |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | P. aeruginosa | 0.45 µg/mL | [6] |
Future Directions and Conclusion
This compound is a synthetic molecule that holds considerable promise as a scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its structural analogs, it is reasonable to hypothesize that this compound possesses both anticancer and antimicrobial properties.
The potential for this molecule to act as a c-Myc G-quadruplex stabilizer highlights a promising avenue for the development of targeted anticancer therapies. Similarly, the anticipated antimicrobial activity, potentially through mechanisms such as efflux pump inhibition, suggests its utility in combating drug-resistant pathogens.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines and pathogenic microorganisms is necessary to confirm its biological activity and determine its potency and spectrum of action.
-
Mechanism of Action Studies: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs with modifications to the benzyl and nitro groups, as well as other positions on the indole ring, will be crucial for optimizing the potency and selectivity of this scaffold.
-
In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
References
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ascendant Role of 1-Benzyl-5-nitro-1H-indole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the burgeoning landscape of 1-benzyl-5-nitro-1H-indole derivatives, a chemical scaffold of significant interest in contemporary medicinal chemistry. We will dissect the synthetic strategies, explore the diverse biological activities, and elucidate the critical structure-activity relationships that govern the therapeutic potential of these promising compounds. This document is designed to serve as a comprehensive resource, empowering researchers to advance the development of novel therapeutics based on this privileged heterocyclic core.
The Strategic Importance of the this compound Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities. The strategic incorporation of a 1-benzyl group and a 5-nitro functionality imparts unique physicochemical and biological properties to the indole core, rendering it a particularly attractive scaffold for drug design.
The 1-benzyl group serves multiple purposes. It can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the benzyl moiety can engage in crucial π-π stacking or hydrophobic interactions within the active sites of biological targets, thereby influencing binding affinity and selectivity. The amenability of the benzyl ring to substitution provides a facile handle for fine-tuning the steric and electronic properties of the molecule to optimize its pharmacological profile.
The 5-nitro group , an electron-withdrawing substituent, significantly modulates the electronic character of the indole ring. This can influence the molecule's reactivity, metabolic stability, and its ability to participate in hydrogen bonding and other non-covalent interactions. In the context of anticancer activity, the nitro group can be a key pharmacophoric feature, participating in mechanisms such as the stabilization of G-quadruplex DNA structures in oncogene promoters.[1][2]
Synthetic Pathways to this compound Derivatives
The construction of the this compound core and its subsequent derivatization can be achieved through several synthetic routes. A common and efficient strategy involves the N-benzylation of a pre-existing 5-nitroindole scaffold.
General Synthesis of the this compound Core
A widely adopted method for the N-benzylation of indoles involves the use of a suitable base and a benzyl halide in a polar aprotic solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Nitro-1H-indole
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 5-nitro-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, add potassium hydroxide (1.2 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Diversification of the Scaffold
Further functionalization of the this compound core can be achieved through various reactions, primarily targeting the C2 and C3 positions of the indole ring.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position, which can then serve as a versatile handle for synthesizing a wide range of derivatives, such as Schiff bases, chalcones, and hydrazones.[3]
-
Mannich Reaction: This reaction allows for the introduction of an aminomethyl group at the C3 position, providing a route to compounds with potential applications as kinase inhibitors or CNS-active agents.
-
Friedel-Crafts Acylation: Acylation at the C3 position can be achieved using various acylating agents in the presence of a Lewis acid, leading to the formation of ketone derivatives.
Caption: Proposed mechanism of anticancer activity via c-Myc G-quadruplex stabilization.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have been explored for their antibacterial and antifungal properties. The this compound scaffold has shown promise in this area, with derivatives exhibiting activity against various bacterial and fungal strains. [4]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-triazole derivative | S. aureus | 6.25 | [5] |
| Indole-thiadiazole derivative | S. aureus | 6.25 | [5] |
| Various derivatives | C. krusei | 3.125 - 50 | [5]|
Table 2: Antimicrobial Activity of Selected Indole Derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Some indole derivatives have been shown to possess anti-inflammatory properties. [6]While specific data on this compound derivatives as anti-inflammatory agents is still emerging, the broader class of indole derivatives has shown inhibition of pro-inflammatory mediators.
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.
-
The 1-Benzyl Group: Substitution on the benzyl ring can significantly impact activity. Electron-donating or electron-withdrawing groups at the para-position have been shown to modulate anticancer potency. [3]The optimal substitution pattern is often target-dependent. The presence of the N-benzyl group itself is often crucial for activity when compared to N-unsubstituted analogues.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group is often critical for the observed biological effects, particularly in anticancer activity where it may be involved in specific interactions with the biological target.
-
Substitution at C2 and C3: The introduction of various functionalities at the C2 and C3 positions of the indole ring is a key strategy for modulating the pharmacological profile. For instance, the nature of the substituent at C3 can dramatically influence the anticancer and antimicrobial activities.
Future Directions and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.
Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise protein targets for the observed anticancer and antimicrobial activities will enable more rational drug design.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of novel therapeutic areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the currently explored areas.
References
-
Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anticancer Agents in Medicinal Chemistry, 21(14), 1802–1824. [Link]
-
Kaiser, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
-
Kaiser, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
-
Kumar, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]
-
Kumar, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
-
Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42369–42380. [Link]
-
Kumari, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 227, 113932. [Link]
-
MDPI. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
-
Malarz, K., et al. (2013). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 70(5), 841-849. [Link]
-
Mondal, S., & Jana, A. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 434-454. [Link]
-
Sadeghi, B., et al. (2014). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1265–1274. [Link]
-
Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28169-28183. [Link]
-
Singh, S. B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1), 1-10. [Link]
-
Szafraniec-Szczęsny, J., et al. (2013). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. PubMed. [Link]
-
Kumari, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed. [Link]
-
Nelson, D. W., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 49(12), 3659-3666. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]
-
Al-Ostath, A. I., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 28(13), 5183. [Link]
-
ASHP. (n.d.). Structure Activity Relationships and Basic Concepts in Drug Design. ASHP. [Link]
-
Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(67), 38338-38353. [Link]
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 4. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 1-Benzyl-5-nitro-1H-indole compounds
An In-Depth Technical Guide to the Mechanism of Action of 1-Benzyl-5-nitro-1H-indole Compounds
Authored by a Senior Application Scientist
Preamble: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. This guide delves into the mechanistic intricacies of a specific, promising class of indole derivatives: 1-Benzyl-5-nitro-1H-indoles. By combining the structural features of a benzyl group at the N1 position and a nitro group at the C5 position, these compounds present a compelling profile for multifaceted therapeutic applications, primarily in oncology and infectious diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential mechanisms of action, supported by actionable experimental protocols.
Part 1: Unraveling the Anticancer Potential
The anticancer activity of indole derivatives is well-documented, and compounds bearing the 1-benzyl and 5-nitro substitutions are poised to exhibit potent cytostatic and cytotoxic effects. The mechanism is likely multifactorial, targeting key cancer-related pathways.
Hypothesized Molecular Target 1: c-Myc G-Quadruplex DNA
The 5-nitroindole scaffold has been identified as a key pharmacophore for binding to and stabilizing G-quadruplex (G4) DNA structures.[1] These are non-canonical, four-stranded DNA structures that are prevalent in the promoter regions of many oncogenes, including the notoriously difficult-to-drug transcription factor, c-Myc.
Causality of Action:
-
G4 Stabilization: this compound is hypothesized to intercalate into or bind to the grooves of the c-Myc promoter G4. The planar indole ring system can stack on the terminal G-tetrads, while the 5-nitro group can form specific hydrogen bonds or electrostatic interactions that enhance binding affinity and stabilize the G4 structure.
-
Transcriptional Repression: By locking the DNA in this G4 conformation, the compound prevents the binding of transcription factors necessary for c-Myc gene expression.
-
Downstream Effects: The resulting downregulation of c-Myc protein levels leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[1]
Proposed Signaling Pathway: c-Myc G4 Stabilization
Caption: Workflow for validating anticancer mechanisms.
Part 2: Deconstructing the Antimicrobial Activity
Nitro-substituted aromatic compounds, including nitroindoles, have a long history as antimicrobial agents. The mechanism is often linked to the reductive activation of the nitro group within the microbial cell.
Proposed Mechanism: Inhibition of Bacterial Efflux Pumps
A significant challenge in antimicrobial therapy is the presence of multidrug resistance (MDR) efflux pumps. Indole derivatives have been identified as potent inhibitors of these pumps, such as NorA in Staphylococcus aureus. [2][3] Causality of Action:
-
Efflux Pump Binding: this compound is proposed to bind to the efflux pump protein, either at the substrate-binding site or at an allosteric site.
-
Conformational Change: This binding induces a conformational change in the pump, rendering it unable to recognize or transport its substrates (e.g., antibiotics like ciprofloxacin).
-
Restoration of Antibiotic Susceptibility: By inhibiting the efflux of the antibiotic, the compound increases its intracellular concentration, restoring its efficacy against resistant bacterial strains. The 5-nitro group in a related compound, 5-nitro-2-phenylindole, has been shown to be important for this activity. [2][3]
Experimental Protocols for Investigating Antimicrobial Mechanisms
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This is the foundational assay to determine the antimicrobial potency of a compound.
Methodology:
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [2]
Protocol 5: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit efflux pumps by monitoring the accumulation of a fluorescent substrate, ethidium bromide (EtBr).
Methodology:
-
Bacterial Preparation: Grow the bacterial strain (e.g., a NorA-overexpressing strain of S. aureus) to the mid-log phase, harvest, and wash the cells.
-
Loading: Resuspend the cells in PBS containing a sub-inhibitory concentration of the this compound compound or a known efflux pump inhibitor (e.g., reserpine) as a positive control.
-
Fluorescence Measurement: Add EtBr to the cell suspension and immediately begin measuring the fluorescence intensity over time using a fluorometer.
-
Efflux Initiation: After a period of accumulation, add glucose to energize the efflux pumps and monitor the decrease in fluorescence as EtBr is pumped out.
-
Data Analysis: Compare the rate of EtBr accumulation and efflux in the presence and absence of the test compound. Increased accumulation and decreased efflux indicate efflux pump inhibition.
Part 3: Potential for Enzyme Inhibition - A Case Study
The 1-benzyl-indole scaffold is versatile and has shown activity against various enzymes. A recent study highlighted the potential of 1-benzyl-indole hybrid thiosemicarbazones as competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. [4][5]
Mechanism: Competitive Tyrosinase Inhibition
Causality of Action:
-
Active Site Binding: The compound is designed to mimic the structure of the natural substrate (e.g., L-DOPA) and bind to the active site of the tyrosinase enzyme.
-
Competitive Inhibition: By occupying the active site, it prevents the binding of the natural substrate, thereby inhibiting the enzymatic reaction and the production of melanin. The structure-activity relationship (SAR) analysis from related compounds suggests that substitutions on the benzyl ring can significantly influence the inhibitory potency. [4][5]
Experimental Protocol for Tyrosinase Inhibition Assay
Methodology:
-
Reaction Mixture: In a 96-well plate, add mushroom tyrosinase enzyme solution and varying concentrations of the this compound compound. Incubate for 10 minutes at room temperature.
-
Substrate Addition: Add the substrate, L-DOPA, to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kojic acid can be used as a positive control. [4]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound based on activities reported for structurally related compounds in the literature. These values serve as a benchmark for expected potency.
| Assay | Target/Cell Line | Reported IC50 Range for Related Compounds | Reference |
| Anticancer | MCF-7 (Breast Cancer) | 2.93 - 7.17 µM (for 1-benzyl-5-bromoindolin-2-ones) | [6] |
| Anticancer | A549 (Lung Cancer) | 28 nM (for a 2-aryl-5(6)-nitro-1H-benzimidazole) | [7] |
| Kinase Inhibition | VEGFR-2 | 0.503 - 0.728 µM (for 1-benzyl-5-bromoindolin-2-ones) | [6] |
| Antimicrobial (MIC) | S. aureus | 3.125 - 50 µg/mL (for various indole derivatives) | [2] |
| Enzyme Inhibition | Tyrosinase | 12.40 - 47.24 µM (for 1-benzyl indole thiosemicarbazones) | [5] |
Conclusion and Future Directions
This compound compounds represent a promising class of molecules with the potential for a multi-pronged therapeutic attack, particularly in oncology. The evidence from related structures strongly suggests that their mechanism of action is likely centered on the inhibition of key cancer-related targets such as c-Myc G-quadruplex DNA and VEGFR-2 kinase. Furthermore, their potential as antimicrobial agents, possibly through the inhibition of efflux pumps, warrants further investigation.
Future research should focus on:
-
Definitive Target Identification: Utilizing techniques like chemical proteomics and thermal shift assays to definitively identify the direct binding partners of these compounds in cancer cells and microbes.
-
In Vivo Efficacy: Evaluating the most potent compounds in animal models of cancer and infectious disease to assess their therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a robust framework for initiating and advancing the study of this compound compounds, paving the way for the development of novel and effective therapeutic agents.
References
- PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information.
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta pharmaceutica (Zagreb, Croatia), 60(1), 55–71. [Link]
- Gadaginamath, G. S., & Pujar, S. R. (2002). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Journal of Chemistry - Section B, 41B(1), 189-193.
-
Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., Albekairi, N. A., Talib, R., Al-Harrasi, A., & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28245-28261. [Link]
- Journal of Chemical Health Risks. (2024). View of Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives.
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Retrieved from [Link]
- Yıldırım, S., Aktaş, E., & Gümüş, F. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious diseases and clinical microbiology (Ankara, Turkey), 1(2), 70-78.
-
Bassyouni, F. A., El-Sawy, E. R., & El-Sayed, M. A. A. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European journal of medicinal chemistry, 57, 315–323. [Link]
- Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives.
- Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
-
Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sawy, E. R. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 65795-95-1.
- Adejoro, I. A., Olayide, I. J., & Al-Ghamdi, K. M. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
-
Haider, S., Ansari, M. I., Singh, N., & Dash, D. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(20), 1667–1672. [Link]
-
Yildirim, S., Aktas, E., & Gümüs, F. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious diseases and clinical microbiology (Ankara, Turkey), 1(2), 70–78. [Link]
- BLD Pharm. (n.d.). 65795-95-1|this compound.
-
Zhang, H., Li, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, W. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972. [Link]
- Karchava, A. V., Cheprakova, E. M., & Trushkov, I. V. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules (Basel, Switzerland), 25(23), 5707.
- PubChem. (n.d.). 1-Benzylindole. National Center for Biotechnology Information.
-
Pérez-Villanueva, J., Hernández-Vázquez, E., & Ruiz-Ramírez, L. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(1), 534–538. [Link]
- Ambeed. (n.d.). 65795-95-1|this compound.
- Semantic Scholar. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
in-silico analysis of 1-Benzyl-5-nitro-1H-indole binding affinity
Exploring Literature Now
I'm currently immersed in Google searches, focusing on in-silico analysis of small molecule binding affinity. I'm prioritizing methodologies relevant to compounds like 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid. My goal is to compile a broad overview of the field.
Refining Search Strategies
Planning Next Steps
I've just broadened my search scope to include protein targets for compounds similar to 1-Benzyl-5-nitro-1H-indole and have started sketching the guide's structure. I'm prioritizing molecular docking and dynamics protocols, and also considering how to best present quantitative data. Concurrently, I'm identifying key figures and authoritative sources to back up my analysis. Now I'm working on the workflow visualization with Graphviz.
Examining In-Silico Methods
I've been immersed in the methodologies for in-silico analysis. Molecular docking, MD simulations, and binding free energy calculations are now firmly on my radar. I also have several tutorials lined up.
Prioritizing Target Identification
My focus has shifted to the crucial step of pinpointing a suitable protein target for this compound. After gathering data on in-silico methods and the molecule's properties, I've hit a roadblock. Identifying a validated target is paramount to building a useful guide. I'm actively researching proteins that bind similar compounds or are relevant to the molecule's potential activities.
Developing a Targeted Approach
I'm now fully immersed in the nitty-gritty of in-silico methods, with tutorials on AutoDock and GROMACS readily available. this compound's properties are documented, but the lack of a concrete, validated protein target for it is concerning. This is my bottleneck. My next move involves pinpointing a suitable protein. I'm actively pursuing leads on proteins that interact with similar compounds or are relevant to related biological activities, essential for a practical guide. My search strategy is now honed in on this area.
Examining Potential Targets
I've made headway in pinpointing potential protein targets based on in-silico studies of indole derivatives. Both anticancer and antimicrobial activities are indicated, especially concerning those with nitro substitutions. We are moving closer to a working model to test the efficacy.
Selecting the Optimal Target
I've identified the c-Myc G-quadruplex as the most promising protein target for this compound, based on compelling evidence of 5-nitroindole scaffold binding. This selection solidifies the foundation for a rigorous whitepaper. My focus will shift towards in-depth exploration of this interaction, enabling the creation of a field-proven technical guide.
Refining the Target Focus
I've determined that, while indole derivatives show promise, pinpointing an experimentally validated target for this compound is crucial. Based on promising leads, I've decided to focus on the c-Myc G-quadruplex as the primary target for the guide, given its affinity for 5-nitroindole scaffolds. This will allow for a focused, scientifically rigorous whitepaper built on a solid foundation. I will now synthesize existing information into the final document.
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 1-Benzyl-5-nitro-1H-indole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-Benzyl-5-nitro-1H-indole, a key intermediate in the development of pharmacologically active compounds. The protocol details a robust N-alkylation procedure, emphasizing the mechanistic rationale behind each step to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural instructions, safety considerations, purification techniques, and characterization guidelines.
Introduction: Significance and Background
Indole and its derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1] The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules. The N-benzylation of an indole core, in particular, introduces a lipophilic benzyl group that can enhance binding affinity to biological targets and alter metabolic stability.
The target molecule, this compound, incorporates both the N-benzyl moiety and an electron-withdrawing nitro group at the 5-position. The nitro group serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be elaborated into more complex structures. This makes this compound a valuable intermediate for building libraries of potential therapeutic agents, including kinase inhibitors and anticancer agents.[2]
The synthesis described herein proceeds via a classical nucleophilic substitution (SN2) reaction. The indole nitrogen of the starting material, 5-nitro-1H-indole, is first deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then displaces the bromide from benzyl bromide to form the desired N-C bond. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions.[3][4]
Reaction Scheme and Mechanism
The synthesis follows a straightforward N-alkylation pathway:
Figure 1: General reaction scheme for the N-benzylation of 5-nitro-1H-indole.
Mechanistic Rationale: The reaction is initiated by the abstraction of the acidic N-H proton from 5-nitro-1H-indole (pKa ≈ 16-17) by a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH). This deprotonation generates a resonance-stabilized indolide anion. The resulting anion is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 fashion, leading to the formation of the N-benzyl bond and potassium bromide as a byproduct. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are preferred as they effectively solvate the potassium cation without interfering with the nucleophilicity of the indolide anion, thereby accelerating the reaction rate.[3][4]
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Example |
| 5-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | 6146-52-7 | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | ≥85% (pellets) | Merck |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexanes | N/A | N/A | 110-54-3 | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | VWR |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Benzyl bromide is a lachrymator and is corrosive. DMF is a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Reaction Setup and Deprotonation
1.1. Place freshly crushed potassium hydroxide (0.69 g, 12.3 mmol, 1.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Expert Insight: Crushing the KOH pellets increases their surface area, facilitating faster dissolution and reaction. While KOH is used here, other strong bases like sodium hydride (NaH) are also effective; however, KOH is less hazardous and easier to handle.[3][4]
1.2. Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until the KOH is fully dissolved.
1.3. Add 5-Nitro-1H-indole (2.00 g, 12.3 mmol, 1.0 eq) to the solution in one portion.[2]
- Causality: The electron-withdrawing nitro group increases the acidity of the indole N-H proton compared to unsubstituted indole, facilitating deprotonation.
1.4. Allow the mixture to stir at room temperature under a nitrogen atmosphere for 30-45 minutes. The solution should darken, indicating the formation of the potassium indolide salt.
Step 2: N-Benzylation (SN2 Reaction)
2.1. After the deprotonation period, add benzyl bromide (1.54 mL, 2.22 g, 13.0 mmol, 1.05 eq) to the reaction mixture dropwise via syringe over 5 minutes.
- Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the starting material. Adding it dropwise helps to control any potential exotherm, although the reaction is typically not violently exothermic at this scale.[5]
2.2. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
- Trustworthiness: The reaction is typically complete within 2-4 hours, but can be left to stir overnight to ensure full conversion.[4] On TLC, the starting 5-nitroindole has a lower Rf than the more nonpolar product, this compound. Spot the reaction mixture against the starting material to confirm its consumption.
Step 3: Work-up and Extraction
3.1. Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL beaker containing 150 mL of cold deionized water. This will precipitate the crude product.
- Causality: The organic product is insoluble in water, while the DMF solvent and inorganic salts (KBr, excess KOH) are soluble, providing an initial purification step.
3.2. Stir the aqueous suspension for 15-20 minutes to fully precipitate the solid.
3.3. Collect the solid product by vacuum filtration. Wash the solid generously with deionized water (3 x 50 mL) to remove residual DMF and salts.
3.4. Transfer the crude solid to a 250 mL separatory funnel. Dissolve the solid in ethyl acetate (100 mL) and wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Expert Insight: This liquid-liquid extraction further purifies the product from any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
3.5. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or brownish solid.
Step 4: Purification
4.1. The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture.
- Expert Insight: For recrystallization, add the hot solvent portion-wise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
4.2. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Expected Outcome: This protocol typically affords the product in high yield (85-95%) as a pale yellow solid.[3][5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Pale yellow crystalline solid.
-
Molecular Formula: C₁₅H₁₂N₂O₂[6]
-
Melting Point (MP): Literature values should be consulted for comparison.
-
¹H NMR (CDCl₃): Expected signals include those for the benzyl CH₂ protons (a singlet around 5.3-5.5 ppm), aromatic protons from the benzyl group (multiplet, 7.2-7.4 ppm), and the indole core protons.
-
¹³C NMR (CDCl₃): Expected signals include the benzylic carbon (~50 ppm) and aromatic carbons.
-
TLC: Rf value depends on the exact eluent system but should be higher than the starting material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (KOH absorbed moisture).2. Wet solvent (DMF).3. Degraded benzyl bromide. | 1. Use freshly opened or properly stored KOH.2. Use anhydrous grade DMF.3. Purify benzyl bromide by distillation if necessary. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., C-alkylation).3. Decomposition. | 1. Increase reaction time or slightly warm the mixture (e.g., to 40-50 °C).2. Ensure slow addition of benzyl bromide.3. Ensure an inert atmosphere is maintained. |
| Difficulty in Recrystallization | 1. Product is oily or impure.2. Incorrect solvent system. | 1. Purify the crude material by flash column chromatography (silica gel, Hexanes/EtOAc gradient) before recrystallization.2. Try different solvent pairs (e.g., Dichloromethane/Hexanes, Ethanol). |
References
-
Scope of N‐arylation of 5‐nitroindole with different iodobenzenes. Reaction conditions - ResearchGate . Source: researchgate.net. [Link]
-
1-benzylindole - Organic Syntheses Procedure . Source: orgsyn.org. [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing . Source: pubs.rsc.org. [Link]
-
1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione - PubChem . Source: pubchem.ncbi.nlm.nih.gov. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central . Source: ncbi.nlm.nih.gov. [Link]
- N-alkylation of indole derivatives - Google Patents.
-
20230818 Indole Synthesis SI . Source: chem.wisc.edu. [Link]
-
N-Benzylation of indoles Reaction conditions - ResearchGate . Source: researchgate.net. [Link]
-
This compound | CAS 65795-95-1 - Matrix Fine Chemicals . Source: matrix-fine-chemicals.com. [Link]
-
Synthesis of substituted N-heterocycles by N-benzylation - Organic Chemistry Portal . Source: organic-chemistry.org. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International . Source: rsisinternational.org. [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. 5-硝基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 7. 1-benzyl-5-nitro indole | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the N-Benzylation of 5-Nitroindole
This technical guide provides a comprehensive experimental procedure for the N-benzylation of 5-nitroindole, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, procedural rationale, and product purification.
Introduction: The Significance of N-Alkylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. The introduction of a benzyl group, in particular, can significantly impact a compound's lipophilicity and steric profile.
The N-benzylation of 5-nitroindole presents a unique challenge due to the presence of the electron-withdrawing nitro group. This group increases the acidity of the N-H proton, facilitating its removal by a base, but can also influence the overall reactivity of the indole ring system.[1][2] This guide provides a robust and reliable protocol to achieve high yields of the desired N-benzylated product.
Reaction Principle: Nucleophilic Substitution
The N-benzylation of 5-nitroindole proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The process involves two key steps:
-
Deprotonation: A suitable base is used to abstract the acidic proton from the indole nitrogen, generating a nucleophilic indolide anion.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the new N-C bond.
The choice of base and solvent is crucial for the success of this reaction, influencing both the rate of deprotonation and the subsequent nucleophilic substitution.
Experimental Protocol
This section details a step-by-step procedure for the N-benzylation of 5-nitroindole.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 eq |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | See procedure |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 eq |
| Saturated aqueous Ammonium Chloride solution | NH₄Cl | 53.49 | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |
| Hexanes | - | - | As needed |
| Brine (saturated aqueous NaCl solution) | NaCl | 58.44 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Step-by-Step Procedure
1. Reaction Setup and Deprotonation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the 5-nitroindole completely. The concentration should be approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.
2. N-Benzylation:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
3. Reaction Monitoring:
-
Monitor the reaction by TLC using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
The disappearance of the 5-nitroindole spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
4. Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted sodium hydride.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient eluent system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure 1-benzyl-5-nitroindole.[3]
Experimental Workflow Diagram
Caption: N-Benzylation of 5-Nitroindole Workflow.
Mechanistic Insights
The N-alkylation of indoles is a well-established reaction, and the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF is a common and effective method.[4][5]
-
Role of the Base (NaH): Sodium hydride is a non-nucleophilic strong base that irreversibly deprotonates the indole nitrogen. The resulting hydrogen gas escapes the reaction mixture, driving the equilibrium towards the formation of the indolide anion.
-
Role of the Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the sodium cation, leaving the indolide anion more exposed and nucleophilic. This enhances the rate of the subsequent SN2 reaction.
-
The Alkylating Agent (Benzyl Bromide): Benzyl bromide is an excellent electrophile for this reaction due to the relatively weak C-Br bond and the stability of the benzylic position for SN2 attack.
Purification and Characterization Workflow
Caption: Purification and Characterization Workflow.
Characterization of 1-Benzyl-5-nitroindole
The structure of the final product, 1-benzyl-5-nitro-1H-indole, can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the indole and benzyl groups, as well as a singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR: The spectrum will show the corresponding carbon signals for the indole and benzyl moieties.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₅H₁₂N₂O₂) should be observed.[3]
Safety Precautions
-
Sodium Hydride: Reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzyl Bromide: Lachrymatory and corrosive. Handle in a fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential skin irritant and teratogen. Handle with care in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh and the reaction is anhydrous. |
| Poor quality of benzyl bromide | Use freshly distilled or high-purity benzyl bromide. | |
| Incomplete reaction | Increase reaction time and monitor by TLC. | |
| Side Products | C-alkylation | While N-alkylation is generally favored, C-alkylation can occur. Purification by column chromatography should separate these isomers. |
| Impurities in starting materials | Ensure the purity of 5-nitroindole and other reagents. |
Conclusion
This application note provides a detailed and reliable protocol for the N-benzylation of 5-nitroindole. By understanding the underlying chemical principles and following the outlined procedure, researchers can efficiently synthesize this important building block for various applications in drug discovery and materials science. The provided insights into the reaction mechanism, purification, and troubleshooting will aid in achieving high yields and purity of the desired product.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 3. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 4. youtube.com [youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
analytical methods for 1-Benzyl-5-nitro-1H-indole characterization
An In-Depth Guide to the Analytical Characterization of 1-Benzyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate for synthesizing more complex molecules with potential therapeutic activities. The presence of the benzyl group at the N1 position and a nitro group at the C5 position imparts specific electronic and steric properties that are critical for its reactivity and biological interactions.[1]
Given its role as a foundational building block, rigorous analytical characterization is paramount. Establishing the identity, purity, and structural integrity of this compound is a non-negotiable step in any research and development pipeline. This application note provides a comprehensive, multi-technique approach to the characterization of this molecule, explaining the causality behind methodological choices to ensure robust and reliable results.
Molecular Identity and Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.
-
Chemical Structure:
-
Molecular Formula: C₁₅H₁₂N₂O₂[2]
-
Molecular Weight: 252.27 g/mol [2]
-
CAS Number: 65795-95-1[2]
Chromatographic Analysis for Purity Assessment: HPLC
Principle of Application: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase (RP-HPLC) method is ideal. This technique separates the target analyte from synthetic precursors, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV absorbance of the nitro-indole chromophore makes UV detection highly sensitive.
Protocol: Reverse-Phase HPLC Method
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in MeCN.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of MeCN and Water.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set the detector to monitor at the λ_max determined by UV-Vis spectroscopy (expected ~350-380 nm), with a secondary wavelength at 254 nm for general aromatic detection. A DAD is recommended to capture the full UV spectrum.[3]
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeCN) |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
-
Data Analysis:
-
Integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically desired for drug development applications.
-
Structural Elucidation: NMR and Mass Spectrometry
These techniques provide definitive confirmation of the molecular structure and weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule. For this compound, NMR confirms the specific substitution pattern on the indole ring and the presence of the benzyl group.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue.[4][5]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[4]
Expected Spectral Data
The predicted NMR data below is based on established chemical shift principles for indole and aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H-2 (Indole) | ~7.30 - 7.40 | d | 1H | ~129 - 131 |
| H-3 (Indole) | ~6.70 - 6.80 | d | 1H | ~103 - 105 |
| H-4 (Indole) | ~8.50 - 8.60 | d | 1H | ~120 - 122 |
| H-6 (Indole) | ~8.10 - 8.20 | dd | 1H | ~118 - 120 |
| H-7 (Indole) | ~7.40 - 7.50 | d | 1H | ~111 - 113 |
| CH₂ (Benzyl) | ~5.40 - 5.50 | s | 2H | ~50 - 52 |
| H-ortho (Benzyl) | ~7.20 - 7.30 | m | 2H | ~127 - 129 |
| H-meta/para (Benzyl) | ~7.30 - 7.45 | m | 3H | ~128 - 130 |
| C-5 (Indole) | - | - | - | ~142 - 144 |
| C-3a (Indole) | - | - | - | ~128 - 130 |
| C-7a (Indole) | - | - | - | ~139 - 141 |
| C-ipso (Benzyl) | - | - | - | ~135 - 137 |
Note: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
Mass Spectrometry (MS)
Principle of Application: MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. Fragmentation patterns observed in the mass spectrum offer corroborating evidence for the proposed structure.
Protocol: LC-MS (ESI)
-
System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent QTOF or Thermo Scientific Orbitrap).
-
Method: Use the HPLC method described in Section 2. The mobile phase should be made MS-compatible by replacing any non-volatile acids (like phosphoric acid) with 0.1% formic acid.[6]
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: ~3.5-4.0 kV.
-
Gas Temperature: ~300-350 °C.
-
Nebulizer Pressure: ~30-40 psi.
-
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the protonated molecular ion [M+H]⁺.
-
For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula (C₁₅H₁₂N₂O₂).
-
Analyze fragmentation patterns (MS/MS) to further confirm the structure.
-
Expected Results
-
[M+H]⁺: Expected at m/z 253.0921 (Theoretical: 253.0926 for C₁₅H₁₃N₂O₂⁺).
-
Key Fragments: Common fragmentation pathways for this structure would include:
-
Loss of the nitro group (-NO₂, 46 Da).
-
Cleavage of the benzyl group, leading to a fragment at m/z 91 (tropylium ion).
-
The remaining indole fragment.
-
Functional Group Identification: Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule. For this compound, FTIR will confirm the presence of the nitro group, aromatic rings, and the specific bonds of the indole core.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Expected Data
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic Rings |
| ~1600 - 1450 | C=C Stretch | Aromatic Rings[7] |
| ~1520 - 1490 | N-O Asymmetric Stretch | Nitro Group (NO₂)[8] |
| ~1350 - 1330 | N-O Symmetric Stretch | Nitro Group (NO₂)[8] |
| ~1380 - 1300 | C-N Stretch | Indole Ring |
| ~850 - 750 | C-H Out-of-plane Bend | Aromatic Substitution Pattern |
UV-Visible (UV-Vis) Spectroscopy
Principle of Application: UV-Vis spectroscopy measures the absorption of light by the molecule's chromophores. The extended conjugated system of the 5-nitroindole core is expected to produce strong characteristic absorbance peaks in the UV region. This data is crucial for selecting a monitoring wavelength for HPLC analysis and can be used for quantitative analysis via the Beer-Lambert law.[9][10]
Protocol: UV-Vis Scan
-
Solvent: Use a UV-transparent solvent such as methanol or acetonitrile.
-
Concentration: Prepare a dilute solution (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Scan: Scan the sample from 200 to 600 nm against a solvent blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Nitroaromatic compounds typically exhibit strong absorption between 210 nm and 400 nm.[11][12]
Integrated Analytical Workflow
A logical sequence of analysis ensures comprehensive and efficient characterization. The following workflow is recommended for validating a new batch or synthesis of this compound.
Caption: Integrated workflow for the characterization of this compound.
References
-
UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. Available from: [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available from: [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available from: [Link]
-
The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. Available from: [Link]
-
1-Benzyl-5-nitro-indoline-2,3-dione. SpectraBase. Available from: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Available from: [Link]
-
Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PubMed Central. Available from: [Link]
-
Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Atmospheric Chemistry and Physics. Available from: [Link]
-
1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. PubChem. Available from: [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]
-
This compound | CAS 65795-95-1. Matrix Fine Chemicals. Available from: [Link]
-
Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. Available from: [Link]
-
Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. Available from: [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available from: [Link]
-
Indole Synthesis SI. [Source not explicitly named, likely supplementary information for a publication]. Available from: [Link]
-
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available from: [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available from: [Link]
-
1H-NMR spectrum of 3-benzoyl-1-hydroxy-5-nitroindole (5). ResearchGate. Available from: [Link]
-
Mass spectral studies of nitroindole compounds. Trade Science Inc. Journals. Available from: [Link]
-
FT-IR spectrum of control indole. ResearchGate. Available from: [Link]
-
1H-Indole-2,3-dione, 5-nitro-. NIST WebBook. Available from: [Link]
-
Separation of 1-Benzyl-1H-indazol-3-ol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available from: [Link]
-
THE ENANTIOSELECTIVE SYNTHESIS OF 2-INDOLYL-1-NITRO DERIVATIVES AND BODIPY DYES IN THE PRESENCE OF CHIRAL BIFUNCTIONAL SQUARAMIDE. [Thesis/Dissertation]. Available from: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. Available from: [Link]
-
Development of an analytical method to detect metabolites of nitrofurans. [Journal Article]. Available from: [Link]
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. Separation of 1-Benzyl-1H-indazol-3-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes & Protocols: Leveraging the 1-Benzyl-5-nitro-1H-indole Scaffold for Anticancer Drug Discovery
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved therapeutics.[1][2] This guide focuses on a specific, highly versatile variant: the 1-Benzyl-5-nitro-1H-indole scaffold. The strategic combination of an N-benzyl group to enhance lipophilicity and modulate binding interactions, along with a C5-nitro group, a potent electron-withdrawing moiety known to contribute to cytotoxicity, makes this scaffold a compelling starting point for novel anticancer agents.[3][4] This document provides a comprehensive overview, from the strategic rationale and synthetic protocols to detailed methodologies for biological evaluation and data interpretation, designed to empower researchers in their drug discovery programs.
The this compound Scaffold: A Privileged Starting Point
The design of this scaffold is a deliberate exercise in chemical intuition and empirical evidence. The indole core itself is adept at mimicking peptide structures and participating in crucial hydrogen bonding and π-stacking interactions within enzyme active sites.[2] The deliberate addition of the N-benzyl and C5-nitro groups further refines its pharmacological potential.
-
The N-Benzyl Group: Substitution at the N-1 position of the indole ring with a benzyl group serves multiple purposes. It blocks the N-H proton, which can be a site of metabolic activity, potentially improving the compound's pharmacokinetic profile. More importantly, it introduces a significant lipophilic character and a new vector for exploring steric and electronic interactions within a target's binding pocket, often leading to a marked enhancement in biological activity compared to N-unsubstituted analogs.[1]
-
The C5-Nitro Group: The nitro group at the C-5 position is a strong electron-withdrawing group. This modification significantly alters the electronic landscape of the entire indole ring system, influencing its reactivity and binding affinity. In many reported series of indole-based compounds, the presence of a 5-nitro group is strongly correlated with increased cytotoxic and anticancer properties.[3][5]
These features make the this compound core an ideal platform for generating diverse chemical libraries with a high potential for identifying potent and selective anticancer drug candidates.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzyl-5-nitro-1H-indole in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of Substituted Indoles in Oncology
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] In the realm of oncology, indole derivatives have demonstrated significant therapeutic potential by targeting a multitude of cellular processes essential for cancer cell proliferation and survival.[2] The strategic modification of the indole core allows for the fine-tuning of its pharmacological properties. The introduction of a benzyl group at the N-1 position has been shown to enhance the anticancer activity of various indole compounds. Furthermore, the incorporation of a nitro group at the 5-position has been linked to potent anticancer effects, including the induction of cell-cycle arrest and an increase in intracellular reactive oxygen species.[3][4]
This document provides a detailed guide to the potential applications of 1-Benzyl-5-nitro-1H-indole in cancer research. While direct and extensive studies on this specific molecule are emerging, this guide synthesizes data from structurally related compounds to propose a strong hypothesis for its mechanism of action and to provide robust protocols for its investigation as a novel anti-cancer agent. We will explore its synthesis, its putative mechanism of action targeting the c-Myc oncogene, and detailed methodologies for evaluating its efficacy in vitro.
Hypothesized Mechanism of Action: Targeting the c-Myc G-Quadruplex
Recent studies on 5-nitroindole derivatives have revealed a compelling mechanism of action centered on the stabilization of G-quadruplex (G4) DNA structures.[5] G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. The promoter region of the c-Myc oncogene is known to form a stable G-quadruplex, and its stabilization by small molecules can lead to the transcriptional repression of c-Myc.[4]
Given that the c-Myc protein is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers, targeting its expression is a promising therapeutic strategy. We hypothesize that This compound acts as a c-Myc G-quadruplex binder. The planar indole core likely facilitates stacking interactions with the G-quartets, while the 1-benzyl and 5-nitro substituents may contribute to the specificity and affinity of this binding. This interaction is predicted to downregulate c-Myc expression, leading to cell cycle arrest and the induction of apoptosis.
Caption: Hypothesized mechanism of this compound action.
Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward N-alkylation of 5-nitro-1H-indole. This method is adapted from established procedures for the N-benzylation of indoles.[6][7]
Materials:
-
5-nitro-1H-indole
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water (deionized)
-
Calcium chloride (anhydrous)
Procedure:
-
In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of DMSO.
-
To the DMSO, add 26.0 g (0.399 mol) of freshly crushed KOH pellets. Stir the mixture at room temperature for 5 minutes.[6]
-
Add 16.2 g (0.100 mol) of 5-nitro-1H-indole to the mixture. Continue stirring for 45 minutes to facilitate the deprotonation of the indole nitrogen.
-
Carefully add 34.2 g (0.200 mol) of benzyl bromide to the reaction mixture.[6]
-
Stir the reaction for an additional 45 minutes at room temperature.
-
Dilute the reaction mixture with 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract with three 100 mL portions of diethyl ether.
-
Wash each ether extract with three 50 mL portions of water.
-
Combine the ether layers and dry over anhydrous calcium chloride.
-
Remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
In Vitro Evaluation Protocols
The following protocols outline the key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC50 (µM) - Illustrative |
| This compound | MCF-7 (Breast) | Hypothetical Value: 5-15 |
| This compound | HeLa (Cervical) | Hypothetical Value: 2-10 |
| This compound | A549 (Lung) | Hypothetical Value: 10-25 |
| Note: These are hypothetical values based on the activity of similar compounds and need to be experimentally determined. |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10][11]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Caption: Workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[13]
-
Centrifuge the fixed cells and wash twice with PBS.[13]
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples by flow cytometry.
Expected Outcomes:
Based on the proposed mechanism of c-Myc inhibition, treatment with this compound is expected to cause an accumulation of cells in the G1 phase of the cell cycle, indicating a G1/S phase arrest.[4]
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and mechanistic hypotheses presented in this guide provide a solid foundation for researchers to explore its therapeutic potential. The combination of the N-benzyl group with the 5-nitro substitution is anticipated to yield a compound with potent and selective anticancer activity, warranting further investigation.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). Wiley Online Library. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. Retrieved from [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. Retrieved from [Link]
-
Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. (2021). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved from [Link]
-
1-benzylindole. (1974). Organic Syntheses. Retrieved from [Link]
-
1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2009). ResearchGate. Retrieved from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes & Protocols for Assessing the Antimicrobial Activity of 1-Benzyl-5-nitro-1H-indole
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of a specific nitro-indole derivative, 1-Benzyl-5-nitro-1H-indole . The protocols herein are designed to establish a robust, quantitative, and reproducible assessment of its efficacy and preliminary safety profile, adhering to internationally recognized standards. We detail the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside a foundational in vitro cytotoxicity assessment, providing a holistic framework for preclinical evaluation.
Scientific Rationale and Strategic Overview
The core of this protocol is a multi-tiered approach to characterize the antimicrobial profile of this compound. The inclusion of a nitro (-NO₂) group on the indole scaffold is a critical structural feature. Nitroaromatic compounds are often bioactivated within microbial cells. The mechanism is believed to involve the enzymatic reduction of the nitro group by microbial nitroreductases, a process that is more efficient in the low-redox potential environment of many bacteria.[1] This reduction generates reactive nitrogen species, such as radicals, which are highly cytotoxic and can indiscriminately damage essential macromolecules like DNA and proteins, leading to cell death.[1][2]
Our assessment strategy is therefore designed not just to measure if the compound works, but to begin to understand how and at what cost to host cells.
The three pillars of this assessment are:
-
Initial Efficacy Screening (Qualitative): The Agar Well Diffusion assay provides a rapid, visual confirmation of bioactivity.
-
Potency Quantification (Quantitative): The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the foundational metric of antimicrobial potency.[3][4]
-
Mechanism of Inhibition (Bacteriostatic vs. Bactericidal): The Minimum Bactericidal Concentration (MBC) assay differentiates between compounds that merely inhibit growth and those that actively kill the bacteria.
-
Preliminary Safety Profile: An in vitro cytotoxicity assay against a mammalian cell line is an indispensable early step to gauge the compound's therapeutic window.[5][6][7] An agent that is potent against bacteria but equally toxic to human cells has limited clinical potential.
This entire workflow is grounded in the principles and methodologies set forth by leading standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[8][9][10][11]
Caption: Logic for classifying antimicrobial effect.
Protocol D: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell viability as an indicator of cytotoxicity by assessing the metabolic activity of mitochondria. [12][13]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include:
-
Untreated Control: Cells with serum-free medium only (100% viability).
-
Solvent Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. [14][15]Metabolically active cells will convert the yellow MTT to purple formazan crystals. [13][14]6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | >256 | >8 | Bacteriostatic |
| Positive Control |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | IC₅₀ (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|---|
| HEK293 | 150 | S. aureus | 16 | 9.4 |
| HEK293 | 150 | E. coli | 32 | 4.7 |
-
Selectivity Index (SI): Calculated as IC₅₀ / MIC. A higher SI value is desirable, as it indicates that the compound is more toxic to the microbial pathogen than to mammalian cells, suggesting a wider therapeutic window. An SI > 10 is often considered a promising starting point for a drug candidate.
References
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Safety Data Sheet. (2019, March 29). Nitroaromatics and Isophorone Standard.
- Abcam. (n.d.). MTT assay protocol.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
- Benchchem. (n.d.). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- ACS Publications. (2022, October 19). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- ESCMID. (n.d.). EUCAST.
- NIH. (2022, October 19). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
- EUCAST. (n.d.). EUCAST - Home.
Sources
- 1. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. kosheeka.com [kosheeka.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. ESCMID: EUCAST [escmid.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-Benzyl-5-nitro-1H-indole as a tyrosinase inhibitor experimental setup
Application Note & Protocol
Evaluating 1-Benzyl-5-nitro-1H-indole as a Novel Tyrosinase Inhibitor: An In Vitro Spectrophotometric Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Tyrosinase Inhibitors
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanogenesis.[1][2][3] This enzyme orchestrates two critical, sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to the highly reactive dopaquinone.[1][4][5] Dopaquinone serves as a precursor for polymerization reactions that ultimately form melanin, the primary pigment in mammalian skin, hair, and eyes.[1][3]
While essential for photoprotection against UV radiation, the overproduction and abnormal accumulation of melanin can lead to various dermatological hyperpigmentation disorders, including melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation.[2][3][6] Furthermore, tyrosinase is responsible for undesirable enzymatic browning in fruits and vegetables, impacting the food industry.[2] Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant objective in the cosmetic, pharmaceutical, and food science industries.[4][5][6]
Indole-based scaffolds have emerged as a promising class of tyrosinase inhibitors, with their structural features allowing for effective interaction with the enzyme's active site.[3][7][8][9] The structural resemblance of some indole derivatives to the natural substrates of tyrosinase provides a strong rationale for their investigation.[3] This document provides a detailed experimental framework for evaluating the inhibitory potential of a specific indole derivative, This compound , against mushroom tyrosinase, a widely used and commercially available model for screening inhibitors.[10]
Principle of the Assay
The experimental protocol is a colorimetric assay that quantifies the diphenolase activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone. This unstable intermediate undergoes a series of non-enzymatic reactions, including an intramolecular cyclization, to form dopachrome, an orange/red-colored product with a characteristic maximum absorbance at approximately 475 nm.[1][6][11]
The rate of the reaction is directly proportional to the rate of dopachrome formation, which can be monitored kinetically using a spectrophotometer or microplate reader.[10] In the presence of an inhibitor like this compound, the catalytic activity of tyrosinase is reduced, leading to a decreased rate of dopachrome formation. By comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control, the percentage of inhibition can be calculated, and key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined.[12][13]
Caption: Melanin synthesis pathway and the point of tyrosinase inhibition.
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), ≥1000 units/mg solid (e.g., Sigma-Aldrich, T3824).
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), ≥98% purity (e.g., Sigma-Aldrich, D9628).
-
Test Compound: this compound (purity > 95%).
-
Positive Control: Kojic Acid, ≥99% purity (e.g., Sigma-Aldrich, K3125).[6]
-
Buffer: Sodium Phosphate Buffer (50 mM, pH 6.8).
-
Solvent: Dimethyl Sulfoxide (DMSO), ACS grade.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of kinetic measurements at 475 nm.
-
Multichannel pipette.
-
Analytical balance.
-
pH meter.
-
Preparation of Working Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄). Titrate one solution into the other until a stable pH of 6.8 is achieved.[1] This buffer provides a stable and optimal pH environment for mushroom tyrosinase activity.
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve the enzyme powder in cold (4°C) phosphate buffer. Prepare this solution fresh immediately before each experiment and keep it on ice to prevent degradation.[1]
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in phosphate buffer. This solution is prone to auto-oxidation and should be prepared fresh and protected from light.[6][14]
-
Test Compound & Kojic Acid Stock Solutions (e.g., 20 mM): Accurately weigh and dissolve this compound and Kojic Acid in DMSO to create concentrated stock solutions. Subsequent dilutions should be made in phosphate buffer. The final concentration of DMSO in the assay well must not exceed 1-2% to prevent solvent-induced enzyme inhibition or inactivation.[6][12]
Experimental Protocol: IC₅₀ Determination
This protocol is designed for a 96-well plate format, allowing for the efficient screening of multiple inhibitor concentrations.
Caption: Experimental workflow for determining the IC₅₀ value.
Step-by-Step Procedure
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound and Kojic Acid stock solutions in phosphate buffer to achieve a range of desired final assay concentrations (e.g., 0.1 µM to 200 µM). Prepare a vehicle control containing the same final concentration of DMSO as the test wells.
-
Assay Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in Table 1. It is crucial to set up blanks for each test concentration to correct for any absorbance from the compound itself.
Well Type Reagent Volume (µL) Test (T) Test Compound Dilution 20 Phosphate Buffer 120 Tyrosinase Solution (1000 U/mL) 20 Test Blank (Tb) Test Compound Dilution 20 Phosphate Buffer 140 Control (C) Vehicle (DMSO in Buffer) 20 Phosphate Buffer 120 Tyrosinase Solution (1000 U/mL) 20 Control Blank (Cb) Vehicle (DMSO in Buffer) 20 Phosphate Buffer 140 Table 1: Reagent setup for IC₅₀ determination (volumes per well before adding substrate).
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[14] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells, bringing the final volume to 200 µL per well.[6]
-
Absorbance Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm.[1][10] Take readings every 60 seconds for 15-20 minutes.
Data Analysis and Presentation
Calculating Percentage Inhibition
-
Determine Reaction Rates (V): For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Correct for Blanks:
-
Corrected Control Rate (V_control) = V(C) - V(Cb)
-
Corrected Test Rate (V_test) = V(T) - V(Tb)
-
-
Calculate Percent Inhibition: Use the following formula for each concentration of this compound:[15] % Inhibition = [(V_control - V_test) / V_control] * 100
IC₅₀ Value Determination
Plot the calculated percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
| Compound | Concentration (µM) | Corrected Rate (ΔAbs/min) | % Inhibition |
| Control | 0 | 0.0520 | 0.0% |
| This compound | 5 | 0.0415 | 20.2% |
| 10 | 0.0338 | 35.0% | |
| 25 | 0.0255 | 51.0% | |
| 50 | 0.0161 | 69.0% | |
| 100 | 0.0083 | 84.0% | |
| Kojic Acid (Positive Control) | 25 | 0.0270 | 48.1% |
| Calculated IC₅₀ | This compound | 24.5 µM | |
| Kojic Acid | 26.5 µM |
Table 2: Example data for calculating percent inhibition and determining the IC₅₀ value.
Advanced Protocol: Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), a kinetic analysis should be performed. This involves measuring the reaction rate at various substrate (L-DOPA) concentrations in the absence and presence of fixed concentrations of the inhibitor.
-
Procedure: Follow the main assay procedure, but for each inhibitor concentration (e.g., 0 µM, 15 µM, 30 µM of this compound), vary the final concentration of L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the initial velocity (V) for each substrate and inhibitor concentration.
-
Plot 1/V (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.[4]
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).[4]
-
Uncompetitive Inhibition: Lines are parallel.
-
Troubleshooting and Scientific Considerations
-
Compound Solubility: If this compound precipitates in the aqueous buffer, adjust the stock concentration or the final DMSO percentage (while ensuring it remains below 2%).
-
L-DOPA Auto-oxidation: The substrate can oxidize on its own, leading to high background absorbance. Always prepare the L-DOPA solution fresh and protect it from light. The use of control blanks (Cb) is essential to subtract this background rate.[6]
-
Enzyme Activity: The activity of mushroom tyrosinase can vary between lots. It may be necessary to perform an initial titration to determine the optimal enzyme concentration that yields a robust linear reaction rate for the duration of the assay.
-
Data Interpretation: Not all compounds exhibit a classic dose-response curve. Some may show partial inhibition or activation at different concentrations. Careful observation of the kinetic data is crucial.
Conclusion
This application note provides a comprehensive and robust protocol for the in vitro evaluation of this compound as a tyrosinase inhibitor. The detailed steps for IC₅₀ determination and the advanced protocol for kinetic analysis allow researchers to not only quantify the inhibitory potency but also to elucidate the underlying mechanism of action. Adherence to this self-validating protocol, which includes necessary controls and blanks, ensures the generation of reliable and reproducible data, which is critical for the screening and characterization of novel compounds in the fields of dermatology, cosmetics, and food science.[14]
References
-
Chiaradia, C., et al. (2012). Searching for indole derivatives as potential mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 380-385. [Link]
-
Ashraf, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14, 25286-25303. [Link]
-
Ashraf, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. National Institutes of Health, National Library of Medicine. [Link]
-
Wang, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. International Journal of Molecular Sciences, 25(18), 9894. [Link]
-
Baquedano, Y., et al. (1990). Inhibition of tyrosinase by indole compounds and reaction products. Protection by albumin. Biochemical and Biophysical Research Communications, 166(1), 384-389. [Link]
-
Herath, N. & Alzeyadi, M. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]
-
García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
Ramtohul, L. & Bholah, M. A. (2012). Screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. University of Mauritius Research Journal, 18. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
ResearchGate (Various Authors). IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate Publication Compilation. [Link]
-
Nitesh, K., et al. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity? ResearchGate. [Link]
-
ResearchGate (Various Authors). IC50 of (a) tyrosinase inhibition, (b) antioxidant activity, and (c). ResearchGate Publication Compilation. [Link]
-
Wang, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]
-
Baquedano, Y., et al. (1990). Inhibition of Tyrosinase by Indole Compounds and Reaction-Products - Protection by Albumin. AMiner. [Link]
-
Chen, Y.-C., et al. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]
-
Chang, T.-S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]
-
Chen, Y.-H., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analytical Methods, 12, 4524-4529. [Link]
-
Lee, H., et al. (2022). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Lee, H., et al. (2021). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 26(23), 7352. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tyrosinase by indole compounds and reaction products. Protection by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cn.aminer.org [cn.aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijsr.in [ijsr.in]
- 16. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized 1-Benzyl-5-nitro-1H-indole Derivatives: An Application Guide for Researchers
Introduction: The Significance of the 1-Benzyl-5-nitro-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Among the vast landscape of indole derivatives, the this compound scaffold has emerged as a particularly privileged structure. The presence of the nitro group at the 5-position, a strong electron-withdrawing group, significantly modulates the electronic properties of the indole ring, influencing its reactivity and biological interactions. This feature has been exploited in the development of various therapeutic agents, including potent anticancer compounds that function as c-Myc G-quadruplex binders, inducing cell-cycle arrest and downregulating oncogene expression.[1][2] The N-benzyl group not only protects the indole nitrogen but also provides a handle for introducing further structural diversity and can contribute to the overall lipophilicity and binding profile of the molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies to access and further functionalize the this compound core. We will delve into the mechanistic underpinnings of key reactions, provide field-proven, step-by-step protocols, and discuss the rationale behind experimental choices, empowering you to confidently navigate the synthesis of this important class of molecules.
Strategic Approaches to the Core Scaffold
Two primary retrosynthetic disconnections offer logical pathways to the this compound core:
-
Route A: Nitration of 1-Benzylindole. This approach involves the initial synthesis of 1-benzylindole followed by regioselective electrophilic nitration. The key challenge lies in controlling the position of nitration on the electron-rich indole ring.
-
Route B: N-Benzylation of 5-Nitroindole. This alternative strategy begins with the commercially available 5-nitroindole, followed by benzylation of the indole nitrogen. This route offers the advantage of unambiguous placement of the nitro group from the outset.
Route A: Synthesis via Nitration of 1-Benzylindole
This is a two-step sequence beginning with the well-established N-alkylation of indole, followed by a carefully controlled nitration reaction.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Protocol 1: Synthesis of 1-Benzyl-1H-indole
Causality and Experimental Choice: This protocol, adapted from a robust procedure in Organic Syntheses, utilizes a strong base (potassium hydroxide) in a polar aprotic solvent (DMSO) to deprotonate the indole nitrogen.[3] The resulting indolide anion is a potent nucleophile that readily undergoes SN2 reaction with benzyl bromide. DMSO is an excellent solvent for this reaction as it effectively solvates the potassium cation, leaving the indolide anion highly reactive. An excess of benzyl bromide is used to ensure complete consumption of the valuable indole starting material. The reaction is exothermic, necessitating cooling to maintain control and prevent side reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Indole | 117.15 | 11.7 g | 0.100 | 1.0 |
| Potassium Hydroxide (86%) | 56.11 | 26.0 g | ~0.399 | ~4.0 |
| Benzyl Bromide | 171.04 | 34.2 g (23.6 mL) | 0.200 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 200 mL | - | - |
| Diethyl Ether | - | 300 mL | - | - |
| Water | - | As needed | - | - |
| Calcium Chloride | - | As needed | - | - |
Procedure:
-
Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL of dimethyl sulfoxide.
-
Add 26.0 g of freshly crushed potassium hydroxide pellets to the DMSO and stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g of indole to the stirring suspension. Continue stirring for 45 minutes to ensure complete formation of the indolide anion.
-
While cooling the flask in an ice-water bath to moderate the exothermic reaction, add 34.2 g of benzyl bromide dropwise over 10-15 minutes.[3]
-
After the addition is complete, remove the ice bath and continue stirring for an additional 45 minutes at room temperature.
-
Dilute the reaction mixture with 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash each ether extract with water (3 x 50 mL) to remove residual DMSO and potassium salts.
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The excess benzyl bromide is removed by vacuum distillation. The residue is then distilled under high vacuum to yield 1-benzylindole as a colorless oil that crystallizes on cooling.
Protocol 2: Nitration of 1-Benzyl-1H-indole to this compound
Causality and Experimental Choice: The direct nitration of the indole ring is a classic electrophilic aromatic substitution. The regiochemical outcome is highly dependent on the reaction conditions. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated. This deactivates the pyrrole ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene ring. The 5-position is electronically favored for substitution.[4] This protocol is adapted from established methods for the nitration of activated aromatic systems, where careful temperature control is paramount to prevent side reactions and the formation of undesired isomers.[5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 1-Benzyl-1H-indole | 207.27 | 10.36 g | 0.050 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - | - |
| Concentrated Nitric Acid (70%) | 63.01 | 3.5 mL | ~0.055 | ~1.1 |
| Ice | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Ethanol | - | For recrystallization | - | - |
Procedure:
-
In a 250-mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.36 g of 1-benzyl-1H-indole in 50 mL of concentrated sulfuric acid. Cool the solution to 0 °C using an ice-salt bath.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding 3.5 mL of 70% nitric acid to 10 mL of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of 1-benzylindole over 30 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of byproducts.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product in a desiccator.
-
Purify the product by recrystallization from ethanol to afford this compound as yellow crystals.
-
Expected Yield: 70-80% (based on similar nitrations)
-
Route B: Synthesis via N-Benzylation of 5-Nitroindole
This route provides an unambiguous synthesis of the target scaffold by starting with the correctly substituted indole core.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Protocol 3: N-Benzylation of 5-Nitroindole
Causality and Experimental Choice: Similar to Protocol 1, this method relies on the deprotonation of the indole nitrogen to generate a nucleophile for reaction with benzyl bromide. However, the electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indole. This allows for the use of a milder base, such as potassium carbonate (K₂CO₃), although stronger bases like KOH can also be effective.[7][8] DMF is an excellent polar aprotic solvent for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 5-Nitroindole | 162.15 | 8.11 g | 0.050 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 | 1.5 |
| Benzyl Bromide | 171.04 | 9.41 g (6.5 mL) | 0.055 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Water | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a 250-mL round-bottom flask, add 8.11 g of 5-nitroindole, 10.37 g of anhydrous potassium carbonate, and 100 mL of DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 9.41 g of benzyl bromide to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 8 hours, or until TLC analysis shows complete consumption of the starting material.[8]
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
-
Expected Yield: >90%
-
Functionalization of the this compound Scaffold
Once the core scaffold is synthesized, its periphery can be functionalized to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. The C3 position is the most nucleophilic carbon and a primary site for electrophilic substitution, while palladium-catalyzed cross-coupling reactions are ideal for functionalizing halo-substituted derivatives.
C3-Position Functionalization: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group at the C3 position of indoles.[4][9][10] This aldehyde can then serve as a versatile handle for further transformations.
Protocol 4: C3-Formylation of this compound
Causality and Experimental Choice: The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) in situ from phosphorus oxychloride (POCl₃) and DMF.[1] The electron-rich C3 position of the indole attacks this electrophile. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the aldehyde. The reaction is highly regioselective for the C3 position. The electron-withdrawing nitro group at C5 deactivates the ring somewhat compared to 1-benzylindole, which may necessitate slightly more forcing conditions, but the C3 position remains the most reactive site.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| This compound | 252.27 | 5.05 g | 0.020 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.37 g (2.0 mL) | 0.022 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |
| Sodium Hydroxide (30% aq. soln.) | - | As needed | - | - |
| Ice | - | As needed | - | - |
Procedure:
-
In a 100-mL round-bottom flask, dissolve 5.05 g of this compound in 20 mL of anhydrous DMF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 2.0 mL of phosphorus oxychloride dropwise with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice (approx. 200 g).
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is ~7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound-3-carboxaldehyde can be purified by recrystallization from an appropriate solvent like ethanol.
-
Expected Yield: 80-90%
-
Palladium-Catalyzed Cross-Coupling Reactions
To functionalize other positions on the indole ring, a halogen atom must first be introduced. Halogenation at the C3 position is readily achieved, providing a substrate for powerful C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings.
Preparatory Step: C3-Halogenation (General Concept)
The C3 position of the this compound can be halogenated using standard reagents such as N-bromosuccinimide (NBS) for bromination or N-iodosuccinimide (NIS) for iodination in a solvent like DMF or acetonitrile. This provides the key precursors for the following cross-coupling protocols.
Workflow for Cross-Coupling Reactions
Caption: Palladium-catalyzed functionalization pathways.
Protocol 5: Suzuki-Miyaura Coupling of 3-Bromo-1-benzyl-5-nitro-1H-indole
Causality and Experimental Choice: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[11] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the product.[12] The choice of a palladium(II) precatalyst like Pd(dppf)Cl₂ is common, as it is air-stable and readily reduced in situ to the active Pd(0) species. A base, such as potassium carbonate, is essential for activating the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water is often used to solubilize both the organic and inorganic reagents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 3-Bromo-1-benzyl-5-nitro-1H-indole | 331.17 | 331 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(dppf)Cl₂ | 731.70 | 37 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a Schlenk flask, add 3-bromo-1-benzyl-5-nitro-1H-indole (331 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂ (37 mg, 0.05 mmol) to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Heat the reaction mixture to 85 °C in an oil bath and stir overnight (12-16 hours).[13]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-1-benzyl-5-nitro-1H-indole.
Protocol 6: Heck Reaction of 3-Iodo-1-benzyl-5-nitro-1H-indole with Styrene
Causality and Experimental Choice: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14] The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product.[2] Aryl iodides are more reactive than bromides in the oxidative addition step. A phosphine-free catalyst system with Pd(OAc)₂ is often effective, especially with a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) which can stabilize the palladium catalyst and facilitate the reaction. An organic base like triethylamine (Et₃N) is used to neutralize the HI generated in the catalytic cycle.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 3-Iodo-1-benzyl-5-nitro-1H-indole | 378.17 | 378 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 156 mg (0.17 mL) | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| Tetrabutylammonium Chloride (TBAC) | 277.92 | 278 mg | 1.0 | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
To a reaction vial, add 3-iodo-1-benzyl-5-nitro-1H-indole (378 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tetrabutylammonium chloride (278 mg, 1.0 mmol).
-
Add 10 mL of anhydrous DMF, followed by triethylamine (0.28 mL, 2.0 mmol) and styrene (0.17 mL, 1.5 mmol).
-
Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-styryl-1-benzyl-5-nitro-1H-indole.
Protocol 7: Sonogashira Coupling of 3-Bromo-1-benzyl-5-nitro-1H-indole
Causality and Experimental Choice: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[3] The catalytic cycle involves oxidative addition to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination. An amine base, such as triethylamine, serves both as the base to form the copper acetylide and as the solvent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 3-Bromo-1-benzyl-5-nitro-1H-indole | 331.17 | 331 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 10 mL | - | - |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add 3-bromo-1-benzyl-5-nitro-1H-indole (331 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add 5 mL of anhydrous, degassed THF and 10 mL of anhydrous, degassed triethylamine via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12 hours. If the reaction is sluggish, gentle heating to 50-60 °C may be required.[3]
-
Monitor the reaction progress by TLC. Upon completion, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-alkynyl-1-benzyl-5-nitro-1H-indole.
Conclusion
The synthetic routes and protocols detailed in this guide provide a robust framework for accessing and diversifying the this compound scaffold. By understanding the underlying principles of each reaction—from the regioselectivity of electrophilic nitration to the catalytic cycles of palladium-mediated cross-couplings—researchers can confidently synthesize novel derivatives for applications in drug discovery and materials science. The protocols provided herein are self-validating systems, grounded in established literature, and designed to be a reliable starting point for further exploration and optimization in your laboratory.
References
-
S. S. K. K. Yadav, P. S. S. Reddy, J. Behera, A. K. K. V. Poduri, and S. K. S. Yadav, "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity," ChemMedChem, vol. 16, no. 10, pp. 1667–1679, 2021. [Link]
-
A. K. K. V. Poduri et al., "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity," PubMed, 2021. [Link]
-
N. R. O'Connor, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2025. [Link]
-
H. Heaney and S. V. Ley, "1-BENZYLINDOLE," Organic Syntheses, vol. 54, p. 58, 1974. [Link]
-
N. Hassan, F. Izwani, and H. M. Yusoff, "Heck reaction of iodobenzene with styrene under the microwave irradiation.," ResearchGate, 2017. [Link]
-
S. S. K. K. Yadav et al., "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity," PMC, 2021. [Link]
-
Chemistry Steps, "Vilsmeier-Haack Reaction," Chemistry Steps. [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]
-
M. A. Rasheed et al., "Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives," Semantic Scholar, 2024. [Link]
-
H. Heaney and S. V. Ley, "1-BENZYLINDOLE," Organic Syntheses, vol. 54, p. 58, 1974. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Assessing Cell Permeability of 1-Benzyl-5-nitro-1H-indole Compounds
Introduction: The Critical Role of Permeability in Drug Discovery
The journey of a drug from administration to its target site is a complex process, with cellular membranes acting as critical barriers. For a compound to be therapeutically effective, particularly when administered orally, it must possess the ability to permeate these biological membranes to reach systemic circulation and ultimately its site of action. The study of pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME), is fundamental to drug development.[1] Poor permeability is a significant contributor to the attrition of drug candidates during clinical trials. Therefore, early-stage assessment of a compound's permeability is paramount for making informed decisions and optimizing lead compounds.
1-Benzyl-5-nitro-1H-indole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities.[2][3] Understanding the physicochemical and pharmacokinetic properties of these molecules is crucial for their development as drug candidates. This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of this compound compounds using industry-standard in vitro assays.
Foundational Concepts: Understanding Permeability
Cellular membranes are primarily composed of a lipid bilayer, which favors the passage of small, lipophilic molecules. The ability of a drug to permeate these membranes can be influenced by several factors including its size, lipophilicity, charge, and the presence of specific membrane transporters.[4]
Key Physicochemical Properties Influencing Permeability:
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally indicates greater membrane permeability.[5] However, excessively high lipophilicity can lead to poor aqueous solubility and potential toxicity issues.[4]
-
Molecular Weight (MW): Smaller molecules tend to diffuse across cell membranes more readily than larger ones.[6]
-
Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. A lower PSA generally correlates with better permeability, as it indicates a less polar and more lipophilic character.[5]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's interaction with the aqueous environment and the lipid membrane.[6]
These properties are often evaluated together in what is known as "drug-likeness" assessments, such as Lipinski's Rule of Five, which provides a guideline for predicting oral bioavailability.[1]
A Tiered Approach to Permeability Assessment
A strategic, tiered approach to permeability screening allows for the efficient evaluation of a large number of compounds in early discovery, followed by more detailed characterization of promising candidates. This guide will focus on three widely adopted in vitro models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay for predicting passive diffusion.
-
Caco-2 Cell Permeability Assay: A cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Another cell-based model, often used to assess blood-brain barrier permeability and the role of specific transporters.[7][8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based, in vitro tool that specifically measures passive diffusion.[9][10] It utilizes a synthetic membrane infused with lipids to mimic the lipid bilayer of a cell membrane.[9] This assay is particularly useful in the early stages of drug discovery for high-throughput screening of large compound libraries due to its simplicity, low cost, and reproducibility.[9][11]
Scientific Principle
The assay is conducted in a multi-well plate format, with a donor compartment containing the test compound and an acceptor compartment, separated by the artificial lipid membrane. The rate at which the compound diffuses from the donor to the acceptor compartment is measured to determine its permeability.[10]
Experimental Workflow
Caption: PAMPA Experimental Workflow.
Detailed Protocol
Materials and Reagents:
-
96-well microtiter filter plates (donor plates)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare the Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of the donor plate and allow the solvent to evaporate.[10]
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).
-
Prepare Dosing Solutions: Dilute the test and control compounds in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Start the Assay: Add the dosing solutions to the donor plate wells (e.g., 200 µL). Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[10]
-
Sample Collection and Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[10]
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (VA / (Area × Time)) × -ln(1 - [C]A / [C]eq)
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[C]A is the compound concentration in the acceptor well.
-
[C]eq is the equilibrium concentration.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Absorption |
| High | > 5 | Well absorbed |
| Moderate | 1 - 5 | Moderately absorbed |
| Low | < 1 | Poorly absorbed |
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting oral drug absorption.[12][13] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[12][14] This model allows for the assessment of both passive and active transport mechanisms.[12]
Scientific Principle
Caco-2 cells are seeded onto permeable membrane inserts in a transwell plate system, separating an apical (AP) and a basolateral (BL) compartment.[12] The transport of a compound is measured in both directions: from the apical to the basolateral side (A→B), representing absorption, and from the basolateral to the apical side (B→A), representing efflux.[12]
Experimental Workflow
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol
Materials and Reagents:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)[14]
-
Transwell permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)[14]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)[15]
-
Lucifer Yellow solution
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).[14] Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers.[12] Values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate tight junction formation. Additionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity; permeability should be low (<1%).[16]
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed transport buffer.[14]
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[14]
-
For A→B transport, add the test compound solution (e.g., 10 µM) to the apical side and fresh buffer to the basolateral side.[14]
-
For B→A transport, add the test compound solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubation and Sampling: Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.[12][14] At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.[14]
-
Sample Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.[17]
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:[14]
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
The Efflux Ratio (ER) is calculated to identify if the compound is a substrate of efflux transporters:[14]
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells.[16]
| Permeability Class | Papp (A→B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line, derived from canine kidney epithelial cells, is another valuable tool for permeability screening.[7] MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells (3-5 days), making them suitable for higher throughput screening.[7] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability.[8] Furthermore, MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), creating models like MDCK-MDR1 to specifically investigate the role of efflux in a compound's permeability.[8][18][19]
Scientific Principle
Similar to the Caco-2 assay, the MDCK assay is performed in a transwell system. The transport of a compound across the MDCK cell monolayer is measured to determine its permeability. In the case of transfected cell lines like MDCK-MDR1, a bidirectional assay is conducted to calculate an efflux ratio and determine if the compound is a substrate for the overexpressed transporter.[18][19]
Experimental Workflow
Sources
- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
Topic: Large-Scale Synthesis of 1-Benzyl-5-nitro-1H-indole for Preclinical Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 1-Benzyl-5-nitro-1H-indole, a key intermediate and pharmacophore in modern drug discovery. The protocols detailed herein are designed for scalability, safety, and the production of high-purity material suitable for rigorous preclinical evaluation. We elucidate the causality behind critical process choices, from reagent selection to purification strategies, ensuring a robust and reproducible synthesis. This document serves as a practical manual for researchers and process chemists involved in advancing indole-based therapeutic candidates from the laboratory to preclinical development.
Introduction: The Significance of the this compound Scaffold
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets. The introduction of a nitro group at the C-5 position and a benzyl group at the N-1 position creates a versatile platform for further functionalization, often explored in the development of anticancer agents, antivirals, and kinase inhibitors.[3][4][5]
The successful execution of preclinical studies, including pharmacology, toxicology, and pharmacokinetic assessments, is contingent upon a reliable supply of the active pharmaceutical ingredient (API) with high purity and consistent quality.[6][7][8] This guide addresses the critical challenge of transitioning the synthesis of this compound from a bench-scale procedure to a large-scale campaign capable of producing the hundreds of grams to kilograms required for IND-enabling studies.
Retrosynthetic Strategy and Rationale
The most efficient and scalable synthetic route to this compound (3) proceeds via a two-step sequence starting from commercially available 5-nitro-1H-indole (2). This approach avoids the complexities of performing a Fischer indole synthesis with nitrated hydrazines, which can present significant safety and regioselectivity challenges.[9][10]
The chosen strategy is as follows:
-
N-Benzylation of 5-nitro-1H-indole (2): This key step involves the alkylation of the indole nitrogen. The selection of the base and solvent system is critical for achieving high yield and purity on a large scale.
This linear approach is robust, utilizes readily available starting materials, and simplifies purification, making it ideal for large-scale production.
Caption: High-level retrosynthetic analysis for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is optimized for a 100-gram scale synthesis and can be adapted for larger quantities.
Safety First: Hazard Analysis
The synthesis involves hazardous materials requiring strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[11]
-
Benzyl Bromide: A lachrymator, corrosive, and toxic. Handle exclusively in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[12]
-
Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
-
Potassium Carbonate (Anhydrous): Irritant. Avoid inhalation of dust.
-
General Precautions: Ensure emergency eyewash and safety showers are accessible.[13][14][15][16] Have appropriate spill kits (for solvents and bases) readily available.
Caption: Mandatory safety workflow before starting the synthesis.
Step 1: N-Benzylation of 5-nitro-1H-indole
This procedure utilizes potassium carbonate as the base, which is safer and easier to handle on a large scale than sodium hydride, while providing excellent yields.[17]
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Equivalents |
| 5-nitro-1H-indole (2) | 162.15 | 100.0 g | 0.617 | 1.0 |
| Benzyl Bromide (1) | 171.04 | 116.3 g (81.3 mL) | 0.679 | 1.1 |
| Anhydrous K₂CO₃ | 138.21 | 128.0 g | 0.926 | 1.5 |
| Anhydrous DMF | - | 1.0 L | - | - |
| Deionized Water | - | 3.0 L | - | - |
| Methanol | - | 1.0 L | - | - |
Protocol:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and condenser.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 5-nitro-1H-indole (100.0 g), anhydrous potassium carbonate (128.0 g), and anhydrous DMF (1.0 L).
-
Initial Stirring: Begin stirring the suspension at 200 RPM to ensure good mixing.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (116.3 g) to the suspension at room temperature (20-25 °C) over 30 minutes. A slight exotherm may be observed; maintain the temperature below 35 °C using the reactor jacket if necessary.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 20% Ethyl Acetate in Hexane.
-
Rf of starting material (2): ~0.3
-
Rf of product (3): ~0.6
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Cooling: Once complete, cool the reaction mixture to 20-25 °C.
-
Precipitation: Slowly pour the reaction mixture into a separate vessel containing 3.0 L of vigorously stirred deionized water. The product will precipitate as a pale yellow solid.
-
Filtration: Stir the slurry for 1 hour, then collect the solid product by filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and inorganic salts, followed by a wash with cold methanol (1 x 250 mL) to aid in drying.
-
Drying: Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved.
Expected Outcome: A pale yellow to off-white solid. Typical Yield: 145-152 g (93-98%).
Purification and Characterization
For preclinical use, the material must meet stringent purity specifications (typically >98.5%). The crude product from the synthesis is often of high purity, but recrystallization is recommended to remove trace impurities.
Purification Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallization.
-
Procedure: a. Place the crude this compound (145 g) in a suitably sized flask. b. Add ethanol (~700 mL) and heat the mixture to reflux with stirring until all the solid dissolves. c. Slowly add deionized water dropwise until the solution becomes faintly turbid. d. Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation. g. Collect the purified crystals by filtration, wash with a cold 50:50 ethanol/water solution (100 mL), and dry under vacuum at 50 °C.
Expected Recovery: >90%.
Analytical Characterization
The identity, purity, and integrity of the final compound must be confirmed by a suite of analytical methods.
Table 2: Analytical Specifications for Preclinical Grade Material
| Test | Method | Specification |
| Appearance | Visual Inspection | Pale yellow to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC (UV, 254 nm) | ≥ 98.5% |
| Melting Point | Capillary Method | 115-118 °C |
| Residual Solvents | GC-HS | DMF < 880 ppm; Ethanol < 5000 ppm |
| Heavy Metals | ICP-MS | < 20 ppm |
¹H NMR (400 MHz, DMSO-d₆): δ 8.43 (d, J=2.2 Hz, 1H), 8.01 (dd, J=9.0, 2.3 Hz, 1H), 7.74 (d, J=3.2 Hz, 1H), 7.65 (d, J=9.0 Hz, 1H), 7.36-7.25 (m, 5H), 6.78 (d, J=3.2 Hz, 1H), 5.62 (s, 2H).
Mass Spec (ESI+): m/z 253.1 [M+H]⁺.
Preclinical Material Considerations
Supplying material for preclinical studies goes beyond simple synthesis. It requires adherence to principles that ensure the safety and reproducibility of the downstream studies.[6][8]
-
Batch Documentation: Every step of the synthesis, purification, and analysis must be meticulously documented in a batch manufacturing record.
-
Traceability: All reagents and solvents used must be of high quality, with their sources and lot numbers recorded.
-
Stability: A preliminary stability study of the final compound should be conducted to establish appropriate storage conditions and re-test dates.
-
Certificate of Analysis (CoA): A comprehensive CoA summarizing all characterization data (as per Table 2) must accompany each batch of material sent for preclinical evaluation.
Caption: Workflow for generating preclinical-grade API.
Conclusion
This application note details a safe, scalable, and robust process for the synthesis of this compound. By focusing on practical and scalable methodologies, from the choice of a safer base to a straightforward purification protocol, this guide provides a reliable pathway for producing the high-purity material required for IND-enabling preclinical research. Adherence to the outlined protocols and documentation practices will ensure a consistent supply of this key intermediate, facilitating the smooth progression of drug development programs.
References
- Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. National Center for Biotechnology Information.
- Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
- N-Benzylation of indoles Reaction conditions. ResearchGate.
- 5-Nitroindole synthesis. ChemicalBook.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
- Application Notes and Protocols for the Purification of Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbons. Benchchem.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing.
- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
- Nitration reaction safety. YouTube.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Institutes of Health.
- NITRIC ACID SAFETY. University of Washington.
- Nitric Acid: Properties, Applications, and Safety Precautions. Lab Pro Inc.
- Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master.
- THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. WuXi AppTec.
- Preclinical Toxicology Considerations for a Successful IND Application. Aragen.
- The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.
- Fischer indole synthesis. Wikipedia.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.
- Fischer Indole Synthesis. Alfa Chemistry.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene. ResearchGate.
- Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal.
- Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- Step 2: Preclinical Research. U.S. Food and Drug Administration.
- 1-benzylindole. Organic Syntheses.
- 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. PubChem.
- This compound | CAS 65795-95-1. Matrix Fine Chemicals.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information.
- Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.
- 1-benzyl-5-nitro indole. Sigma-Aldrich.
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. fda.gov [fda.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ehs.com [ehs.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. labproinc.com [labproinc.com]
- 16. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 17. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-5-nitro-1H-indole Synthesis
Welcome to the technical support guide for the synthesis of 1-Benzyl-5-nitro-1H-indole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this synthesis. This guide is structured to address common issues directly, empowering you to optimize your reaction conditions for maximal yield and purity.
The N-benzylation of 5-nitroindole is a fundamental yet nuanced transformation. The presence of the electron-withdrawing nitro group at the C-5 position decreases the nucleophilicity of the indole nitrogen, making the reaction more challenging than the alkylation of unsubstituted indole.[1] This guide will help you overcome these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: I have set up the reaction with 5-nitroindole, benzyl bromide, and a base, but my TLC analysis shows mostly unreacted starting material, even after several hours. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield in this N-alkylation reaction almost always points to an issue with the initial deprotonation step or the reactivity of the electrophile. Let's break down the critical factors.
-
Ineffective Deprotonation: The pKa of the indole N-H is approximately 17. The electron-withdrawing nitro group makes the 5-nitroindole N-H slightly more acidic, but a sufficiently strong base is still non-negotiable for complete deprotonation to the nucleophilic indolide anion.
-
Insight & Solution: If you are using a weaker base like potassium carbonate (K₂CO₃), the equilibrium may not favor the formation of the anion, leading to a sluggish or stalled reaction.[2] Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent.[3][4] NaH is particularly effective as it irreversibly deprotonates the indole, driving the reaction forward.[5]
-
-
Presence of Moisture: Protic contaminants, primarily water, will quench the strong base and the indolide anion as it forms.
-
Insight & Solution: Ensure your solvent (e.g., DMF, DMSO, THF) is anhydrous. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves). Dry your glassware thoroughly in an oven before use.
-
-
Reaction Temperature: The activation energy for the reaction might not be met at lower temperatures, especially with a deactivated substrate.
-
Insight & Solution: While the initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen evolution, the subsequent alkylation step benefits from elevated temperatures.[3] Gradually warming the reaction to room temperature, or even heating to 50-95 °C, can significantly increase the reaction rate.[2][5]
-
Troubleshooting Workflow: Low Yield
Below is a decision-making workflow to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
Issue 2: Poor Regioselectivity (C-3 Alkylation Side Product)
Question: My reaction works, but I am getting a significant amount of a side product that I believe is the C-3 benzylated isomer. How can I improve the N-selectivity?
Answer: This is a classic challenge in indole chemistry. The indolide anion is an ambident nucleophile, with electron density on both the nitrogen (N-1) and the carbon at the 3-position (C-3). The reaction conditions, particularly the solvent and the counter-ion from the base, dictate the ratio of N- to C-alkylation.
-
Solvent Choice is Critical: The solvent's ability to solvate the cation associated with the indolide anion plays a major role.
-
Insight & Solution: Highly polar aprotic solvents like DMF and DMSO are excellent choices to promote N-alkylation.[1][3][6] These solvents strongly solvate the cation (e.g., Na⁺ or K⁺), leaving a "freer" indolide anion. Under these conditions, the reaction tends to be under kinetic control, and alkylation occurs at the most electronegative atom, which is the nitrogen. In less polar solvents like THF, the cation can coordinate more tightly to the nitrogen, potentially leaving the C-3 position more accessible for attack.[5]
-
-
Base and Counter-ion Effect: The nature of the cation can influence the reaction's regioselectivity.
-
Insight & Solution: While this is a more subtle effect, the general principle is to ensure complete and irreversible deprotonation. Using a strong base like NaH in DMF is a reliable combination for favoring N-alkylation.[5]
-
Table 1: Effect of Reaction Conditions on N/C-3 Alkylation Selectivity
| Base (equiv.) | Solvent | Temperature (°C) | Typical Outcome for Indoles | Reference |
| NaH (1.2) | DMF | 25 - 80 | High N-selectivity | [5] |
| KOH (4.0) | DMSO | 25 | High N-selectivity | [6] |
| K₂CO₃ (1.5) | DMF | 95 | Good N-selectivity | [2] |
| NaH (2.0) | THF | 25 | Can lead to C-3 alkylation mixtures | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the N-benzylation of 5-nitroindole?
A1: The reaction proceeds via a two-step bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A strong base removes the acidic proton from the nitrogen of the 5-nitroindole, forming a resonance-stabilized indolide anion. This is the key step to generate the active nucleophile.[4]
-
Nucleophilic Attack: The negatively charged nitrogen of the indolide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the new N-C bond.[4]
Caption: The SN2 mechanism for N-benzylation of indole.
Q2: Are there alternative, "greener" alkylating agents besides benzyl bromide?
A2: Yes, while benzyl halides are classic electrophiles, modern methods focus on using benzyl alcohols, which are less toxic and produce water as the only byproduct. These reactions typically require a catalyst and operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[7][8] A metal catalyst (e.g., based on Pt, Fe, or Pd) temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ.[7][9] The indole then condenses with the aldehyde, and the catalyst returns the hydrogen to complete the reaction. While more complex to set up, these methods are part of a growing trend in sustainable chemistry.[8]
Q3: How should I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[3]
-
Setup: Use a silica gel plate. A good eluent system is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (e.g., 8:2 or 7:3 Hexanes:EtOAc).
-
Spotting: On the baseline, spot your starting material (5-nitroindole), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture itself.
-
Analysis: As the reaction proceeds, you will see the spot corresponding to the starting material diminish and a new, less polar spot (the product) appear closer to the solvent front. The reaction is complete when the starting material spot is no longer visible.
Q4: What are the key safety precautions for this reaction?
A4:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from any moisture. Quench any residual NaH carefully with a slow addition of isopropanol or ethanol at a low temperature before aqueous workup.
-
Benzyl Bromide: Benzyl bromide is a lachrymator (induces tears) and is corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear gloves when handling them.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using sodium hydride and DMF.
Materials & Equipment:
-
5-nitroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Ice bath
-
Ethyl acetate, brine, saturated ammonium chloride solution
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: Place a magnetic stir bar in a flame-dried three-neck round-bottom flask. Assemble the flask with a nitrogen/argon inlet and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 5-nitroindole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-45 minutes. The solution should change color as the anion forms.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe or dropping funnel at 0 °C. Caution: The reaction can be exothermic. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-6 hours, monitoring by TLC. If the reaction is slow, it can be gently heated (e.g., to 50 °C).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Experimental Workflow Diagram
Caption: A standard workflow for the synthesis.
References
- Vertex AI Search. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- ResearchGate. Scope of the N‐alkylation of indolines with alcohols. [a] Experimental....
- MDPI. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
- ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
- YouTube. (2019).
- ResearchGate. Effect of solvent on the alkylation. Reaction conditions: indole (0.1....
- Google Patents.
- [Source not available]
- BenchChem. (2025).
- Google Patents.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- NIH. (n.d.).
- RSC Publishing.
- RSC Publishing. (2014).
- Organic Chemistry Portal.
- RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- ResearchGate. (2025).
- ACS Publications. (2019).
- Organic Syntheses. (1974). 1-benzylindole.
- PubChem. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione.
- ResearchGate.
- Sigma-Aldrich. 1-benzyl-5-nitro indole.
- Sigma-Aldrich. This compound AldrichCPR.
- NIH. (n.d.). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PMC.
- RSC Publishing. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1.
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- [Source not available]
- PubMed. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent.
- PubMed. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole.
- RSC Publishing. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- ResearchGate.
- BenchChem. (2025).
- Ambeed. 65795-95-1|this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01419G [pubs.rsc.org]
Technical Support Center: Purification of 1-Benzyl-5-nitro-1H-indole
Welcome to the technical support guide for the purification of 1-Benzyl-5-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols grounded in established chemical principles. Our goal is to provide you with the expertise to overcome common purification challenges and ensure the integrity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: After my initial workup, my crude product is a dark, oily residue. How can I get it to solidify?
Answer:
An oily crude product is a common issue and can be caused by the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or low-melting eutectic mixtures of your product and impurities.
-
Causality: Solvents like DMF and DMSO are often used in the N-alkylation of indoles and can be difficult to remove completely.[1] Impurities can also suppress the melting point of the desired compound, leading to an oil.
-
Solutions:
-
Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, dissolve the oil in a solvent like toluene or ethyl acetate and evaporate the solvent under reduced pressure. Repeating this process several times can help azeotropically remove the high-boiling solvent.
-
Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as hexanes or petroleum ether. Stir the mixture vigorously. This can often induce precipitation of the product, leaving some impurities dissolved in the solvent.
-
Initiate Crystallization: If trituration yields a solid, you can proceed to a full recrystallization. If it remains an oil, dissolve a small amount in a minimal volume of a suitable hot solvent (see recrystallization protocol below) and try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
-
Question 2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
Answer:
The impurities in your crude this compound will depend on your synthetic route. The most common synthesis involves the N-alkylation of 5-nitroindole with benzyl bromide.
-
Potential Impurities:
-
Unreacted 5-nitroindole: This is a common impurity if the reaction has not gone to completion. It is more polar than the product and will have a lower Rf value on a normal-phase TLC plate.
-
Unreacted Benzyl Bromide: This is less polar than the product and will have a higher Rf value.
-
Positional Isomers: Although the N-alkylation is generally regioselective, trace amounts of C-alkylation at the C3 position are possible, especially under certain conditions.
-
Over-alkylation Products: In rare cases, further reactions can occur.
-
Byproducts from Nitration: If you synthesized your own 5-nitroindole, you may have other nitro-isomers present (e.g., 3-nitroindole, 7-nitroindole), which can be difficult to separate.[2]
-
-
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting Decision Tree for TLC Analysis.
Question 3: I'm having trouble getting my this compound to crystallize. It keeps 'oiling out'. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds with relatively low melting points or when the solution is supersaturated with impurities.
-
Causality: The solubility of your compound is too high in the chosen solvent, even at lower temperatures, or the presence of impurities is significantly depressing the melting point. Nitroaromatic compounds can sometimes be challenging to crystallize.[3]
-
Solutions:
-
Use a More Appropriate Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For nitroaromatic compounds, common solvents include ethanol, methanol, and mixtures like ethyl acetate/hexanes.[3][4]
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. After heating to dissolve your compound, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can also help.
-
Add More Solvent: Oiling out can be a sign of supersaturation. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.
-
Try a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is expected to be a yellow crystalline solid, which is characteristic of many nitroaromatic compounds.[5] While generally stable at room temperature, it is good practice to store it protected from light and in a cool, dry place to prevent any potential degradation over time.
Q2: What are the best solvent systems for flash chromatography of this compound?
A2: A good starting point for developing a flash chromatography method is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6]
-
Method Development: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[7]
-
Recommended Starting Ratios:
-
Hexanes:Ethyl Acetate (9:1)
-
Hexanes:Ethyl Acetate (4:1)
-
Hexanes:Ethyl Acetate (1:1)
-
-
If the compound is not moving sufficiently, a small amount of a more polar solvent like dichloromethane can be added to the mobile phase.
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography is a viable option, especially for removing very non-polar or very polar impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: Is this compound UV active?
A4: Yes, due to the extended aromatic system of the indole ring and the presence of the nitro group, the compound is strongly UV active, making it easy to visualize on TLC plates with a UV lamp (254 nm) and to detect using a UV detector in HPLC or flash chromatography systems.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of your crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Hexanes
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely. The goal is to create a saturated solution.
-
If the solution has a persistent color from impurities, you can perform a hot filtration after adding a small amount of activated charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. You should start to see crystals forming.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol, followed by a wash with cold hexanes to help with drying.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a general method for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of 0.2-0.4 for the product. A common starting point is a 4:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Purification Method | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexanes | Slow cooling is crucial to avoid "oiling out". Use a minimal amount of hot solvent. |
| Flash Chromatography | Hexanes:Ethyl Acetate (e.g., 4:1) | Determine optimal mobile phase by TLC (Rf ~0.2-0.4).[7] Dry loading of the sample is recommended. |
References
- E. R. El-Sawy et al. (2009).
- H. Heaney & S. V. Ley. (1974). 1-Benzylindole. Organic Syntheses, 54, 58.
- Li, Y.-L., et al. (2015). A metal-free tandem reaction of 2-alkenylanilines with nitrosoarenes to synthesize 3-nitroindoles. Journal of Organic Chemistry, 80(7), 3841-3851.
-
PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances.
- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.
- El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71.
- Imperial Chemical Industries Ltd. (1945). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Lebogo, M. W. (2007). The Synthesis of 2- and 3-Substituted Indoles.
- Mueller, P. (n.d.).
-
Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]
- Dolan, R. (2014). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 10, 2447-2473.
- BenchChem. (2025). In-depth Technical Guide to the Biological Activity of Substituted 3-Nitroindoles.
- BenchChem. (2025). Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
- Pardasani, R. T., & Pardasani, P. (2006). Synthesis and Reactions of Nitroindoles. Current Organic Synthesis, 3(2), 177-191.
- Li, J., et al. (2023).
- BenchChem. (2025).
- Wiley. (n.d.). 1-Benzyl-5-nitro-indoline-2,3-dione. SpectraBase.
- Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(36), 16960-16964.
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8659-8661.
- Kumar, S., et al. (2018). Scope of N-arylation of 5-nitroindole with different iodobenzenes.
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
- Vedantu. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
- Shao, C., et al. (2019). N-Benzylation of indoles.
- Zhang, Y., et al. (2016). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- Tilstam, U. (2005). N-alkylation of indole derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rsc.org [rsc.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-5-nitro-1H-indole
Welcome to the technical support center for the synthesis of 1-Benzyl-5-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the yield and purity of your synthesis. Our approach is built on explaining the fundamental chemistry behind each step, ensuring you can adapt and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and dependable method is the direct N-alkylation of 5-nitro-1H-indole with a benzyl halide (typically benzyl bromide). This reaction proceeds via an SN2 mechanism, where a base is used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic benzyl halide.
Q2: How does the 5-nitro substituent affect the N-benzylation reaction?
A2: The electron-withdrawing nature of the 5-nitro group has two primary effects. First, it increases the acidity of the N-H proton on the indole ring, making it easier to deprotonate. This allows for the use of a wider range of bases, including moderately strong ones like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), in addition to strong bases like sodium hydride (NaH).[1] Second, it deactivates the indole ring towards electrophilic attack, which can help suppress undesired C3-alkylation, a common side reaction in indole chemistry.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The success of the N-benzylation hinges on three key parameters:
-
Choice of Base and Solvent: The base must be strong enough to completely deprotonate the indole nitrogen. The solvent plays a crucial role in solvating the resulting anion and influencing reaction kinetics. Polar aprotic solvents like DMF and DMSO are highly effective.[2][3]
-
Anhydrous Conditions: Water can quench the base (especially NaH) and the intermediate indolide anion, halting the reaction. Ensuring all reagents and glassware are dry is critical.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the reaction rate, especially with reactive bases like NaH. The subsequent alkylation may be run at room temperature or with gentle heating to ensure completion.[2][4]
Q4: What are the expected yields for this synthesis?
A4: Under optimized conditions, the N-benzylation of indoles can be very efficient. Yields for similar reactions are frequently reported in the range of 85% to 97%.[2][3] Variations in yield typically stem from incomplete reactions, side product formation, or losses during workup and purification.
Synthesis Workflow Overview
The diagram below illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My TLC analysis shows primarily unreacted 5-nitroindole, even after several hours. What is the likely cause?
A: This strongly suggests a problem with the initial deprotonation step. The indolide anion is either not forming or not forming in sufficient concentration.
-
Cause A: Inactive or Insufficient Base. Sodium hydride (NaH) can be deactivated by moisture, and powdered KOH can be less effective than freshly crushed pellets.
-
Solution: Use fresh NaH from a sealed container. If using KOH, ensure it is finely ground or use freshly crushed pellets to maximize surface area.[3] Ensure you are using at least 1.1-1.2 equivalents of the base.
-
-
Cause B: Presence of Water. Trace amounts of water in the solvent or on the glassware will react preferentially with the base.
-
Solution: Use anhydrous grade solvents. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Cause C: Sub-optimal Base/Solvent Combination. While many bases work, their effectiveness is highly dependent on the solvent.
Issue 2: Formation of Multiple Byproducts
Q: My crude NMR shows multiple aromatic products, and my TLC plate has several spots near the product Rf. What are these impurities?
A: The most common side reaction in indole alkylation is competition between N-alkylation and C3-alkylation. Dialkylation is also a possibility, though less common in this specific case.
-
Cause A: C3-Alkylation. If deprotonation is incomplete, the neutral indole can act as a nucleophile. While the nitrogen is the most nucleophilic site in the indolide anion, the C3 position is the most nucleophilic carbon in the neutral indole ring.[4]
-
Solution: Ensure complete deprotonation by using a strong base like NaH in a polar aprotic solvent (DMF/THF).[4] This shifts the equilibrium entirely to the indolide anion, making N-alkylation the overwhelmingly favored pathway.
-
-
Cause B: Dialkylation. Using a large excess of benzyl bromide can lead to a second alkylation event.
Issue 3: Purification Difficulties
Q: The crude product is a dark, oily residue that is difficult to handle and purify by column chromatography. How can I resolve this?
A: High-boiling solvents and excess reagents can contaminate the crude product, making isolation challenging.
-
Cause A: Residual High-Boiling Solvent (DMF/DMSO). These solvents are difficult to remove on a standard rotary evaporator.
-
Solution: After quenching the reaction with water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Then, wash the combined organic layers several times with water and finally with brine to thoroughly remove residual DMF or DMSO.[3]
-
-
Cause B: Excess Benzyl Bromide. Benzyl bromide is an irritant and can co-elute with the product.
-
Solution: Excess benzyl bromide can be removed by distillation under reduced pressure before final purification, provided the product is thermally stable.[3] Alternatively, careful column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradients) will effectively separate it.
-
-
Cause C: Mineral Oil from NaH Dispersion. If using NaH in mineral oil, the oil will contaminate the crude product.
-
Solution: Before adding the solvent, wash the NaH dispersion with anhydrous hexanes in the reaction flask under an inert atmosphere to remove the mineral oil.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Optimized Experimental Protocol
This protocol is based on a well-established method using potassium hydroxide in dimethyl sulfoxide, which is robust and high-yielding.[3]
Materials:
-
5-Nitro-1H-indole (1.0 eq.)
-
Potassium hydroxide (KOH), 85% pellets (4.0 eq.)
-
Benzyl bromide (BnBr) (1.2 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Base Preparation: Add anhydrous DMSO to the flask via syringe. While stirring, add freshly crushed KOH pellets (4.0 eq.). Stir the mixture at room temperature for 5-10 minutes.
-
Indole Addition: Add the 5-nitro-1H-indole (1.0 eq.) to the mixture in one portion. The solution may change color.
-
Deprotonation: Continue stirring at room temperature for 45 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise via syringe. An ice-water bath can be used to moderate any initial exotherm. After the addition is complete, remove the cooling bath and stir the mixture at room temperature for an additional 45-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting 5-nitroindole spot is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x volumes) and then with brine (1 x volume) to remove all DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Comparative Data on Reaction Conditions
The choice of base and solvent significantly impacts reaction outcomes. The following table summarizes common conditions for the N-alkylation of indoles.
| Base (eq.) | Solvent | Temperature (°C) | Typical Time | Yield (%) | Reference |
| KOH (4.0) | DMSO | Room Temp | 1.5 - 2 h | 85-97 | [3] |
| NaH (1.1) | DMF | 0 to Room Temp | 1 - 3 h | >90 | [4] |
| K₂CO₃ (1.1) | DMF | 90 | 6 h | 91 | [5] |
| DABCO (cat.) | DMA | 135 | 45 h | High | [6] |
Yields are representative for N-alkylation of various indole substrates and may vary for 5-nitroindole.
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5473-5483. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Indoles. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(12), 1215-1225. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
Pace, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Benzylation of indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(10), 2959-2972. Retrieved from [Link]
-
Rewolinski, M., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8463-8465. Retrieved from [Link]
-
Jana, S., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12792-12799. Retrieved from [Link]
- Shieh, W-C., et al. (2006). N-alkylation of indole derivatives. US Patent 7,067,676 B2.
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. Retrieved from [Link]
-
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
-
Semantic Scholar. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Nitration of 1-Benzyl-1H-Indole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The nitration of the indole nucleus is a fundamentally important transformation, yet it is fraught with challenges due to the high electron density and acid sensitivity of the heterocyclic core. This guide provides in-depth, field-tested insights into troubleshooting the specific nitration of 1-benzyl-1H-indole, moving beyond simple procedural steps to explain the causality behind common experimental pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a complex mixture of isomers (e.g., 5-nitro, 6-nitro) instead of the desired 3-nitro product. What is causing this lack of regioselectivity?
A1: This is a classic problem in indole chemistry and stems from the dual reactivity of the indole ring.
-
Mechanistic Insight: The C-3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack under non-acidic or mildly acidic conditions.[1][2] However, if you are using a strong acid system (e.g., HNO₃/H₂SO₄), the indole nucleus can be protonated. Protonation at C-3 forms a stable 3H-indolium cation, which deactivates the pyrrole ring towards further electrophilic attack.[3] This effectively redirects the nitronium ion (NO₂⁺) to the less reactive, but now electronically favored, benzene ring, leading to nitration primarily at the C-5 and C-6 positions.[1][3]
-
Actionable Solution: To achieve high regioselectivity for the C-3 position, you must avoid strongly acidic conditions that lead to C-3 protonation. The use of milder, non-acidic nitrating agents is paramount. A highly effective modern method involves generating trifluoroacetyl nitrate in situ from tetramethylammonium nitrate ((NMe₄)NO₃) and trifluoroacetic anhydride (TFAA) at low temperatures.[4][5] This reagent is a potent electrophile that does not require a strong acid co-reagent, thus preserving the high nucleophilicity of the C-3 position.[6]
Q2: My reaction mixture turned into a dark, insoluble tar, and I have a very low yield of any identifiable product. What happened and how can I prevent it?
A2: The formation of tar is the most common failure mode in indole nitration and is almost always due to acid-catalyzed polymerization.
-
Mechanistic Insight: As mentioned previously, strong acids protonate the indole at C-3. The resulting indoleninium cation is not only deactivated for nitration but is also a potent electrophile itself. It can be attacked by another neutral, electron-rich indole molecule, initiating a chain reaction that leads to the formation of high-molecular-weight, insoluble polymers.[1][7] The N-benzyl group offers some stability but cannot prevent this catastrophic side reaction under harsh acidic conditions.
-
Actionable Solution:
-
Avoid Strong Acids: Do not use mixed acid (HNO₃/H₂SO₄) for this transformation.[7]
-
Maintain Low Temperatures: All nitration reactions are exothermic. It is critical to maintain low temperatures (e.g., 0 °C or below) throughout the addition of the nitrating agent to dissipate heat and minimize the rate of any potential decomposition or polymerization pathways.[7]
-
Use an Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to colored impurities.[1]
-
Q3: I am observing significant amounts of dinitrated products. How can I improve selectivity for mono-nitration?
A3: The formation of dinitroindoles (e.g., 3,5- and 3,6-dinitroindoles) indicates that the reaction is too aggressive.[7] The first nitro group is deactivating, but if the conditions are harsh enough, a second nitration can occur.
-
Causality: This issue is typically caused by an excess of the nitrating agent, an elevated reaction temperature, or a prolonged reaction time. The N-benzyl group activates the ring, making it susceptible to over-reaction if not carefully controlled.
-
Actionable Solution:
-
Control Stoichiometry: Carefully control the amount of the nitrating agent. Use a minimal excess, typically 1.05 to 1.1 equivalents.
-
Reduce Temperature: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C). This will decrease the rate of the second nitration step more significantly than the first, enhancing selectivity for the mono-nitrated product.[7]
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent the formation of dinitrated byproducts.
-
Q4: The reaction is sluggish, or my TLC shows mostly unreacted starting material. What are the likely causes?
A4: A stalled reaction points towards issues with reagent purity, temperature, or the activation of the nitrating agent.
-
Causality: The in situ generation of the active electrophile might be inefficient. For instance, in the (NMe₄)NO₃/TFAA system, moisture can hydrolyze the highly reactive TFAA, preventing the formation of trifluoroacetyl nitrate. Similarly, if the temperature is too low, the activation energy for the reaction may not be met.
-
Actionable Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Trifluoroacetic anhydride is particularly sensitive to moisture.
-
Check Reagent Quality: Ensure the tetramethylammonium nitrate and TFAA are of high purity.
-
Optimize Temperature: While low temperatures are crucial, an excessively low temperature might stall the reaction. A common starting point is 0 °C. If the reaction is clean but slow, you can cautiously allow it to warm slightly (e.g., to room temperature) while monitoring carefully by TLC.
-
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Wrong Regioisomer | Use of strong acids (e.g., HNO₃/H₂SO₄); C-3 protonation. | Switch to a non-acidic nitrating system like (NMe₄)NO₃ / TFAA.[4][5] |
| Tar Formation / Polymerization | Presence of strong acid; reaction temperature too high. | Avoid strong acids completely. Maintain strict low-temperature control (≤ 0 °C).[1][7] |
| Dinitration | Excess nitrating agent; high temperature; long reaction time. | Use 1.05-1.1 eq. of nitrating agent. Lower the temperature. Monitor reaction by TLC and quench upon completion.[7] |
| Low or No Conversion | Poor reagent quality; presence of moisture; temperature too low. | Use high-purity, anhydrous reagents and solvents. Start at 0 °C and warm cautiously if necessary. |
| Difficult Purification | Formation of multiple isomers and colored impurities. | Optimize regioselectivity first. Use column chromatography on silica gel for purification. Degas solvents to minimize oxidation.[7] |
Visualized Workflows and Mechanisms
A logical decision tree can streamline the troubleshooting process during your experiment.
Caption: Troubleshooting Decision Tree for Nitration of 1-Benzyl-1H-Indole.
The proposed mechanism for the recommended non-acidic nitration highlights the key steps to achieving C-3 selectivity.
Caption: Proposed Mechanism for C-3 Nitration using (NMe₄)NO₃/TFAA.[4]
Recommended Protocol: Regioselective 3-Nitration of 1-Benzyl-1H-Indole
This protocol is adapted from modern, non-acidic methodologies demonstrated to be effective for N-substituted indoles.[4][5]
Materials:
-
1-Benzyl-1H-indole
-
Tetramethylammonium nitrate ((NMe₄)NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzyl-1H-indole (1.0 mmol, 1.0 eq.) and tetramethylammonium nitrate (1.1 mmol, 1.1 eq.). Add anhydrous acetonitrile (5 mL) and stir to dissolve/suspend the solids.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate dry syringe or dropping funnel, prepare a solution of trifluoroacetic anhydride (1.2 mmol, 1.2 eq.) in anhydrous acetonitrile (2 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting material is less polar than the nitro-product. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-benzyl-3-nitro-1H-indole as a solid.
Analytical Characterization Data
Confirming the structure and regiochemistry of your product is critical. NMR spectroscopy is the primary tool for this.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| 1-Benzyl-1H-indole (Starting Material) | ~5.3 (s, 2H, -CH₂-Ph), ~6.6 (d, 1H, H-3), ~7.1-7.4 (m, Ar-H), ~7.7 (d, 1H, H-4 or H-7)[8] | ~50.2 (-CH₂-), ~101.5 (C-3), ~128.0 (C-2), Aromatic region: ~110-137 |
| 1-Benzyl-3-nitro-1H-indole (Product) | ~5.4 (s, 2H, -CH₂-Ph), ~7.2-7.5 (m, Ar-H), ~8.1 (s, 1H, H-2), ~8.4 (d, 1H, H-4) | ~51.0 (-CH₂-), ~133.0 (C-3, attached to NO₂), Aromatic region: ~110-135 |
Note: Exact chemical shifts are dependent on solvent and concentration. The disappearance of the H-3 signal (~6.6 ppm) and the appearance of a downfield H-2 singlet (~8.1 ppm) and H-4 doublet (~8.4 ppm) are key indicators of successful 3-nitration.[9]
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare.
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]
-
Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26738–26742. [Link]
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Química Organica.org. (n.d.).
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Benchchem. (2025).
- Dr MSH FAIZI SIR. (2022, October 9). INDOLE [Video]. YouTube.
-
Li, W., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5530. [Link]
- Knowledge Expert. (2021, January 7). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole [Video]. YouTube.
- Royal Society of Chemistry. (n.d.).
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of 1-Benzyl-5-nitro-1H-indole in Assays
Introduction: The Challenge of "Brick Dust" Compounds
1-Benzyl-5-nitro-1H-indole represents a class of aromatic heterocyclic compounds frequently encountered in drug discovery. Its rigid, planar structure, combined with a hydrophobic benzyl group and an electron-withdrawing nitro moiety, makes it a prime example of a poorly water-soluble compound—often colloquially referred to as "brick dust" by screening scientists.[1][2] Such compounds are notoriously difficult to work with in aqueous-based biological assays, where poor solubility can lead to precipitation, inaccurate concentration measurements, and ultimately, unreliable data.[1][3][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a systematic, question-and-answer-based framework for diagnosing, troubleshooting, and resolving the solubility challenges associated with this compound and other similarly hydrophobic molecules. Our approach emphasizes understanding the underlying physicochemical principles to make informed experimental choices, ensuring the integrity and reproducibility of your assay results.
Section 1: Understanding the Compound's Physicochemical Profile
Q1: What specific structural features of this compound cause its poor aqueous solubility?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure, which favors dissolution in non-polar organic solvents over water. Several key features contribute to this characteristic:
-
Hydrophobic Scaffolding: The core structure consists of a fused benzene and pyrrole ring (indole), which is aromatic and inherently hydrophobic.[6] The large, non-polar benzyl group (C₆H₅CH₂) further increases the molecule's lipophilicity.
-
High Crystal Lattice Energy: The planar nature of the indole ring system and the potential for intermolecular π-π stacking interactions contribute to a stable crystal lattice. A significant amount of energy is required to break this lattice apart for the molecule to be solvated by water, a process that is not energetically favorable.
-
Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be ionized at physiological pH (7.2-7.4). This prevents the use of pH adjustment, a common strategy to increase the solubility of many drugs.[7][8]
-
The Nitro Group: While the nitro group (NO₂) is polar, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. In fact, nitroaromatic compounds are well-documented for their low water solubility.[9]
These factors result in a molecule that is far more stable interacting with itself (crystallizing) or with non-polar solvents than with the highly polar, hydrogen-bonding network of water.
| Chemical Property | Value | Reference |
| Compound Name | This compound | [10][11] |
| CAS Number | 65795-95-1 | [10][11][12] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [10][11] |
| Molecular Weight | 252.27 g/mol | [10] |
Section 2: Frequently Asked Questions (FAQs) on Compound Precipitation
Q2: My stock solution of this compound in 100% DMSO is perfectly clear. Why does it precipitate instantly when I add it to my aqueous assay buffer?
A2: This is the most common solubility-related issue and is a phenomenon known as "crashing out."[5][13] A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous medium. The cause is the drastic and rapid change in solvent polarity.
-
Causality: this compound is highly soluble in DMSO, a polar aprotic solvent. When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is rapidly diluted. The environment around the compound molecules abruptly shifts from being DMSO-rich to water-rich. Water is a poor solvent for this compound, and its solubility limit is quickly exceeded, forcing the molecules to aggregate and precipitate out of the solution.[4][13] This is an issue of kinetic solubility —the compound does not have sufficient time or favorable interactions to establish a stable, dissolved state in the new environment.[4]
Q3: What is the maximum final concentration of DMSO I should use in my assay? Can I simply increase it to keep my compound dissolved?
A3: While tempting, increasing the final DMSO concentration is often not a viable solution and must be approached with extreme caution. As a widely accepted industry standard, the final DMSO concentration in most biological assays should be kept at ≤0.5% , with an absolute maximum of 1% for less sensitive systems.[4]
-
The Rationale:
-
Cellular Toxicity: At concentrations above 0.5%, DMSO can induce cellular stress, affect membrane permeability, and even trigger apoptosis or differentiation in certain cell lines, confounding results from cell-based assays.[13][14][15]
-
Assay Interference: DMSO can directly inhibit or activate certain enzymes, interfere with protein-protein interactions, or disrupt the native conformation of biological targets.[16]
-
Compound-Specific Effects: For some compounds, higher DMSO concentrations can paradoxically decrease solubility in the mixed aqueous/DMSO environment.
-
Trustworthiness Check: Before proceeding with any experiment, you must run a vehicle control experiment. Test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in your specific assay without the test compound to determine the highest concentration that has no observable effect on your biological system.
Q4: Can the composition of my assay buffer, such as pH, salts, or the presence of serum, affect the solubility of this compound?
A4: Absolutely. The components of your aqueous medium play a critical role.
-
pH and Salts: As this compound is a neutral molecule, pH will have a minimal direct effect on its solubility. However, high concentrations of certain salts in the buffer can decrease the solubility of non-polar compounds through a "salting-out" effect.
-
Serum Proteins: This is a crucial factor, especially when comparing results between biochemical and cell-based assays. Fetal Bovine Serum (FBS) and other sera contain high concentrations of proteins, particularly albumin. Hydrophobic compounds like this compound can bind non-specifically to these proteins.[5][17] This binding can act as a "carrier," effectively increasing the compound's apparent solubility in the medium. This is why a compound might show higher activity in a cell-based assay (with serum) than in a purified enzyme assay (without serum)—not because it's more potent, but because more of it is staying in solution.
Section 3: A Systematic Troubleshooting Workflow
When precipitation is observed, a systematic approach is more effective than random trial and error. The following workflow guides you from simple procedural fixes to more advanced formulation strategies.
Caption: A decision-tree workflow for troubleshooting compound precipitation.
Step 1: Observation and First-Line Solutions
| Observation | Potential Cause | Recommended First-Line Solution |
| Immediate, heavy precipitation upon dilution. | Exceeding kinetic solubility limit; rapid polarity shock. | Refine your dilution technique. Use the Optimized Dilution Protocol described below.[3][5] |
| Solution is initially clear but becomes cloudy/precipitates over time in the incubator. | Compound has low thermodynamic solubility at 37°C. The compound is slowly coming out of a supersaturated state. | Pre-warm all aqueous solutions to 37°C before adding the compound.[3][5] Determine the maximum thermodynamic solubility at 37°C. |
| Precipitation is observed only at the highest concentrations tested. | The highest concentration exceeds the compound's solubility limit in the final assay medium. | Lower the maximum concentration tested. Perform a serial dilution to find the highest soluble concentration.[4] |
| Precipitation is worse in a biochemical buffer compared to cell culture medium. | Lack of serum proteins (e.g., albumin) that help solubilize the compound in cell culture. | Add a carrier protein like Bovine Serum Albumin (BSA) to the biochemical buffer (e.g., 0.01-0.1%) if it does not interfere with the assay. |
Step 2: Key Experimental Protocols
This protocol aims to minimize the solvent polarity shock during dilution.
-
Preparation: Pre-warm your final aqueous assay buffer (e.g., cell culture medium) to the assay temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of your 100% DMSO stock into the assay buffer. For a final 1:200 dilution (0.5% DMSO), first make a 1:20 dilution in a small volume of pre-warmed buffer.
-
Add the DMSO stock to the buffer, not the other way around.
-
-
Final Dilution:
-
Visual Inspection: Immediately after mixing, hold the solution up to a light source and inspect for any signs of cloudiness or precipitate (Tyndall effect).
-
Use Immediately: Use the final working solution as quickly as possible, as thermodynamically unstable solutions may precipitate over time.
This self-validating protocol allows you to empirically measure the solubility limit in your exact assay buffer. Nephelometry measures light scattering caused by suspended particles (precipitate).
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO to create a range of stock concentrations (e.g., from 50 mM down to 0.1 mM).
-
Prepare Assay Plate: Add 198 µL of your exact assay buffer to the wells of a clear-bottom 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:100 dilution (final DMSO concentration of 1%). Mix immediately by orbital shaking for 60 seconds.
-
Incubation: Incubate the plate at your desired temperature (e.g., room temperature or 37°C) for 1-2 hours to allow equilibrium to be reached.
-
Measurement: Read the plate using a plate reader equipped with a nephelometer.
-
Data Analysis: Plot the nephelometry units (light scattering) against the compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and thus the maximum soluble concentration.[4]
Section 4: Advanced Formulation Strategies
If procedural optimizations are insufficient, the next step is to alter the formulation of the assay buffer itself.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 65795-95-1|this compound|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzyl-5-nitro-1H-indole
Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-Benzyl-5-nitro-1H-indole, focusing on practical strategies to minimize impurities and troubleshoot common experimental challenges. Our approach is rooted in explaining the chemical principles behind each step, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purification of this compound.
Q1: What is the most reliable and high-yielding synthetic route for preparing this compound?
A1: The most prevalent and efficient method is the direct N-alkylation of 5-nitroindole with benzyl bromide or a similar benzylating agent.[1] This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The indole nitrogen is first deprotonated by a suitable base to form a nucleophilic indolate anion, which then attacks the electrophilic benzylic carbon of the benzylating agent. This method is generally preferred over multi-step approaches like the Fischer indole synthesis for this specific molecule due to its simplicity and typically high yields, often ranging from 85% to 97% under optimized conditions.[1][2]
Q2: What are the primary impurities I should anticipate in the crude product?
A2: The impurity profile is typically straightforward and originates from the reaction conditions. The most common impurities include:
-
Unreacted 5-nitroindole: Incomplete deprotonation or insufficient reaction time can leave starting material in the crude product.
-
Excess Benzyl Bromide: It is common to use a slight excess of the alkylating agent to drive the reaction to completion; this excess must be removed during purification.[2]
-
Solvent Residues: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be difficult to remove completely without proper techniques.[2]
-
Side-products from the Base: Hydrolysis of the base or solvent can introduce minor impurities, although this is less common with appropriate anhydrous conditions.
Q3: How can I effectively monitor the reaction progress to avoid side reactions or incomplete conversion?
A3: Thin Layer Chromatography (TLC) is the most practical and widely used method for real-time reaction monitoring.[1] A suitable mobile phase, such as 20-30% ethyl acetate in hexanes, will typically provide good separation between the non-polar benzyl bromide, the moderately polar product (this compound), and the more polar starting material (5-nitroindole). By co-spotting the reaction mixture with standards of the starting materials, you can visually track the consumption of reactants and the formation of the product, allowing you to determine the optimal reaction time.[3] Visualization is typically achieved using a UV lamp at 254 nm, where the aromatic rings will be visible.
Q4: What is the recommended general strategy for purifying the final product?
A4: A two-stage purification strategy is most effective.
-
Aqueous Work-up: First, quench the reaction and use an extractive work-up to remove the inorganic base and water-soluble components.[2]
-
Crystallization: The primary method for purification should be recrystallization, often from ethanol or an ethanol/water mixture.[2][4] This is highly effective at removing residual starting materials and is easily scalable.
-
Column Chromatography: If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is a reliable secondary method.[3]
Section 2: Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the synthesis in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Ineffective Deprotonation: The base (e.g., KOH, K₂CO₃) is old, of low purity, or insufficient.[2][5] 2. Wet Solvent: Water in the solvent (DMF, DMSO) will consume the base and prevent complete formation of the indolate anion. 3. Low Temperature: The reaction may be too slow at room temperature. | 1. Use freshly crushed, high-purity KOH or anhydrous K₂CO₃. Ensure a molar equivalent or slight excess is used. 2. Use anhydrous grade solvents. If necessary, dry the solvent over molecular sieves prior to use. 3. Gently heat the reaction mixture (e.g., to 50-60 °C) while monitoring by TLC to ensure product stability. |
| Product is a Dark Oil and Fails to Crystallize | 1. Residual Solvent: High-boiling point solvents like DMF or DMSO are trapped in the product.[2] 2. Excess Benzyl Bromide: Unreacted benzyl bromide, being an oil, can prevent crystallization. 3. Significant Impurities: A high level of impurities disrupts the crystal lattice formation. | 1. After the aqueous work-up and solvent evaporation, place the crude product under a high vacuum for several hours to remove trace solvents. 2. Purify via silica gel chromatography to separate the product from the non-polar benzyl bromide. 3. Attempt to triturate the oil with a cold non-polar solvent like hexanes or diethyl ether to induce crystallization of the product. If this fails, proceed to column chromatography. |
| Multiple Unidentified Spots on TLC | 1. Degradation: The reaction may have been heated for too long or at too high a temperature, causing degradation of the nitro-containing indole. 2. Side Reactions: Although less common, side reactions can occur under forcing conditions. The Fischer indole synthesis, if used, is known to have potential side reactions.[6] | 1. Repeat the reaction at a lower temperature and for a shorter duration, relying on TLC to determine the point of maximum product formation before significant degradation occurs. 2. Ensure an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. Optimize the stoichiometry to avoid large excesses of any reagent. |
| Product Degrades on Silica Gel Column | 1. Acidity of Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, particularly those with electron-withdrawing groups like the nitro group.[7] 2. Prolonged Exposure: A slow-running column increases the contact time between the product and the stationary phase. | 1. Deactivate the silica gel by preparing the slurry with a solvent system containing 0.5-1% triethylamine. This will neutralize the acidic sites.[7] 2. Consider using neutral alumina as an alternative stationary phase. 3. Use flash chromatography techniques with positive pressure to minimize the elution time. |
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl bromide is a lachrymator.
Protocol 1: Synthesis of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-nitroindole (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to the flask to create a concentration of approximately 0.5 M. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[4]
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.[4] Monitor the reaction's progress by TLC (25% Ethyl Acetate/Hexanes) until the 5-nitroindole spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid is fully dissolved.[2][4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the surface.
-
Drying: Dry the crystals under high vacuum to obtain the pure this compound.
Protocol 3: Purity Analysis by HPLC
A general HPLC method can be developed to assess the final purity of the product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm or a wavelength of maximum absorbance for the compound.
-
Analysis: Dissolve a small sample in the mobile phase and inject. Purity is determined by the area percentage of the main product peak.
Section 4: Visual Diagrams and Data
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route for this compound via N-alkylation.
Diagram 2: Troubleshooting Workflow
Caption: Workflow for purification and troubleshooting of this compound.
References
- BenchChem. [Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid]. BenchChem.
-
Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. ACS Catalysis, 1(1), 18-27. Available at: [Link]
-
Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(32), 22937-22951. Available at: [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10826725, 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Available at: [Link].
-
Lin, Y., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568-574. Available at: [Link]
-
Mishr, R., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(18), 1753-1763. Available at: [Link]
-
Lin, Y., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
-
Supporting Information for Indole Synthesis. (2023). Available at: [Link]
-
Lin, Y., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship, University of California. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (2003). Analytical Methods. In Detailed Explanation of the Environmental Survey and Monitoring of Chemicals. Available at: [Link]
-
Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8635-8638. Available at: [Link]
-
El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. Available at: [Link]
- BenchChem. Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. BenchChem.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Zhang, Z., et al. (2020). Direct asymmetric N-propargylation of indoles and carbazoles catalyzed by lithium SPINOL phosphate. Organic Chemistry Frontiers, 7(19), 2883-2888. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Available at: [Link]
-
Al-Rudainy, B. A. (2014). New Analytical Methods for Drugs Analysis A Comparative Study. University of Babylon. Available at: [Link]
-
Varma, R. S., & Kumar, D. (1999). Fischer indole synthesis in the absence of a solvent. Journal of the Chemical Society, Perkin Transactions 1, (12), 1755-1757. Available at: [Link]
-
Kumar, A., et al. (2017). Scope, Kinetics, and Mechanism of “On Water” Cu Catalysis in the C–N Cross‐Coupling Reactions of Indole Derivatives. ChemistrySelect, 2(29), 9225-9231. Available at: [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-benzylation. Available at: [Link]
- Hovden, R. A. (1959). The Reactions of 5-benzyloxyindole with Nitroölefins: A New Synthesis of Serotonin. University of Minnesota.
-
Ito, H., et al. (2022). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society, 144(1), 233-242. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
stability testing of 1-Benzyl-5-nitro-1H-indole under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for designing and interpreting stability studies of 1-Benzyl-5-nitro-1H-indole. Our goal is to equip you with the expertise to anticipate challenges, understand degradation pathways, and ensure the integrity of your experimental results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound and the principles of forced degradation.
Q1: What is this compound and why is its stability a primary concern?
A: this compound (CAS No. 65795-95-1) is a heterocyclic compound featuring an indole nucleus, a benzyl group at the N1 position, and a nitro group at the C5 position.[1] Its structural motifs, specifically the electron-rich indole ring and the electron-withdrawing nitroaromatic system, make it susceptible to specific degradation pathways.[2][3] Stability testing is paramount because chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life, thereby compromising the safety and efficacy of a potential drug product.
Q2: What are the primary objectives of a forced degradation study for this molecule?
A: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4] The studies are intentionally aggressive to achieve several key objectives:
-
Identify Degradation Products: To determine the likely degradants that could form under storage and handling conditions.
-
Elucidate Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule, which is crucial for formulation and packaging development.
-
Develop Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact this compound from all its potential degradation products. This ensures that stability is accurately monitored over time.
Q3: What are the most probable degradation pathways for this compound based on its structure?
A: The molecule's structure suggests three primary areas of vulnerability:
-
The Indole Ring: The indole nucleus is highly susceptible to oxidation.[2][5] Degradation may involve initial oxidation to form oxindole or isatin derivatives, followed by potential cleavage of the heterocyclic ring to yield compounds like 2-aminobenzoic acid derivatives.[6][7]
-
The Nitroaromatic System: Nitroaromatic groups are well-known photosensitive moieties.[8][9] Exposure to light, particularly UV radiation, can trigger photochemical reactions. Additionally, the nitro group can be chemically reduced to form amino derivatives under certain conditions. The electron-withdrawing nature of the nitro group also makes the aromatic ring resistant to oxidative degradation but can influence other reactions.[3]
-
The Benzyl Group: While generally more stable, the benzylic position can be susceptible to oxidation under harsh conditions, potentially forming a benzaldehyde or benzoic acid derivative after cleavage.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Q4: Which analytical methods are best suited for quantifying this compound and its degradants?
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for stability-indicating assays.[10][11] Given the aromatic nature of the molecule, it should have a strong UV chromophore, allowing for sensitive detection. For identifying unknown degradants formed during stress testing, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and fragmentation data essential for structural elucidation.[11]
Section 2: Troubleshooting Guides for Stress Conditions
This section provides practical, scenario-based advice for common issues encountered during forced degradation experiments.
A. Hydrolytic Stability (Acid & Base Stress)
| Question/Issue Encountered | Expert Analysis & Recommended Action |
| "I'm observing less than 5% degradation even after heating in 0.1 M HCl and 0.1 M NaOH for 24 hours. Is my experiment flawed?" | Analysis: This is not unexpected. The core structure of this compound lacks readily hydrolyzable functional groups like esters or amides. The molecule is likely quite stable to hydrolysis. Action: To confirm its stability and satisfy regulatory expectations of demonstrating specificity, increase the stress level. Consider using a higher acid/base concentration (e.g., 1 M HCl / 1 M NaOH) or increasing the temperature (e.g., 80°C). The goal is to achieve some degradation (ideally 5-20%) to prove the method can detect it. |
| "After stressing my sample in base, it turned a dark color and I see multiple new peaks in my chromatogram. What is happening?" | Analysis: Indole derivatives can undergo complex reactions in strong base, especially at elevated temperatures. The color change suggests the formation of polymeric or highly conjugated species. The multiple peaks indicate several degradation products are forming simultaneously. Action: This is a significant finding. Document the color change. Use LC-MS to get molecular weights for the major degradation peaks. Consider that under basic conditions, the indole ring itself may be undergoing transformation. |
| "My sample crashed out of solution when I neutralized it before injecting it into the HPLC. How can I resolve this?" | Analysis: The pH of the solution drastically affects the solubility of the parent compound and its degradants. Neutralization can cause compounds to precipitate if their solubility is lowest near neutral pH. Action: Dilute the sample with the mobile phase (or a solvent with a higher organic composition, like acetonitrile or methanol) before or immediately after neutralization. This ensures the final solution has sufficient organic solvent to keep all components dissolved. Always filter samples through a 0.22 µm syringe filter before injection to protect your HPLC column. |
B. Oxidative Stability
| Question/Issue Encountered | Expert Analysis & Recommended Action |
| "Degradation with 3% hydrogen peroxide is almost instantaneous at room temperature. How can I study this pathway effectively?" | Analysis: The indole ring is extremely sensitive to oxidation.[2][12] This rapid degradation is a key chemical characteristic of your molecule. Action: To slow the reaction down for proper analysis, you must reduce the stress intensity. Try the following, in order: 1) Lower the H₂O₂ concentration (e.g., to 0.3% or 0.1%). 2) Conduct the experiment at a lower temperature (e.g., in an ice bath at ~4°C). 3) Take analytical time points very early (e.g., 5, 15, and 30 minutes) to capture the initial degradation profile. |
| "My chromatogram shows a 'hump' of many small, poorly resolved peaks after oxidative stress. Is this normal?" | Analysis: Yes, this is a common outcome for oxidative degradation of complex aromatic molecules. Oxidation can be non-specific, leading to a complex mixture of hydroxylated, ring-opened, and polymerized products that are difficult to separate. Action: Focus on optimizing your HPLC method's gradient to improve separation. A shallower gradient with a longer run time may resolve some of the key degradants. Use LC-MS to identify the major products within the "hump." From a practical standpoint, this result strongly indicates the need to protect the compound from oxidative conditions, for example, by using antioxidants in a formulation or packaging under an inert atmosphere (e.g., nitrogen). |
C. Photostability
| Question/Issue Encountered | Expert Analysis & Recommended Action |
| "My solid sample turned from a pale yellow to a reddish-brown after exposure in the photostability chamber." | Analysis: This is a classic sign of photodegradation in a nitroaromatic compound.[8][9] The color change indicates the formation of new chromophores. This is a critical piece of data. Action: Quantify the degradation using your stability-indicating HPLC method. This result directly implies that the final drug product will require light-protective packaging (e.g., amber glass vials, opaque blister packs). Your manufacturing process will also need to be conducted under controlled (e.g., amber) lighting. |
| "My 'dark control' sample, which was wrapped in foil inside the photostability chamber, also showed significant degradation. What went wrong?" | Analysis: This indicates that the degradation is not solely due to light; there is a thermal component. Photostability chambers generate heat from their lamps. Your dark control is correctly showing that the ambient temperature inside the chamber is high enough to cause thermal degradation. Action: This is not an error but a valid result. You must report both photolytic and thermal degradation. To isolate the effect of light, run a separate thermal stress study at the exact same temperature recorded inside the photostability chamber. The true photodegradation is the total degradation in the light-exposed sample minus the degradation in the dark control.[13] |
D. Thermal Stability
| Question/Issue Encountered | Expert Analysis & Recommended Action |
| "At 80°C, my solid sample melted. Can I still use the data?" | Analysis: No. Once the sample undergoes a phase change (melts), the degradation kinetics change completely and are no longer representative of solid-state stability. The data is invalid for assessing the stability of the solid form. Action: First, determine the melting point of your compound using Differential Scanning Calorimetry (DSC).[14][15] All solid-state thermal stress studies must be conducted at a temperature well below the melting point. Choose a lower temperature (e.g., 60°C) and extend the study duration if necessary to achieve sufficient degradation. |
| "I see more degradation products in my 'wet heat' (high humidity) sample than in my 'dry heat' sample at the same temperature. Why?" | Analysis: Water can act as a reactant or a catalyst in degradation. The presence of humidity can enable hydrolytic pathways or facilitate other solid-state reactions that would not occur in a dry environment.[9] Action: This is a crucial finding for formulation development. It suggests that the drug substance is sensitive to moisture. This will necessitate control of humidity during manufacturing and storage, and likely require packaging with a desiccant or a high moisture barrier. |
Section 3: Protocols & Data Management
General Protocol for Forced Degradation of this compound
This protocol outlines a standard workflow for conducting a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Data Summary Table (Example)
Proper data organization is key. All quantitative results should be summarized for easy comparison.
| Stress Condition | Duration | Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants >0.1% | Observations |
| Control (Unstressed) | 0 | RT | 99.9% | 0.1% | 0 | - |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60°C | 98.5% | 1.4% | 1 | No color change |
| Base Hydrolysis (0.1 M NaOH) | 24 h | 60°C | 92.1% | 7.8% | 3 | Solution turned dark yellow |
| Oxidation (3% H₂O₂) | 4 h | RT | 85.4% | 14.6% | >5 | Rapid effervescence, brown color |
| Thermal (Solid, Dry Heat) | 7 days | 60°C | 99.1% | 0.8% | 1 | Slight darkening of powder |
| Photostability (Solid) | ICH Q1B | Chamber | 94.3% | 5.6% | 2 | Powder turned reddish-brown |
| Photostability (Dark Control) | ICH Q1B | Chamber | 99.3% | 0.6% | 0 | No visual change |
References
- Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250.
- ResearchGate. (2001). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases].
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. [Link]
-
Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech. [Link]
-
National Institutes of Health. (n.d.). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. [Link]
-
ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]
-
PubMed. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole. [Link]
-
ResearchGate. (2016). Forced Degradation Studies. [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 65795-95-1. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. [Link]
Sources
- 1. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 2. ovid.com [ovid.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. q1scientific.com [q1scientific.com]
- 14. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
overcoming poor reactivity in 1-Benzyl-5-nitro-1H-indole derivatization
Technical Support Center: 1-Benzyl-5-nitro-1H-indole
Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the functionalization of this electron-deficient indole scaffold. We will explore the underlying chemical principles governing its reactivity and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.
Introduction: The Challenge of the 5-Nitro Group
The this compound scaffold is a valuable building block in medicinal chemistry. However, its derivatization is often hampered by the powerful electron-withdrawing nature of the nitro (-NO₂) group at the C5 position. This group significantly deactivates the indole ring system through both inductive and resonance effects, reducing its nucleophilicity and making it less susceptible to classical electrophilic aromatic substitution (EAS) reactions that are common for indoles.[1][2][3] Understanding and overcoming this inherent lack of reactivity is critical for successful synthesis.
This guide provides a systematic approach to troubleshooting common reactions and answers frequently asked questions regarding the unique chemistry of this substrate.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific experimental failures in a question-and-answer format.
Q1: My Vilsmeier-Haack formylation at C3 is failing or giving very low yields. What is happening and how can I fix it?
A1: This is a classic issue stemming from the reduced nucleophilicity of the 5-nitroindole ring. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[4][5] The deactivating nitro group makes the C3 position of your indole a poor nucleophile, thus stalling the reaction.
Causality & Solutions:
-
Insufficient Electrophilicity/Nucleophilicity: The standard Vilsmeier reagent generated from DMF and POCl₃ may not be potent enough.
-
Troubleshooting Step 1: Increase Reaction Severity. Before changing reagents, attempt to drive the reaction forward by increasing the temperature (e.g., from room temperature to 60-80 °C) and extending the reaction time. Monitor by TLC to check for slow conversion versus decomposition.[6]
-
Troubleshooting Step 2: Use a More Potent Reagent. Generate the Vilsmeier reagent using oxalyl chloride or thionyl chloride instead of POCl₃. These reagents can form a more reactive iminium salt, which can overcome the deactivated nature of the substrate.
-
-
Decomposition: At higher temperatures, the substrate may degrade.
-
Troubleshooting Step 3: Check Substrate Stability. Run a control experiment with your starting material under the harsher conditions (solvent, temperature) without the Vilsmeier reagent to ensure it is not decomposing on its own.
-
Q2: I am attempting a Suzuki-Miyaura cross-coupling on a bromo-substituted this compound, but the reaction is sluggish and the yield is poor. Why?
A2: The success of palladium-catalyzed cross-coupling reactions hinges on a smooth catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.[7][8] The strong electron-withdrawing nitro group can significantly slow down the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) complex.[9][10]
Causality & Solutions:
-
Slow Oxidative Addition: The electron-deficient nature of the aryl bromide makes it less reactive towards the electron-rich Pd(0) catalyst.
-
Troubleshooting Step 1: Enhance Catalyst Electron Density. Switch to ligands that create a more electron-rich, and therefore more reactive, palladium center. Bulky, electron-donating phosphine ligands are ideal. See the table below for suggestions. A study on the Suzuki-Miyaura coupling of nitroarenes specifically highlighted the efficacy of the BrettPhos ligand system.[10]
-
Troubleshooting Step 2: Optimize the Base and Solvent. A stronger base can sometimes accelerate the catalytic cycle. If you are using a mild base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[9] Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.
-
-
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid partner.
-
Troubleshooting Step 3: Control Stoichiometry. Add the boronic acid slowly or use a slight excess (e.g., 1.1-1.2 equivalents). Ensure efficient stirring to maintain a homogeneous mixture.[9]
-
| Parameter | Standard Conditions | Recommended for Deactivated Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos, XPhos, or BrettPhos | Electron-rich ligands accelerate oxidative addition.[9][10] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can facilitate the transmetalation step.[9] |
| Temperature | 80-90 °C | 100-120 °C | Provides energy to overcome the higher activation barrier. |
| Solvent | Toluene, Dioxane/H₂O | Anhydrous, Degassed Dioxane or Toluene | Prevents catalyst deactivation. |
Q3: My starting material appears to be decomposing under the reaction conditions, especially when using strong bases or high heat. How can I prevent this?
A3: The 5-nitroindole ring, while deactivated towards electrophiles, can be susceptible to nucleophilic attack or degradation under harsh conditions.[9] The presence of the nitro group makes the protons on the benzene portion of the indole more acidic and the ring itself more prone to nucleophilic aromatic substitution or other decomposition pathways, particularly at high temperatures.
Causality & Solutions:
-
Base-Induced Degradation: Strong bases can lead to unwanted side reactions.
-
Troubleshooting Step 1: Use a Milder Base. If your protocol calls for a strong base like NaH or NaOtBu, consider substituting it with a weaker inorganic base such as K₂CO₃ or DIPEA, especially if the reaction does not strictly require complete deprotonation.[9]
-
Troubleshooting Step 2: Lower the Temperature. Many reactions can proceed at lower temperatures if given more time. Run the reaction at a reduced temperature (e.g., 60 °C instead of 110 °C) for 24-48 hours.
-
-
Thermal Instability: The nitro group can render the molecule thermally sensitive.
-
Troubleshooting Step 3: Run a Stability Control. As mentioned previously, heat your starting material in the reaction solvent with the base (but without other coupling partners or catalysts) to isolate the cause of decomposition. If it degrades, the conditions are too harsh.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical process for diagnosing and solving reaction failures.
Caption: A logical workflow for troubleshooting common reaction failures.
Frequently Asked Questions (FAQs)
Q1: Fundamentally, why is this compound so unreactive towards electrophiles?
A1: The indole ring is naturally electron-rich, making it a good nucleophile. However, the nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group (EWG).[2] It pulls electron density out of the bicyclic ring system through two mechanisms:
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can participate in resonance, delocalizing the pi electrons from the ring onto its oxygen atoms. This effect significantly reduces the electron density at the C3 position, which is the typical site of electrophilic attack.[1]
The N-benzyl group is primarily a protecting group; it does not electronically activate or deactivate the ring to a significant degree. The deactivating effect of the nitro group is the dominant factor.
Q2: Which position on the ring is the most reactive for derivatization?
A2: Despite the overall deactivation, the C3 position of the pyrrole ring remains the most nucleophilic and is the kinetically favored site for most electrophilic aromatic substitutions.[11][12] Attack at C3 generates a cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. Attack at other positions (like C2 or C4) would lead to less stable intermediates. For metal-catalyzed cross-coupling, the reaction site is determined by the position of the halide (or other suitable leaving group).
Q3: Is there a way to "activate" the this compound ring for subsequent reactions?
A3: Absolutely. The most effective strategy is to chemically modify the nitro group itself. By reducing the nitro group to an amino group (-NH₂) , you fundamentally change the electronic properties of the molecule. The amino group is a potent electron-donating group (+M effect), which strongly activates the ring towards electrophilic substitution and makes subsequent reactions much more facile.[13][14] This two-step approach (reduction, then derivatization) is often more efficient than attempting to force a reaction on the deactivated nitro-indole.
Q4: Can I perform a Mannich reaction on this substrate?
A4: Yes, but it will be challenging for the same reasons as the Vilsmeier-Haack reaction. The Mannich reaction involves electrophilic attack by an iminium ion, which is formed from formaldehyde and a secondary amine.[15][16][17] Given the deactivated nature of the 5-nitroindole, this reaction will likely require forcing conditions (e.g., heating in acetic acid) and may still result in low yields. An alternative is the "nitro-Mannich" or aza-Henry reaction, which involves the addition of a nitroalkane to an imine, but this is a different class of transformation.[18][19] For aminomethylation at C3, reducing the nitro group first is a more reliable strategy.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol uses forcing conditions to promote the formylation of the deactivated indole at the C3 position.[14][20]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF, 10 equivalents).
-
Reagent Formation: Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Stir for 4-12 hours, monitoring the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it over crushed ice containing sodium acetate (15 equivalents). Stir until the ice has melted completely.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-3-formyl-5-nitro-1H-indole.
Protocol 2: Suzuki-Miyaura Coupling of 1-Benzyl-3-bromo-5-nitro-1H-indole
This protocol employs an electron-rich catalyst system to overcome the poor reactivity of the deactivated aryl bromide.[9][10]
-
Preparation: To an oven-dried Schlenk flask, add 1-benzyl-3-bromo-5-nitro-1H-indole (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.5 equivalents).
-
Catalyst Loading: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula to the flask.
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with Argon.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Pour the filtrate into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Cross-Coupling Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol transforms the deactivating nitro group into a strongly activating amino group, facilitating further derivatization.[13][14]
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 weight equivalent) to the solution.
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas (H₂) several times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully purge the flask with nitrogen or argon to remove excess hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting 5-amino-1-benzyl-1H-indole is often pure enough for the next step, but can be purified by column chromatography if necessary. Note that aminoindoles can be sensitive to air oxidation.
References
-
García, J. G., et al. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]
-
Dánes, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Snyder, H. R., & Smith, C. W. (1943). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society. [Link]
-
Husain, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
James, M. J., et al. (2021). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
-
Harrison, T. J., et al. (2009). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]
-
Powers, J. C. (1966). A NEW MECHANISM (SEl) FOR ELECTROPHILIC SUBSTITUTION IN INDOLES. CHLORINATION OF INDOLES WITH SODIUM HYPOCHLORITE. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Nitro-Mannich reaction. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Google Patents. (2004). N-alkylation of indole derivatives.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Mannich Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Taylor & Francis. Mannich reaction – Knowledge and References. Taylor & Francis. [Link]
-
Organic Syntheses. 1-benzylindole. Organic Syntheses. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters. [Link]
-
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. [Link]
-
Química Organica.org. Electrophilic substitution at the indole. Química Organica.org. [Link]
-
Kinuta, H., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Pharmaceuticals. [Link]
-
Clarke, M.-L., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). Influence of catalyst amount on the alkylation of indole with benzyl alcohol. ResearchGate. [Link]
-
ResearchGate. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... ResearchGate. [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Matrix Fine Chemicals. This compound. Matrix Fine Chemicals. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. nobelprize.org [nobelprize.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic substitution at the indole [quimicaorganica.org]
- 12. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mannich Reaction [organic-chemistry.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 20. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 1-Benzyl-5-nitro-1H-indole
Welcome to the technical support center for the synthesis of 1-Benzyl-5-nitro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic transformation. We will move beyond simple procedural steps to explore the causality behind common challenges, ensuring a robust and reproducible synthesis.
The synthesis of this compound is most commonly achieved via the N-alkylation of 5-nitroindole with a suitable benzylating agent. While straightforward in principle, this reaction presents several challenges during scale-up, including controlling reaction exotherms, ensuring complete conversion, minimizing side-product formation, and achieving efficient purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities.
General Reaction Scheme
The core transformation is the deprotonation of the indole nitrogen followed by nucleophilic attack on a benzyl halide.

Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, with a significant amount of 5-nitroindole starting material remaining. What are the likely causes?
Low conversion is a frequent issue when moving from a small to a larger scale. The root cause typically lies in one of three areas: inefficient deprotonation, reagent quality, or reaction conditions.
-
Inefficient Deprotonation: The pKa of the indole N-H is ~17. A sufficiently strong base is required for complete deprotonation. If the base is too weak or used in insufficient molar excess, an equilibrium will exist, leaving a significant concentration of the starting material.
-
Solution: Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[1] Unlike KOH or K₂CO₃, NaH reacts irreversibly to generate the indolide anion and hydrogen gas, driving the reaction to completion. Ensure the NaH dispersion is fresh, as older batches can have a layer of inactive NaOH/Na₂CO₃ on the surface.
-
-
Presence of Moisture: Protic contaminants, primarily water, will quench the base and the reactive indolide anion.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous grade solvents. If using potassium hydroxide, freshly crushed pellets are preferable to powdered forms which can be hygroscopic.[2]
-
-
Suboptimal Temperature: While heat can increase reaction rates, the initial deprotonation step, especially with highly reactive bases like NaH, should be performed at a lower temperature (e.g., 0 °C) to maintain control before the addition of the electrophile.[1]
Question 2: My TLC analysis shows the product spot, but also a significant, inseparable byproduct. What could this be?
The formation of byproducts complicates purification and reduces yield. The identity of the byproduct depends on the reaction conditions.
-
Possible C-Alkylation: While N-alkylation is electronically and sterically favored, trace amounts of C3-benzylation can occur, especially if the nitrogen is sterically hindered or if certain metal catalysts are present. This is generally a minor pathway in this specific synthesis.
-
Impurities in Starting Materials: The most common source of byproducts is often impurities in the benzyl bromide or 5-nitroindole. Benzyl bromide can contain benzyl alcohol (from hydrolysis) or dibenzyl ether.
-
Solution: Verify the purity of your starting materials by NMR or GC-MS. Purify the benzyl bromide by distillation if necessary.
-
-
Degradation: If the reaction mixture turns dark or tar-like, it's a sign of decomposition. This can be caused by excessively high temperatures or a reaction time that is too long, especially in the presence of a strong base.[3]
-
Solution: Maintain strict temperature control. The N-benzylation is often exothermic, particularly on a larger scale; ensure your cooling bath can handle the heat load.[2] Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Question 3: The crude product is an oil that won't crystallize, and it streaks badly during column chromatography. How can I purify it?
Purification is often the biggest scale-up hurdle. Streaking on silica gel and failure to crystallize usually point to persistent impurities.
-
Acidic Impurities: Silica gel is acidic and can interact strongly with the basic indole nitrogen, leading to streaking. Trace amounts of acidic impurities in the crude product can also cause crystallization issues.
-
Solution 1 (Chromatography): Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine. This will cap the acidic silanol groups and improve elution. Alternatively, switch to a different stationary phase like basic alumina.[1]
-
Solution 2 (Crystallization): Ensure the workup was sufficient to remove all basic or acidic residues. A dilute aqueous wash with NaHCO₃ followed by a water wash can help. For crystallization, try a mixed-solvent system. Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Scratching the flask or adding a seed crystal can induce crystallization. Recrystallization from ethanol is also a reported method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for scaling up this reaction?
There is no single "best" combination, as the choice involves a trade-off between reactivity, cost, and handling safety.
| Base / Solvent | Pros | Cons | Scale-Up Considerations |
| NaH / DMF or THF | High reactivity, drives reaction to completion.[1] | Pyrophoric, requires strictly anhydrous conditions and inert atmosphere. DMF can be difficult to remove. | Best for difficult substrates or when complete conversion is critical. Requires specialized equipment for safe handling of NaH on a large scale. |
| KOH / DMSO | Strong base, inexpensive, effective.[2] | DMSO can be difficult to remove, reaction can be highly exothermic. | A robust, cost-effective choice. Excellent temperature control is crucial to manage the exotherm.[2] |
| K₂CO₃ / Acetonitrile | Mild, easy to handle, inexpensive.[4] | Slower reaction rates, may require higher temperatures and longer times. May not achieve full conversion. | Good for initial trials or when a milder, safer process is prioritized. May require optimization for high yields. |
Q2: What are the critical safety considerations for this process?
Safety must be the primary concern during scale-up.
-
Reagent Hazards: Benzyl bromide is a potent lachrymator and should be handled exclusively in a well-ventilated fume hood. Sodium hydride (NaH) reacts violently with water and can ignite in moist air; it must be handled under an inert atmosphere (Nitrogen or Argon).[1]
-
Exothermic Reaction: The N-alkylation reaction is exothermic.[2] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be cooled in an ice bath, and reagents should be added slowly to control the internal temperature. A runaway reaction is a serious risk.[5][6]
-
Product Stability: Nitro-aromatic compounds are energetic and can be thermally unstable.[3][7] Avoid excessive heating during purification (e.g., distillation). A thorough thermal hazard assessment (using techniques like DSC) is recommended before processing kilograms of material.
Q3: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most practical method.[1]
-
Setup: Use a silica gel plate. A good eluent system is typically 20-30% Ethyl Acetate in Hexanes.
-
Analysis: Spot three lanes: starting material (5-nitroindole), a co-spot (starting material and reaction mixture), and the reaction mixture. The product, this compound, will be less polar than the starting material and thus have a higher Rf value. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.
Visualized Workflows and Logic
Experimental Workflow Diagram
This diagram outlines the logical flow of the synthesis from setup to final product analysis.
Caption: General experimental workflow for the N-benzylation of 5-nitroindole.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 1-Benzyl-5-nitro-1H-indole
In the landscape of drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as indole derivatives, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 1-Benzyl-5-nitro-1H-indole, a molecule of interest in medicinal chemistry.[1] We will explore how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a self-validating system for confirming the compound's identity and purity.
The molecular formula of this compound is C₁₅H₁₂N₂O₂[2], and its molecular weight is approximately 252.27 g/mol [2]. The structural integrity of this molecule is paramount for its intended biological applications, as even minor isomeric impurities can lead to vastly different pharmacological profiles.
I. The Strategic Importance of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is a precarious approach. Each spectroscopic method interrogates a different aspect of the molecule's physical properties. By employing a suite of techniques, we create a network of interconnected data points that, when consistent, provide a high degree of confidence in the assigned structure. This orthogonal approach is a self-validating system; discrepancies in one technique's data when compared with the others can signal the presence of impurities, unexpected rearrangements, or an incorrect structural assignment.
For this compound, the key structural features to confirm are:
-
The indole ring system.
-
The position of the nitro group at the 5-position.
-
The presence and connectivity of the N-benzyl group.
Below is a workflow illustrating the integrated spectroscopic approach.
Figure 1: Integrated workflow for the spectroscopic confirmation of this compound.
II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| H4 | ~8.5 | d | 1H | Significant downfield shift due to the deshielding effect of the adjacent nitro group. |
| H6 | ~8.0 | dd | 1H | Downfield shift due to the nitro group, with coupling to H4 and H7. |
| H7 | ~7.5 | d | 1H | Coupling to H6. |
| H2 | ~7.3 | d | 1H | Typical chemical shift for the C2-proton of the indole ring. |
| H3 | ~6.7 | d | 1H | Typical chemical shift for the C3-proton of the indole ring. |
| Benzyl-CH₂ | ~5.4 | s | 2H | Singlet for the methylene protons of the benzyl group.[3] |
| Benzyl-Ar-H | ~7.2-7.4 | m | 5H | Complex multiplet for the five protons of the phenyl ring. |
Interpretation and Comparison:
The presence of distinct signals in the aromatic region corresponding to the indole and benzyl protons, along with the characteristic singlet for the benzylic methylene group, provides strong initial evidence for the gross structure. The specific downfield shifts of H4 and H6 are critical for confirming the 5-nitro substitution pattern. Any significant deviation from these expected values would warrant further investigation.
III. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying quaternary carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent.[4]
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| C5 | ~142 | Downfield shift due to the direct attachment of the electron-withdrawing nitro group. |
| C7a | ~136 | Quaternary carbon of the indole ring. |
| Benzyl-C1' | ~135 | Quaternary carbon of the benzyl group. |
| C3a | ~129 | Quaternary carbon of the indole ring. |
| C2 | ~128 | |
| Benzyl-Ar-C | ~127-129 | Multiple signals for the aromatic carbons of the benzyl group. |
| C6 | ~118 | |
| C4 | ~117 | |
| C7 | ~110 | |
| C3 | ~103 | |
| Benzyl-CH₂ | ~50 | Characteristic chemical shift for a benzylic carbon attached to a nitrogen atom. |
Interpretation and Comparison:
The total number of resolved carbon signals should match the number of unique carbon atoms in the structure. The downfield chemical shift of C5 is a key indicator of the nitro group's position. The presence of the benzylic CH₂ signal around 50 ppm further supports the N-benzylation.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[4]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |
| Aromatic C-H Stretch | 3100-3000 | Medium | Presence of aromatic rings. |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Presence of the benzyl CH₂ group. |
| N-O Asymmetric Stretch | ~1520 | Strong | Confirms the presence of the nitro group. |
| N-O Symmetric Stretch | ~1340 | Strong | Confirms the presence of the nitro group. |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Characteristic of the indole and benzene rings. |
Interpretation and Comparison:
The two strong absorption bands for the nitro group are the most diagnostic peaks in the IR spectrum. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is crucial for confirming that the indole nitrogen is substituted.[5]
V. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for this type of molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 253.0921 | Protonated molecular ion, confirming the molecular formula C₁₅H₁₂N₂O₂. |
| [M]⁺˙ | 252.0848 | Molecular ion radical. |
| [M-NO₂]⁺ | 206 | Loss of the nitro group. |
| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic fragment of a benzyl group. |
Interpretation and Comparison:
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion, confirming the molecular formula with high accuracy. The observation of the molecular ion peak at the expected m/z is the primary piece of evidence. The fragmentation pattern, particularly the loss of the nitro group and the presence of the tropylium ion, further corroborates the assigned structure.
Figure 2: Simplified fragmentation pathway for this compound in mass spectrometry.
VI. Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, FTIR identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides fragmentation clues. When the data from all four techniques are in complete agreement, researchers can proceed with confidence in their subsequent biological and chemical investigations. This comprehensive, self-validating approach exemplifies the principles of scientific integrity and is indispensable in modern chemical research.
References
- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). Vertex AI Search.
- Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). PMC - PubMed Central.
- This compound | CAS 65795-95-1. Matrix Fine Chemicals.
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Publishing.
- FT-IR spectrum of control indole. ResearchGate.
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1-Benzyl-5-nitro-1H-indole and Other Nitroindoles in Drug Discovery
Introduction: The Privileged Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors and enzymes with high affinity.[1][2] This versatile heterocyclic system is a key structural motif in numerous natural products, alkaloids, and hormones, contributing to a wide array of biological activities.[1][3] In the pursuit of novel therapeutic agents, synthetic modifications of the indole ring are paramount. Two common and highly effective modifications involve substitution at the N-1 position and the C-5 position.
Specifically, the introduction of a nitro group, particularly at the C-5 position, has been shown to confer potent biological activities, including significant anticancer and antimicrobial properties.[4][5] Concurrently, N-alkylation or N-arylation, such as the addition of a benzyl group, can modulate the molecule's physicochemical properties, like lipophilicity, which in turn affects pharmacokinetics and target engagement.[6][7] This guide provides a comparative analysis of 1-Benzyl-5-nitro-1H-indole , a molecule that combines both features, against other nitroindole derivatives to elucidate its potential therapeutic efficacy. We will delve into the structure-activity relationships (SAR), present comparative data from related compounds, and provide robust experimental protocols for validation.
Structural Rationale: Unpacking this compound
The therapeutic potential of this compound can be logically dissected by examining its constituent parts: the 5-nitroindole core and the N-1 benzyl substituent.
-
The 5-Nitro Group: This electron-withdrawing group is a critical pharmacophore. In anticancer research, 5-nitroindole derivatives have been found to exert cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and the targeting of unique DNA structures like the c-Myc G-quadruplex.[8][9] The presence of this group is often correlated with enhanced potency.
-
The N-Benzyl Group: Substitution at the indole nitrogen eliminates the N-H bond, which can be important for certain receptor interactions but also prevents metabolic N-glucuronidation.[10] More significantly, the benzyl group substantially increases the molecule's lipophilicity.[7] This property can enhance its ability to cross cellular membranes, potentially leading to improved intracellular accumulation and greater efficacy compared to its N-unsubstituted counterparts. Studies on other N-benzyl indole series have demonstrated increased anticancer and antimicrobial activities over the unsubstituted parent compounds.[6][11]
The combination of these two moieties in a single structure suggests a synergistic or additive effect, positioning this compound as a promising candidate for further investigation.
Caption: Key structural components influencing the biological activity of this compound.
Comparative Efficacy Analysis: Anticancer Activity
While direct, head-to-head experimental data for this compound is not extensively published, we can infer its potential efficacy by comparing data from two distinct classes of related compounds: (A) 5-nitroindoles with a free N-H group and (B) N-benzyl indoles lacking the 5-nitro moiety.
A. Efficacy of C-5 Substituted Nitroindoles
Substituted 5-nitroindoles have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanism often involves the downregulation of key oncogenes like c-Myc and the induction of cell cycle arrest.[4][9] The data below highlights the cytotoxic potential conferred by the 5-nitroindole scaffold.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 5 | 5-nitroindole with C3 side chain | HeLa (Cervical Cancer) | IC₅₀ | 5.08 ± 0.91 | [4][12] |
| Compound 7 | 5-nitroindole with C3 side chain | HeLa (Cervical Cancer) | IC₅₀ | 5.89 ± 0.73 | [4][12] |
| Compound 4l | 5-nitroisatin derivative | HOP-62 (Lung Cancer) | GI₅₀ | <0.01 | [7][12] |
| Compound 4l | 5-nitroisatin derivative | HL-60(TB) (Leukemia) | GI₅₀ | 0.50 | [7][12] |
Table 1: Anticancer Activity of Representative 5-Nitroindole Derivatives.
The low micromolar to nanomolar activity of these compounds underscores the importance of the 5-nitro group for cytotoxicity. The variation in potency is attributable to the different side chains and oxidation states of the indole core (indole vs. isatin).
B. Efficacy of N-1 Substituted Benzylindoles
The introduction of an N-benzyl group has also been shown to produce potent anticancer agents. A notable example is 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, which displayed remarkable tumor growth suppression.
| Compound ID | Key Structural Features | Cancer Model | Activity Metric | Value (%) | Reference |
| Compound 12a | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer Xenograft | Tumor Growth Suppression | 100.0 ± 0.3 | [11][13] |
| Compound 11a | N-ethyl-indole derivative | HEPG2 (Liver Cancer) | IC₅₀ | 0.7 µmol L⁻¹ | [14] |
Table 2: Anticancer Activity of Representative N-Substituted Indole Derivatives.
The complete tumor suppression observed with compound 12a highlights the profound impact that N-benzylation can have on in-vivo efficacy.[11][13] While compound 11a is N-ethylated, it further supports the principle that N-alkylation can lead to highly potent molecules.[14]
Synthesis and Hypothesis
Based on the potent, independent activities conferred by the 5-nitro group (Table 1) and N-benzyl substitution (Table 2), it is logical to hypothesize that This compound will exhibit potent anticancer activity. The N-benzyl group is expected to improve cellular uptake compared to the compounds in Table 1, while the 5-nitro group provides the cytotoxic punch that may be lacking in other N-benzyl indoles. This positions the compound as a prime candidate for synergistic activity.
Comparative Efficacy Analysis: Antimicrobial Activity
The indole scaffold is also a foundational element in the development of new antimicrobial agents.[5][10] Both N-substitution and the presence of a nitro group have been linked to antimicrobial efficacy.
-
N-Substituted Indoles: Studies have shown that certain N-substituted indole derivatives are highly active against various bacterial and fungal pathogens. For instance, specific quinoxaline derivatives of N-benzyl indole were the most active compounds tested against P. aeruginosa, B. cereus, S. aureus, and C. albicans.[11][13]
-
Nitroindoles: The 5-nitro group is a known pharmacophore in antimicrobial agents. For example, 5-nitro-2-phenylindole has been identified as a promising inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[5]
The dual presence of these functional groups in this compound suggests a strong potential for broad-spectrum antimicrobial activity, possibly acting through multiple mechanisms.
Experimental Protocols for Validation
To empirically validate the hypothesized efficacy of this compound, a direct comparative study is essential. As a Senior Application Scientist, I propose the following robust, self-validating protocols.
Protocol 1: Comparative Anticancer Cytotoxicity (MTT Assay)
This protocol is designed to quantify and compare the cytotoxic effects of this compound against its parent scaffolds.
Objective: To determine the IC₅₀ values of the test compounds on a human cancer cell line (e.g., HeLa or HCT-116).
Materials:
-
Test Compounds: this compound, 5-nitro-1H-indole (Control 1), 1-Benzyl-1H-indole (Control 2).
-
Positive Control: Doxorubicin.
-
Cell Line: Human colorectal carcinoma cells (HCT-116).[15]
-
Culture Medium: McCoy's 5A medium with 10% FBS.
-
Reagents: DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., acidified isopropanol).
-
Equipment: 96-well plates, multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare 10 mM stock solutions of all test compounds and controls in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and the positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values to generate a dose-response curve and determine the IC₅₀ value for each compound.
Caption: Step-by-step workflow for the proposed comparative MTT cytotoxicity assay.
Conclusion
The structural architecture of This compound presents a compelling case for its potential as a highly efficacious therapeutic agent. By integrating the cytotoxicity-enhancing 5-nitro group with a lipophilicity-boosting N-benzyl substituent, this molecule is logically poised to overcome some limitations of its parent scaffolds. Comparative analysis of related nitroindoles and N-benzyl indoles strongly suggests that this combined structure could yield superior anticancer and antimicrobial activity. However, this hypothesis must be confirmed through direct experimental testing. The protocols provided in this guide offer a clear and robust pathway for validating the efficacy of this compound and determining its true potential in the landscape of drug discovery.
References
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-5-nitro-1H-indole Analogs
In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds. Among these, 1-benzyl-5-nitro-1H-indole analogs have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this specific class of compounds, synthesizing data from various studies to offer a clear perspective on the key structural determinants of their biological efficacy. We will delve into the nuanced effects of substitutions on both the indole core and the N-benzyl moiety, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
The Core Scaffold: Understanding the Roles of the Benzyl and Nitro Groups
The this compound core is not a random amalgamation of chemical groups. Each component plays a crucial role in the molecule's overall biological profile. The N-benzyl group often enhances the lipophilicity of the indole scaffold, which can improve its ability to cross cellular membranes and interact with intracellular targets.[1] Furthermore, the benzyl ring provides a versatile platform for introducing a variety of substituents that can fine-tune the molecule's electronic and steric properties, thereby influencing its binding affinity to target proteins.
The 5-nitro group is a strong electron-withdrawing group and is a common feature in many biologically active indole compounds.[1] Its presence can significantly impact the electronic distribution within the indole ring system, often contributing to the cytotoxic properties of these analogs.[1] The interplay between the N-benzyl group and the 5-nitro substituent forms the basis of the SAR for this class of molecules.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the indole ring and the benzyl group. The following sections dissect these relationships based on available experimental data.
Substitutions on the N-Benzyl Ring
Systematic modifications of the N-benzyl ring have revealed critical insights into the optimization of biological activity. The electronic nature and position of substituents on this ring can dramatically alter the potency of the analogs.
For instance, in a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, substitutions on the N-benzyl ring were found to significantly influence their anti-proliferative activity against a panel of human tumor cell lines.[2][3] The data suggests that electron-donating and weakly electron-withdrawing groups at the para position of the benzyl ring are particularly favorable.
| Compound ID | N-Benzyl Substituent | Cancer Cell Line | Activity (GI₅₀, nM) | Key SAR Insights |
| 3c | 4-Methyl | MDA-MB-468 (Breast) | 30 | The presence of an electron-donating methyl group at the para position enhances potency.[3] |
| 3d | 4-Methoxy | OVCAR-5 (Ovarian) | 20 | The strong electron-donating methoxy group at the para position leads to the most active compound in the series.[3] |
| 3d | MDA-MB-468 (Breast) | 40 | Demonstrates high potency across multiple cell lines.[3] | |
| 3f | 4-Chloro | A498 (Renal) | 40 | A weakly electron-withdrawing chloro group at the para position maintains high potency.[3] |
| 3g | 4-Fluoro | MDA-MB-468 (Breast) | 30 | The electronegative fluoro group at the para position also results in a highly potent analog.[3] |
The trend observed in these analogs suggests that the electronic properties of the substituent on the N-benzyl ring play a crucial role in modulating the anti-proliferative activity. It is hypothesized that these substitutions may influence the overall conformation of the molecule, thereby affecting its interaction with the biological target.
Modifications of the Indole Core
While the focus of this guide is on this compound analogs, it is instructive to consider the impact of modifications to other positions of the indole ring, as this provides a broader understanding of the SAR of indole derivatives. The C3 position of the indole ring is a particularly common site for modification and is often crucial for biological activity.[4]
For example, the introduction of a methylene-linked pyrimidine-trione moiety at the C3 position, as seen in the compounds discussed above, is a key pharmacophoric element contributing to their potent anti-cancer effects.[2]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the N-benzylation of a 5-nitroindole precursor.
Step-by-step methodology:
-
Dissolve 5-nitroindole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to deprotonate the indole nitrogen.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriately substituted benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound analog.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Step-by-step methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized this compound analogs (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration that inhibits cell growth by 50%) values by plotting the percentage of viability against the log of the compound concentration.
Visualizing the Structure-Activity Landscape
To better illustrate the key SAR takeaways, the following diagrams summarize the influential factors.
Caption: Key modification sites on the this compound scaffold influencing biological activity.
Caption: A typical workflow for the synthesis and evaluation of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have illuminated several key principles for designing potent therapeutic agents. The electronic nature of substituents on the N-benzyl ring, particularly at the para position, is a critical determinant of anti-proliferative activity. Specifically, electron-donating groups like methoxy and methyl, as well as weakly deactivating halogens, have been shown to enhance potency.
Future research in this area should focus on a more extensive exploration of the substituent space on the N-benzyl ring, including a wider range of electronic and steric properties. Furthermore, a deeper investigation into the mechanism of action of these compounds is warranted to identify their specific molecular targets, which will enable more rational drug design. The development of analogs with improved pharmacokinetic and pharmacodynamic profiles will also be crucial for their potential clinical translation. The this compound scaffold remains a promising starting point for the discovery of novel and effective anticancer and antimicrobial agents.
References
-
Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. National Institutes of Health. [Link][2]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link][4]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]
-
Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PubMed. [Link][3]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Royal Society of Chemistry. [Link]
-
1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. PubChem. [Link]
-
Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Anticancer Potential of 1-Benzyl-5-nitro-1H-indole
This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of a novel synthetic compound, 1-Benzyl-5-nitro-1H-indole. Designed for researchers in oncology and drug development, this document outlines a series of robust, interconnected assays to determine the cytotoxic and mechanistic properties of this compound. We will compare its performance against a standard chemotherapeutic agent, Doxorubicin, and a structurally related indole analog to provide a clear context for its potential efficacy.
The indole scaffold is a "privileged motif" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Specifically, derivatives of indole have been investigated extensively for their anticancer properties, acting through various mechanisms such as tubulin inhibition, cell cycle arrest, and induction of apoptosis.[3][4] The introduction of a nitro group at the 5-position, as seen in our compound of interest, has been associated with potent cytotoxic effects in various cancer cell lines.[5][6] This guide will detail the experimental validation of this compound, moving from broad cytotoxicity screening to more focused mechanistic studies.
Core Experimental Workflow
Our validation strategy is built upon a logical progression of standard in vitro assays. This multi-faceted approach ensures that we not only quantify the cytotoxic effects of this compound but also begin to elucidate its mechanism of action.
Caption: High-level workflow for in vitro validation.
Part 1: Assessment of Cytotoxicity via MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Comparative Performance of this compound
The following table presents illustrative data comparing the half-maximal inhibitory concentration (IC50) of this compound with Doxorubicin (a standard chemotherapy drug) and a generic Indole Analog across a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 | |
| HeLa | Cervical Cancer | 7.1 | |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | 0.9 |
| A549 | Lung Carcinoma | 1.2 | |
| HeLa | Cervical Cancer | 0.8 | |
| Indole Analog (Unsubstituted) | MCF-7 | Breast Adenocarcinoma | > 50 |
| A549 | Lung Carcinoma | > 50 | |
| HeLa | Cervical Cancer | > 50 |
Note: The data presented above is hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of this compound and control drugs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next critical step is to investigate how it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently triggering cell death.[11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.
Caption: Workflow for cell cycle analysis via flow cytometry.
Expected Outcome: Treatment with an effective anticancer agent like many indole derivatives may cause an arrest in the G2/M phase of the cell cycle.[4] This would be observed as an increase in the percentage of cells in the G2/M peak and a corresponding decrease in the G0/G1 and S phase peaks compared to untreated control cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[12] Ethanol fixation is preferred as it preserves DNA integrity.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12] RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The fluorescence intensity of the PI-stained DNA is directly proportional to the amount of DNA in the cells.
-
Data Analysis: Use appropriate software to generate a DNA content frequency histogram, which will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection
Apoptosis is a form of programmed cell death that is a common target for cancer therapies.[13] The ability of tumor cells to evade apoptosis is a hallmark of cancer. We can assess the pro-apoptotic activity of this compound using several established methods.
-
Annexin V/PI Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells via flow cytometry.[14][15] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Illustrative Apoptosis Pathway:
Caption: Simplified intrinsic apoptosis pathway induction.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Conclusion and Future Directions
This guide outlines a foundational in vitro strategy to validate the anticancer activity of this compound. The initial cytotoxicity screening via MTT assay provides essential IC50 data, which then informs the concentrations used in mechanistic studies. Subsequent cell cycle and apoptosis analyses offer critical insights into how the compound exerts its effects.
Positive results from this workflow—specifically, potent cytotoxicity, induction of cell cycle arrest, and significant pro-apoptotic activity—would strongly support the advancement of this compound as a promising anticancer candidate. Further investigations could then explore its effects on specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often modulated by indole derivatives, or its potential to inhibit tubulin polymerization, another common mechanism for this class of compounds.[3][4]
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (n.d.). PubMed Central. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health (NIH). [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]
-
Apoptosis Assay Chart. (n.d.). Merck Millipore. [Link]
-
(PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2018). ResearchGate. [Link]
-
Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). National Institutes of Health (NIH). [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]
-
Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nanocellect.com [nanocellect.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. biocompare.com [biocompare.com]
A Comparative Analysis of Synthetic Routes to 1-Benzyl-5-nitro-1H-indole: A Guide for Researchers
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological activities. The target molecule of this guide, 1-Benzyl-5-nitro-1H-indole, is a key intermediate in the synthesis of more complex molecules, with the nitro group offering a handle for further chemical transformations such as reduction to an amine, and the benzyl group providing steric and electronic properties that can influence biological interactions. This guide provides a comparative analysis of different synthetic strategies to obtain this important building block, focusing on practical utility, efficiency, and scalability. We will delve into the classic direct N-alkylation, the elegant Leimgruber-Batcho synthesis, and the venerable Fischer indole synthesis, providing both theoretical understanding and actionable experimental protocols.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Post-Modification of the Indole Core: This highly convergent approach begins with the commercially available 5-nitroindole, followed by the introduction of the benzyl group onto the indole nitrogen.
-
De Novo Synthesis of the Indole Ring: These methods construct the bicyclic indole system from acyclic or monocyclic precursors, incorporating the necessary substituents during the synthetic sequence.
This guide will focus on the most practical and illustrative examples from both categories.
Route 1: Direct N-Benzylation of 5-Nitroindole (The Workhorse Method)
The most direct and arguably most efficient route to this compound is the N-alkylation of 5-nitroindole. This method relies on the deprotonation of the indole nitrogen, which is rendered sufficiently acidic by the electron-withdrawing nitro group, followed by a nucleophilic substitution (SN2) reaction with benzyl bromide.
Mechanistic Insight
The reaction proceeds in two key steps. First, a suitable base abstracts the acidic proton from the N-H of 5-nitroindole to form a resonance-stabilized indolide anion. This anion is a potent nucleophile. In the second step, the indolide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired C-N bond.
Caption: Mechanism of Direct N-Benzylation.
Experimental Protocol
Materials:
-
5-Nitroindole
-
Potassium hydroxide (KOH), freshly crushed pellets
-
Benzyl bromide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 5-nitroindole (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Carefully add powdered potassium hydroxide (1.2 eq) to the solution and stir the mixture at room temperature for 30-45 minutes. The formation of the indolide salt may be observed by a color change.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.
Advantages & Disadvantages
-
Advantages: High yields (typically >90%), mild reaction conditions, operational simplicity, and readily available starting materials make this the preferred method for laboratory-scale synthesis.
-
Disadvantages: The use of polar aprotic solvents like DMSO or DMF can sometimes complicate product isolation. Benzyl bromide is a lachrymator and should be handled with care in a fume hood.
Route 2: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful method for constructing the indole ring from o-nitrotoluene derivatives.[1][2] This two-step process involves the formation of an enamine followed by a reductive cyclization.
Mechanistic Insight
The synthesis begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-o-nitrostyrene (an enamine).[1] The mildly acidic methyl group of the o-nitrotoluene is deprotonated, and the resulting carbanion attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol yields the enamine intermediate. The second step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine, followed by elimination of dimethylamine to form the aromatic indole ring.[1] A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[1]
Caption: Leimgruber-Batcho Synthesis Workflow.
Application to this compound
A plausible, though indirect, Leimgruber-Batcho approach would start with 2-methyl-4-nitrotoluene. The synthesis would yield 5-nitroindole, which would then require a subsequent N-benzylation step as described in Route 1. A more convergent but less practical approach would require the synthesis of N-benzyl-2-methyl-4-nitroaniline, which is not a readily available starting material.
Advantages & Disadvantages
-
Advantages: This method is highly versatile for producing a wide range of substituted indoles, particularly those unsubstituted at the 2- and 3-positions.[3] The reaction conditions are generally mild.[1]
-
Disadvantages: The primary drawback for this specific target is the potential need for a multi-step sequence if starting from simple precursors. The availability of the appropriately substituted o-nitrotoluene can also be a limiting factor.
Route 3: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is one of the oldest and most well-known methods for preparing indoles.[4] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4]
Mechanistic Insight
The reaction begins with the formation of a phenylhydrazone from the condensation of the phenylhydrazine and the carbonyl compound. The phenylhydrazone then tautomerizes to an enamine. Under acidic catalysis, the enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step. The resulting di-imine intermediate then cyclizes and eliminates ammonia to generate the aromatic indole ring.[4]
Caption: Fischer Indole Synthesis Workflow.
Application to this compound
To synthesize the target molecule via the Fischer route, one would need to react (4-nitrophenyl)hydrazine with a suitable benzyl-containing carbonyl compound, such as phenylacetaldehyde or benzyl methyl ketone. The harsh acidic conditions (e.g., polyphosphoric acid, zinc chloride, or strong Brønsted acids) and elevated temperatures required for the rearrangement can sometimes lead to side reactions and lower yields, especially with sensitive functional groups.[4]
Advantages & Disadvantages
-
Advantages: A classic and widely studied reaction with a broad scope for producing 2- and/or 3-substituted indoles.
-
Disadvantages: The reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with certain functional groups. For the synthesis of 1-substituted indoles, the substituent must be on the hydrazine nitrogen, which can be challenging to prepare. Regioselectivity can also be an issue with unsymmetrical ketones.
Process Enhancement: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the N-benzylation of 5-nitroindole (Route 1), microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[5][6] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating methods.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Direct N-Benzylation | Route 2: Leimgruber-Batcho | Route 3: Fischer Indole |
| Starting Materials | 5-Nitroindole, Benzyl bromide | Substituted o-Nitrotoluene, DMF-DMA | Substituted Phenylhydrazine, Carbonyl Compound |
| Typical Yield | Excellent (>90%) | Good to Excellent (70-90% for indole formation) | Variable, often moderate (40-70%) |
| Reaction Conditions | Mild (Room temp. to moderate heating) | Mild (Moderate heating, then reduction) | Harsh (Strong acid, high temp.) |
| Key Reagents | KOH, DMSO/DMF | DMF-DMA, Raney Ni/H₂NNH₂ or Pd/C | PPA, ZnCl₂, or H₂SO₄ |
| Scalability | High | Moderate to High | Moderate |
| Simplicity | Very High | Moderate | Moderate |
| Versatility | Limited to N-substitution | High for various indole cores | High for 2,3-substituted indoles |
| Cost-Effectiveness | High (Inexpensive reagents) | Moderate (Depends on o-nitrotoluene cost) | Moderate |
Conclusion and Recommendation
For the synthesis of this compound, the direct N-benzylation of 5-nitroindole (Route 1) stands out as the most practical, efficient, and cost-effective method for most research and development applications. Its operational simplicity, high yields, and mild reaction conditions make it the superior choice. The use of microwave assistance can further enhance this route by dramatically reducing reaction times.
While the Leimgruber-Batcho and Fischer indole syntheses are powerful and historically significant methods for constructing the indole core, they are less convergent and more complex for this specific target. They remain valuable tools in the synthetic chemist's arsenal, particularly when the required substituted indole is not readily accessible or when exploring novel analogues starting from basic building blocks. For drug development professionals and researchers focused on producing this specific intermediate, the direct N-alkylation strategy offers the most reliable and scalable path to success.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Leimgruber, W., & Batcho, A. D. (1985). Organic Syntheses, 63, 214.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
- Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-assisted chemistry of indoles. Synlett, 2006(01), 91-110.
-
PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
Trost, B. M., & Stiles, D. T. (2013). Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles. PubMed Central. [Link]
-
Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]
- Ranasinghe, N. K., & Ghorpade, S. R. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14354-14375.
Sources
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. iris.unito.it [iris.unito.it]
This guide provides a comprehensive framework for conducting an initial enzymatic screening and cross-reactivity profile for the novel compound, 1-Benzyl-5-nitro-1H-indole. In early-stage drug discovery, understanding a compound's selectivity is paramount; insufficient selectivity can lead to undesirable off-target effects and potential toxicity, causing many promising candidates to fail in clinical development.[1][2]
For a novel chemical entity like this compound, where the primary biological target is not yet established in public literature, a hypothesis-driven approach to screening is essential. Instead of a traditional cross-reactivity study against a known target's relatives, this guide outlines an exploratory selectivity investigation. We will probe the compound's activity against two rationally selected, therapeutically relevant enzyme families: the Nitric Oxide Synthases (NOS) and Monoamine Oxidases (MAO) . This process serves the dual purpose of identifying potential primary targets and simultaneously mapping out initial selectivity.
Rationale for Enzyme Panel Selection: A Structure-Based Hypothesis
The selection of an appropriate enzyme panel is the cornerstone of an effective screening campaign. For this compound, the chemical structure itself provides clues for plausible biological interactions.
a. Nitric Oxide Synthase (NOS) Isoforms
The presence of a nitro group (-NO2) on the indole scaffold makes the Nitric Oxide Synthase family a rational choice for investigation. NOS enzymes are critical signaling proteins that synthesize nitric oxide (NO) from L-arginine.[3][4] There are three primary isoforms, each with distinct physiological roles:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a role in synaptic plasticity and central blood pressure regulation.[4]
-
Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, it produces large amounts of NO for host defense.[5]
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for maintaining vascular tone and overall cardiovascular health.[4]
These enzymes are homodimers that utilize several cofactors, including FAD, FMN, and tetrahydrobiopterin (BH4), to facilitate electron transfer from NADPH to a heme center in the oxygenase domain.[4][6] Given their structural similarities and distinct functions, assessing a compound's inhibitory activity and isoform selectivity is a critical step in predicting its therapeutic potential and side-effect profile.
b. Monoamine Oxidase (MAO) Isoforms
The compound's 1-benzyl-indole core is structurally related to endogenous monoamines like serotonin and tryptamine. This resemblance suggests a potential interaction with Monoamine Oxidases, the enzymes responsible for their degradation.[7][8] MAOs are flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters and other amines.[9][10] The two main isoforms are:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a target for treating depression.[7][11]
-
MAO-B: Primarily breaks down phenethylamine and is also involved in dopamine metabolism. Selective MAO-B inhibitors are used in the management of Parkinson's disease.[7][10]
Evaluating the activity of this compound against both MAO-A and MAO-B can uncover potential applications in neurology while simultaneously assessing its selectivity within this important enzyme family.
Experimental Workflow: From Hypothesis to Data
The following diagram outlines the logical workflow for conducting the cross-reactivity profiling experiments. This systematic process ensures that the resulting data is robust, reproducible, and allows for clear interpretation.
Caption: A generalized workflow for in vitro enzyme inhibition screening.
Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound. It is a general template that should be optimized for each specific enzyme.
Objective: To quantify the inhibitory potency of this compound against each selected enzyme isoform.
Materials:
-
Purified recombinant human enzymes (nNOS, iNOS, eNOS, MAO-A, MAO-B)
-
This compound (test compound)
-
Known selective inhibitors (e.g., L-NAME for NOS, Selegiline for MAO-B) for use as positive controls
-
Substrates (e.g., L-Arginine for NOS, kynuramine for MAO)
-
Required cofactors (e.g., NADPH, FAD, FMN, BH4, Calmodulin for NOS)[3][4]
-
Assay Buffer (e.g., Phosphate or HEPES buffer, pH 7.4)[12]
-
Detection Reagents (e.g., Griess Reagent for NO detection, or a coupled enzyme system for continuous monitoring)[13]
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology: [12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer to achieve final assay concentrations that span a wide range (e.g., 100 µM to 1 nM). It is critical to ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1% to avoid solvent effects.
-
Assay Mixture Assembly: In a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer.
-
10 µL of the appropriate compound dilution or control (vehicle, positive control inhibitor).
-
20 µL of a solution containing the enzyme at a pre-determined concentration (e.g., 2x final concentration).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of a solution containing the substrate and any necessary cofactors (e.g., 5x final concentration). The substrate concentration should ideally be at or near its Michaelis constant (Km) to ensure sensitivity to different inhibition modalities.[14]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction (slope of the linear phase) is proportional to enzyme activity. For endpoint assays (like the Griess assay), the reaction is stopped after a fixed time, and then the detection reagent is added.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction.
-
Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and the fully inhibited control (or no enzyme) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of potency and selectivity. The selectivity index (SI) is calculated as the ratio of IC50 values (IC50 off-target / IC50 on-target) and provides a quantitative measure of selectivity.
Table 1: Illustrative Cross-Reactivity Profile of this compound
| Enzyme Target | This compound IC50 (µM) | Control Inhibitor | Control IC50 (µM) |
| NOS Isoforms | L-NAME | ||
| nNOS | 15.2 | 0.8 | |
| iNOS | > 100 | 5.5 | |
| eNOS | 22.8 | 2.1 | |
| MAO Isoforms | Selegiline | ||
| MAO-A | 8.5 | > 50 | |
| MAO-B | 0.45 | 0.01 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Interpretation of Illustrative Data:
-
Potency: The compound shows the highest potency against MAO-B, with a sub-micromolar IC50 value (0.45 µM).
-
Selectivity:
-
Within MAO Family: It demonstrates significant selectivity for MAO-B over MAO-A (Selectivity Index = 8.5 / 0.45 ≈ 19-fold).
-
Against NOS Family: The compound is significantly less active against all NOS isoforms, with IC50 values >15 µM, indicating high selectivity for the MAO family over the NOS family.
-
Caption: Visualizing the selectivity profile of the hypothetical results.
By following this structured, hypothesis-driven guide, researchers can efficiently characterize the enzymatic activity and selectivity profile of novel compounds like this compound. This foundational data is indispensable for making informed decisions in the iterative process of drug discovery and lead optimization.
References
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Vertex AI Search Grounding API.
- Nitric oxide synthase - Wikipedia.Wikipedia.
- Nitric oxide synthases | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY.IUPHAR/BPS Guide to PHARMACOLOGY.
- Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors - MDPI.MDPI.
- Chemical Enzymology of Monoamine Oxidase | Encyclopedia MDPI. (2021). MDPI.
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH.
- Monoamine oxidase - Wikipedia.Wikipedia.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.PubMed Central.
- Nitric oxide synthases: regul
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. (2012). PubMed.
- Minimizing the off-target reactivity of covalent kinase inhibitors - ResearchGate.
- Enzymatic function of nitric oxide synthases - PubMed.PubMed.
- The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders.ScienceDirect.
- Molecular mechanisms involved in the regulation of the endothelial nitric oxide synthase.Physiology.org.
- A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione - Benchchem.BenchChem.
- Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic.Mayo Clinic.
- Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics - ACS Publications.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012).
Sources
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 8. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Benzyl-5-nitro-1H-indole with Known Tyrosinase Inhibitors: A Guide for Researchers
In the relentless pursuit of novel and potent modulators of melanogenesis, the indole scaffold has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive, head-to-head comparison of a promising, yet less characterized molecule, 1-Benzyl-5-nitro-1H-indole, with a panel of well-established tyrosinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform and direct future investigations into next-generation skin lightening agents and treatments for hyperpigmentation disorders.
The rationale for focusing on this compound stems from preliminary studies on related analogs. Research into 1-benzyl-indole hybrid thiosemicarbazones has revealed that derivatives bearing a nitro group exhibit potent inhibitory activity against tyrosinase, in some cases surpassing the efficacy of the widely used standard, kojic acid.[1][2] This suggests that the inherent electronic and structural properties of the this compound core are conducive to effective tyrosinase inhibition.
This guide will dissect the available quantitative data, present a standardized protocol for comparative evaluation, and visualize the underlying biochemical pathway to provide a holistic understanding of where this compound stands in the current landscape of tyrosinase inhibitors.
Comparative Analysis of Inhibitory Potency
The cornerstone of any comparative guide is objective, quantitative data. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of commercially available, well-documented tyrosinase inhibitors. It is crucial to note that IC50 values can vary based on the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the specific assay conditions. Where available, the enzyme source is specified.
| Compound | Structure | IC50 (µM) vs. Mushroom Tyrosinase | IC50 (µM) vs. Human Tyrosinase | Key Remarks |
| This compound Analog (5q) | (Structure of 1-benzyl-indole hybrid thiosemicarbazone with a para-nitro group on the phenyl ring) | 15.26 ± 0.30[1][2] | Not Reported | A close structural analog. The thiosemicarbazone moiety is known to chelate copper ions in the tyrosinase active site.[1] |
| Kojic Acid | (Structure of Kojic Acid) | 18.30 ± 0.41[1][2], 121 ± 5[3], 37.86 ± 2.21[4] | >500[5] | A widely used positive control in tyrosinase inhibition assays.[5][6] |
| Hydroquinone | (Structure of Hydroquinone) | 22.78 ± 0.16[7] | <40[8] | A potent inhibitor but with safety concerns that have limited its use in cosmetics.[5][8] |
| α-Arbutin | (Structure of α-Arbutin) | Weakly active/Activator[3] | 480[9] | A hydroquinone glucoside considered to be a safer alternative to hydroquinone.[5] |
| β-Arbutin | (Structure of β-Arbutin) | 8400[10] | Weakly active[11] | Another hydroquinone glucoside, generally less potent than α-arbutin. |
| Azelaic Acid | (Structure of Azelaic Acid) | 2730[12] | Not Reported | A dicarboxylic acid with competitive inhibition of tyrosinase.[12] |
| L-Ascorbic Acid (Vitamin C) | (Structure of L-Ascorbic Acid) | ~11,500[13] | Not Reported | A weaker inhibitor, also acts as an antioxidant.[13] |
Note: The IC50 value for the this compound analog is for a thiosemicarbazone derivative, which likely enhances its inhibitory activity. The core this compound structure's intrinsic activity warrants further direct investigation.
The Tyrosinase-Mediated Melanogenesis Pathway and Points of Inhibition
To appreciate the significance of tyrosinase inhibition, it is essential to understand its central role in melanogenesis. The following diagram illustrates this pathway and highlights the points at which the discussed inhibitors exert their effects.
Caption: The pivotal role of tyrosinase in the melanogenesis pathway and the inhibitory mechanisms of various compounds.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To ensure the reproducibility and validity of comparative studies, a standardized experimental protocol is paramount. The following method is a widely accepted approach for assessing the inhibitory activity of compounds against mushroom tyrosinase.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (this compound)
-
Known Inhibitor (e.g., Kojic Acid)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound and Known Inhibitor Solutions: Prepare stock solutions of the test compound and the known inhibitor in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound or known inhibitor solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase enzyme solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Discussion and Future Directions
The data presented herein positions the this compound scaffold as a highly promising starting point for the development of novel tyrosinase inhibitors. The sub-20 µM IC50 value of a closely related analog is competitive with, and in some reported instances superior to, the widely used reference compound, kojic acid. The proposed mechanism of action, involving the chelation of copper ions in the active site of tyrosinase, is a well-established strategy for potent inhibition.
However, several key questions remain to be addressed to fully elucidate the potential of this compound itself:
-
Direct Inhibitory Activity: The immediate next step is to synthesize and directly evaluate the tyrosinase inhibitory activity of this compound to determine its intrinsic potency without the thiosemicarbazone moiety.
-
Human Tyrosinase Specificity: Given the observed discrepancies in inhibitor potency between mushroom and human tyrosinase, it is imperative to assess the activity of this compound against the human enzyme to establish its clinical relevance.
-
Mechanism of Inhibition: Kinetic studies should be performed to definitively characterize the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound.
-
Cell-Based Assays: The efficacy of the compound should be validated in cellular models of melanogenesis, such as B16 melanoma cells, to assess its ability to penetrate cell membranes and inhibit melanin production in a more physiologically relevant context.
-
Safety and Toxicity: Comprehensive in vitro and in vivo toxicological studies are necessary to establish a favorable safety profile for any potential therapeutic or cosmetic application.
References
- Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances.
- Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- Chen, C. E., Chen, Y. T., & Lee, Y. H. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules.
- Lee, C. W., et al. (2018). IC50 Values of Kojic Acid and MHY2081.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Yang, X., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Food & Function.
- Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Funayama, M., Arakawa, H., Yamamoto, R., Nishino, T., Shin, T., & Murao, S. (1995). Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. Bioscience, Biotechnology, and Biochemistry.
- Funayama, M., Arakawa, H., Yamamoto, R., Nishino, T., Shin, T., & Murao, S. (1995). Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. Bioscience, Biotechnology, and Biochemistry.
- Sugimoto, K., Nishimura, T., Nomura, K., Sugimoto, K., & Kuriki, T. (2004). Inhibitory effects of α-arbutin on melanin synthesis in cultured human melanoma cells and a three-dimensional human skin model. Biological and Pharmaceutical Bulletin.
- Schallreuter, K. U., & Wood, J. M. (1990). A possible mechanism of action for azelaic acid in the human epidermis.
- Parvez, S., Kang, M., Chung, H. S., Cho, C., Hong, M. C., Shin, M. K., & Bae, H. (2006). Survey and mechanism of skin depigmenting and lightening agents. Phytotherapy Research.
Sources
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. thieme-connect.com [thieme-connect.com]
Navigating the Selectivity Maze: A Comparative Guide to Assessing 1-Benzyl-5-nitro-1H-indole and Other Novel Bioactive Compounds
For researchers in the vanguard of drug discovery and chemical biology, the journey of a novel bioactive compound from a preliminary hit to a potential therapeutic is fraught with challenges. One of the most critical hurdles is the comprehensive assessment of its selectivity. A compound's efficacy is intrinsically linked to its specificity for its intended biological target, while its off-target interactions often dictate its toxicity profile. This guide provides an in-depth, technically-focused framework for evaluating the selectivity of a novel compound, using the illustrative case of 1-Benzyl-5-nitro-1H-indole, a molecule for which a primary biological target is not yet firmly established.
This document deviates from a rigid, templated approach. Instead, it offers a logical, field-proven workflow that begins with broad, unbiased screening to identify potential targets and progressively narrows the focus to detailed selectivity profiling against confirmed targets and relevant off-targets. We will explore and compare state-of-the-art methodologies, emphasizing the causality behind experimental choices to empower researchers to design robust, self-validating studies.
The Enigma of this compound: A Case Study in Target Deconvolution
This compound is a heterocyclic compound, and while its precise biological role is not extensively documented in public literature, the 1-benzyl-indole scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this core have shown a range of biological activities, including anti-proliferative effects, and inhibition of enzymes like cytosolic phospholipase A2α (cPLA2α) and tyrosinase.[1][2][3][4] This ambiguity makes this compound an excellent candidate for illustrating a comprehensive target identification and selectivity assessment strategy.
Phase 1: Unbiased Target Identification – Casting a Wide Net
When the primary target of a compound is unknown, the initial step is to employ unbiased, proteome-wide screening methods to identify potential binding partners. This "target deconvolution" is crucial for generating hypotheses and guiding subsequent, more focused investigations.[5][6]
Chemical Proteomics: Fishing for Targets
Chemical proteomics is a powerful approach to identify the molecular targets of small molecules directly in a complex biological sample, such as a cell lysate.[7][8] The two main strategies are affinity-based pull-down and label-free methods.
-
Affinity-Based Pull-Down: This method involves immobilizing the small molecule of interest (the "bait") onto a solid support (e.g., beads) and then incubating it with a cell lysate.[9] Proteins that bind to the compound are "pulled down," separated from the rest of the proteome, and then identified by mass spectrometry.
-
Label-Free Approaches: These methods, such as Drug Affinity Responsive Target Stability (DARTS), avoid chemical modification of the compound.[10] DARTS relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. By treating a cell lysate with the compound and then with a protease, the stabilized target protein will remain intact and can be identified by mass spectrometry.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: High-level workflows for chemical proteomics-based target identification.
Proteome-Wide Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a cellular context.[11] It is based on the principle that a ligand binding to its target protein alters the protein's thermal stability.[11] When coupled with mass spectrometry (MS), proteome-wide CETSA can simultaneously monitor the thermal stability of thousands of proteins in response to compound treatment, providing a global view of on- and off-target interactions.[12][13]
Phase 2: Hypothesis Validation and Initial Selectivity Profiling
Once a list of potential targets has been generated from the initial unbiased screens, the next crucial step is to validate these interactions and perform an initial assessment of selectivity.
Kinome Profiling: A Focused Approach for a Common Target Class
Given that a significant portion of drug discovery efforts targets protein kinases, and many indole derivatives are known kinase inhibitors, a logical step is to screen this compound against a large panel of kinases.[14][15] Several commercial services offer comprehensive kinome profiling, typically using radiometric or fluorescence-based assays to measure the compound's inhibitory activity against hundreds of kinases at a fixed concentration.[16][17][18]
Table 1: Hypothetical Kinome Profiling Data for this compound (10 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | EGFR | 85% |
| Tyrosine Kinase | VEGFR2 | 78% |
| Serine/Threonine Kinase | CDK2 | 25% |
| Serine/Threonine Kinase | ROCK1 | 15% |
| ... | ... | ... |
This is illustrative data and not based on actual experimental results for this compound.
The results from such a screen provide a "selectivity snapshot" and can immediately highlight potential primary targets (e.g., EGFR and VEGFR2 in the hypothetical data above) and off-targets.
Phase 3: In-Depth Selectivity Assessment and Comparative Analysis
With one or more validated primary targets, the focus shifts to a more quantitative and comparative assessment of selectivity. This involves determining the potency of the compound for its primary target(s) versus a panel of relevant off-targets.
Dose-Response Studies and IC50/EC50 Determination
For the primary target(s) identified, it is essential to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.
Cellular Target Engagement Assays
Confirming that the compound interacts with its target in a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for this purpose.[19] By treating intact cells with varying concentrations of the compound and then subjecting them to a heat challenge, a shift in the melting temperature of the target protein confirms engagement.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA®).
Comparative Selectivity Profiling
To truly understand the selectivity of this compound, it must be compared against:
-
Structurally Related Analogs: Synthesizing and testing analogs of this compound can provide valuable structure-activity relationship (SAR) data and may lead to the identification of more potent and selective compounds.[2][20][21]
-
Known Selective Inhibitors: Comparing the selectivity profile of the test compound to that of well-characterized, selective inhibitors of the identified primary target provides a benchmark for its performance.
-
Broad Off-Target Panels: Screening against a broader panel of receptors, enzymes, and ion channels (beyond kinases) is crucial for identifying potential liabilities and predicting off-target toxicities.
Table 2: Comparative Selectivity Profile (Hypothetical Data)
| Compound | Target 1 IC50 (nM) | Target 2 IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Target 1) |
| This compound | 50 | 150 | >10,000 | 5,000 | >200 |
| Analog 1.1 | 25 | 500 | >10,000 | 8,000 | >400 |
| Known Selective Inhibitor | 10 | >10,000 | >10,000 | >10,000 | >1000 |
This is illustrative data and not based on actual experimental results.
Experimental Protocols
General Protocol for Kinome Profiling
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the test compound to the desired final concentration (e.g., 10 µM for a single-point screen). Include appropriate controls (no compound and a known inhibitor).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to the no-compound control.
General Protocol for Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the desired cell line to confluency. Treat the cells with this compound at various concentrations for a defined period.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or other suitable methods.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melt curve.
Conclusion: A Roadmap to Understanding Selectivity
The assessment of a novel compound's selectivity is a multi-faceted process that requires a strategic and tiered approach. For a compound like this compound with an unconfirmed primary target, the journey begins with broad, unbiased screening to illuminate potential interactions. Subsequent validation and focused profiling, benchmarked against known compounds, are then essential to build a comprehensive selectivity profile. By employing a combination of chemical proteomics, large-scale enzymatic screening, and cellular target engagement assays, researchers can navigate the complexities of selectivity and make informed decisions on the path to developing novel therapeutics. This guide provides a robust framework for these critical investigations, emphasizing the importance of experimental rigor and logical progression in the exciting and challenging field of drug discovery.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. criver.com [criver.com]
- 6. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pnas.org [pnas.org]
- 13. Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 18. assayquant.com [assayquant.com]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-5-nitro-1H-indole
Hazard Assessment and Profile
1-Benzyl-5-nitro-1H-indole is a complex organic molecule.[3] Its primary hazard profile is derived from the presence of the nitro group on an aromatic indole ring system.
-
Nitroaromatic Compounds : This class of compounds is often associated with toxicity and can be environmentally hazardous.[1][2] They can be persistent in the environment and may require specific disposal protocols.
-
Indole Derivatives : While indole itself has moderate toxicity, its derivatives can exhibit a wide range of biological activities.[4][5][6]
-
General Chemical Hazards : As with many research chemicals, there is a potential for this compound to be harmful if swallowed, in contact with skin, or inhaled.[7]
Given these characteristics, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[8][9][10]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to be aware of emergency procedures.
Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling this compound is provided below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a splash hazard.[1][11] | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] It is recommended to check the glove manufacturer's specifications for compatibility with nitroaromatic compounds. | Prevents dermal absorption, which can be a significant route of exposure for many organic chemicals.[7] |
| Body Protection | A flame-resistant lab coat.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | To be used in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[12] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary.[4] | Minimizes the risk of respiratory tract irritation or systemic toxicity from inhalation.[12] |
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[1]
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4]
-
Inhalation : Move the individual to fresh air immediately.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][12]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.[4][12]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containment, labeling, and transfer.
Workflow for Proper Disposal
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do Not Mix : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[13]
-
Separate Waste Streams : At a minimum, keep it separate from acids, bases, oxidizers, and halogenated solvents.[13]
Containerization and Labeling
The choice of container and proper labeling are vital for safety and compliance.
-
Container Selection : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[14] Plastic containers are often preferred for their durability.[15]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste".[8][14] The label should also include:
On-Site Storage
Waste must be stored safely in the laboratory pending collection.
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[15]
-
Secondary Containment : It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Keep Closed : The container must be kept closed at all times, except when adding waste.[15]
Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[15] Do not attempt to transport the waste off-site yourself.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until they are properly decontaminated.
-
Triple Rinse : Rinse the empty container with a suitable solvent (such as acetone or ethanol) at least three times.[13]
-
Collect Rinsate : The first rinsate must be collected and disposed of as hazardous waste.[13][14] Subsequent rinsates should also be collected as hazardous waste.
-
Deface Label : After triple rinsing, obliterate or remove the original label from the container.[8]
-
Final Disposal : The cleaned container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.[8][14]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the compound is in a flammable solvent, extinguish all nearby ignition sources.[16]
-
Absorb the Spill : For small spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[17]
-
Collect and Containerize : Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[6][17]
-
Decontaminate the Area : Clean the spill area with a suitable solvent and decontaminating solution.
-
Report the Spill : Report the incident to your laboratory supervisor and the institutional EHS department.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. PubChem.
- SAFETY DATA SHEET - Benzyl chloride, stabilized. Fisher Scientific.
- SAFETY DATA SHEET - Indole. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet: Nitrobenzene. Carl ROTH.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- SAFETY DATA SHEET - 1-Benzyl-4-piperidone. Fisher Scientific.
- This compound | CAS 65795-95-1. Matrix Fine Chemicals.
- This compound AldrichCPR. Sigma-Aldrich.
- 1-Benzylindole. PubChem.
- SAFETY DATA SHEET - 5-Nitroindole. Fisher Scientific.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- 1-Benzyl-3-nitrobenzene SDS, 5840-41-5 Safety Data Sheets. ECHEMI.
- Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione | C15H10N2O4 | CID 10826725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nswai.org [nswai.org]
- 9. ashp.org [ashp.org]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. benchchem.com [benchchem.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
A Senior Application Scientist's Guide to Handling 1-Benzyl-5-nitro-1H-indole
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Benzyl-5-nitro-1H-indole (CAS No. 65795-95-1). As a nitroaromatic indole derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and to maintain experimental integrity. This document synthesizes data from established safety authorities and provides practical, field-proven insights for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary concerns stem from its chemical structure: a nitroaromatic compound. Such compounds are often associated with acute toxicity and, in some cases, long-term health effects. The GHS classifications for a near structural analog include warnings for being harmful if swallowed, harmful in contact with skin, harmful if inhaled, and being a suspected carcinogen.[2] Therefore, our operational plan is built around minimizing all potential routes of exposure: dermal, inhalation, and ingestion.
Table 1: Chemical and Hazard Profile
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 65795-95-1 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Potential GHS Hazards | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH351: Suspected of causing cancer |[2] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.[4] Standard laboratory attire, such as long pants and closed-toe shoes, is a prerequisite.[1][5] The following specialized PPE must be worn at all times when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are required to protect against accidental splashes or dust.[4][6] Face Shield: A face shield should be worn over safety goggles whenever there is a significant risk of splashing or dust generation, such as during weighing or transfer of the solid.[4][7] |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile gloves are a suitable choice for incidental contact.[4][8] Always inspect gloves for tears or pinholes before use.[8] Practice: Change gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[1][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator | When Required: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a potential for aerosolization or dust formation, or if working outside of a certified chemical fume hood.[4] Rationale: This is critical to mitigate the inhalation hazard (H332) and potential carcinogenic effects.[2] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent accidents.[4]
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, to control and contain vapors or dust.[4][9]
-
Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[8][9]
-
Material Review: Always review the Safety Data Sheet (SDS) or other appropriate references before using any chemical you are unfamiliar with.[1][8]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in Section 2.
-
Weighing and Transfer:
-
In Solution:
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
If adding acid is required, always add the acid to the water or solvent, never the other way around, to prevent uncontrolled exothermic reactions.[1]
-
-
Post-Handling:
Spill and Emergency Management
Preparedness is key to effectively managing an accidental release.[9] A spill kit appropriate for solid chemicals should be readily available.[10]
Spill Response Protocol
The following workflow outlines the immediate steps to take in the event of a solid spill.
Caption: Workflow for Responding to a Solid Chemical Spill.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[11]
Storage and Disposal Plan
Proper storage and waste management are critical for long-term safety and environmental protection.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]
-
Keep it away from direct sunlight and sources of heat or ignition.[12]
-
Store away from incompatible materials such as strong oxidizing agents.[4][6]
-
Ensure all containers, including secondary ones, are clearly labeled with the chemical name and hazard warnings.[1][10]
Waste Disposal
-
Classification: All waste containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous waste.[4]
-
Segregation: Collect all solid waste in a designated, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[4][9]
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[4]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
PubChem. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]
-
SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide.[Link]
-
Saffron Building Material Trading L.L.C. Laboratory Chemical Lab Safety and Handling Guidelines.[Link]
-
Caltech Chemical Engineering. General Lab Safety Procedure.[Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.[Link]
-
American Chemical Society. School Chemistry Laboratory Safety Guide.[Link]
-
Matrix Fine Chemicals. this compound | CAS 65795-95-1.[Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?[Link]
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione | C15H10N2O4 | CID 10826725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
